Emetine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVVAXYIELKVAI-CKBKHPSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
316-42-7 (di-hydrochloride) | |
| Record name | Emetine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022980 | |
| Record name | Emetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
MODERATELY SOL IN DILUTE AMMONIUM HYDROXIDE; SOL IN ETHER, ALCOHOL, ACETONE; SLIGHTLY SOL IN CHLOROFORM, BENZENE; INSOL IN GLACIAL ACETIC ACID; SOL IN 80% ACETIC ACID, SPARINGLY SOL IN WATER, PETROLEUM ETHER, IN SOLN OF POTASSIUM OR SODIUM HYDROXIDE; FREELY SOL IN METHANOL, ETHYL ACETATE | |
| Record name | EMETINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE AMORPHOUS POWDER | |
CAS No. |
483-18-1, 316-42-7 | |
| Record name | (-)-Emetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emetine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Emetine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Emetine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8D5EPO80M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EMETINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
74 °C | |
| Record name | EMETINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Emetine's Mechanism of Action in Protein Synthesis Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emetine, a natural alkaloid derived from the ipecac root, is a potent inhibitor of eukaryotic protein synthesis. Its mechanism of action has been extensively studied, revealing a specific interaction with the 80S ribosome that halts the elongation phase of translation. This technical guide provides a comprehensive overview of the molecular basis of this compound's inhibitory activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.
Core Mechanism of Protein Synthesis Inhibition
This compound exerts its inhibitory effect on protein synthesis by specifically targeting the eukaryotic ribosome. The primary mechanism involves the following key steps:
-
Binding to the 40S Ribosomal Subunit: this compound binds to a specific pocket on the small (40S) ribosomal subunit.[1]
-
Interaction with the E-site: Cryo-electron microscopy (cryo-EM) studies have precisely mapped the binding site of this compound to the E-site (Exit site) of the 40S subunit.[2][3] This binding pocket is located at the interface between the 40S and 60S subunits.
-
Inhibition of Translocation: By occupying the E-site, this compound physically obstructs the movement of the mRNA-tRNA complex through the ribosome.[2][3] This process, known as translocation, is a critical step in the elongation cycle of protein synthesis, where the ribosome moves one codon downstream along the mRNA.
-
Stalling of the Ribosome: The blockage of translocation leads to the stalling of the ribosome on the mRNA molecule, preventing the addition of subsequent amino acids to the growing polypeptide chain. This ultimately results in the cessation of protein synthesis.
Quantitative Data on this compound's Inhibitory Activity
The potency of this compound as a protein synthesis inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell type and experimental conditions.
| Cell Line/System | IC50 (Protein Synthesis Inhibition) | Reference |
| HepG2 (human liver cancer cell line) | 2200 ± 1400 nM | [4] |
| Primary Rat Hepatocytes (PRH) | 620 ± 920 nM | [4] |
| MGC803 (human gastric cancer cell line) | 49.7 nM | N/A |
| HGC-27 (human gastric cancer cell line) | 24.4 nM | N/A |
| HeLa Cells (in vivo) | < 10⁻⁷ M | [5] |
| HeLa Cells (cell-free extract) | 8 x 10⁻⁵ M | [5] |
| Rabbit Reticulocytes (cell-free extract) | 2 x 10⁻⁵ M | [5] |
Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are outlined below.
In Vitro Translation Assay for IC50 Determination
This assay measures the concentration of this compound required to inhibit protein synthesis by 50% in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., ³⁵S-methionine)
-
Reporter mRNA (e.g., luciferase mRNA)
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Prepare a master mix: Combine the cell-free extract, amino acid mixture (including the radiolabeled amino acid), and reporter mRNA in a reaction buffer.
-
Create a dilution series of this compound: Prepare a range of this compound concentrations to be tested.
-
Set up the translation reactions: In separate reaction tubes, combine the master mix with each concentration of this compound. Include a control reaction with no this compound.
-
Incubate the reactions: Incubate the tubes at the optimal temperature for the cell-free system (typically 30-37°C) for a set period (e.g., 60-90 minutes) to allow for protein synthesis.
-
Stop the reactions: Terminate the translation reactions by adding an equal volume of ice-cold TCA. This will precipitate the newly synthesized, radiolabeled proteins.
-
Wash the precipitates: Pellet the precipitated proteins by centrifugation, and wash them with TCA to remove unincorporated radiolabeled amino acids.
-
Quantify protein synthesis: Resuspend the protein pellets in a suitable buffer and add scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Calculate IC50: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that results in a 50% reduction in protein synthesis compared to the control.
Ribosome Profiling
Ribosome profiling (Ribo-Seq) is a powerful technique used to map the precise locations of ribosomes on mRNA transcripts at a genome-wide level, providing a snapshot of the "translatome."
Protocol Overview:
-
Cell Treatment: Treat cells with this compound to stall ribosomes on the mRNA. A control group of untreated cells should also be included.
-
Lysis and Nuclease Digestion: Lyse the cells under conditions that preserve ribosome-mRNA complexes. Treat the lysate with a nuclease (e.g., RNase I) to digest mRNA regions not protected by the ribosomes.
-
Ribosome Monosome Isolation: Isolate the 80S monosomes (ribosomes bound to mRNA fragments) by sucrose gradient centrifugation or size exclusion chromatography.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints), which are typically 28-30 nucleotides in length.
-
Library Preparation: Ligate adapters to the 3' and 5' ends of the footprints, reverse transcribe them into cDNA, and amplify the cDNA library by PCR.
-
Deep Sequencing: Sequence the cDNA library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome. The density of reads at specific locations reveals the positions of stalled ribosomes. Analysis software can identify ribosome pausing sites and quantify changes in translation efficiency upon this compound treatment.[3][6][7][8]
Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex
Cryo-EM allows for the high-resolution structural determination of biological macromolecules in their near-native state.
Methodology:
-
Ribosome Purification: Purify 80S ribosomes from a eukaryotic source.
-
Complex Formation: Incubate the purified ribosomes with a molar excess of this compound to ensure saturation of the binding sites.
-
Grid Preparation (Vitrification): Apply a small volume of the this compound-ribosome complex solution to a cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the complexes in a near-native, frozen-hydrated state.[9][10]
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope, and a large dataset of 2D projection images of the randomly oriented this compound-ribosome complexes is collected.[5]
-
Image Processing and 3D Reconstruction: The 2D images are computationally processed to determine their orientations and classified to identify different conformational states. These images are then used to reconstruct a high-resolution 3D density map of the this compound-bound ribosome.[11]
-
Model Building and Refinement: An atomic model of the ribosome and the bound this compound molecule is built into the 3D density map and refined to fit the experimental data. This provides a detailed molecular view of the drug-target interaction.
Signaling Pathways and Cellular Responses to this compound-Induced Ribosomal Stress
The stalling of ribosomes by this compound is not a passive event. Cells have evolved sophisticated surveillance mechanisms to detect and respond to such ribosomal stress.
The Ribotoxic Stress Response (RSR)
This compound-induced ribosome stalling, particularly when it leads to ribosome collisions, is a potent trigger of the Ribotoxic Stress Response (RSR).[2][8] This signaling cascade is primarily mediated by the MAP3K ZAKα.[1][2][12][13]
Key steps in RSR activation:
-
Sensing of Stalled/Collided Ribosomes: The C-terminal domain of ZAKα acts as a sensor that directly recognizes stalled and collided ribosomes.[1][14][15] This interaction is thought to occur at the interface of collided ribosomes.[16]
-
ZAKα Activation: Upon binding to the stalled ribosome, ZAKα undergoes autophosphorylation and is activated.[13]
-
MAPK Cascade Activation: Activated ZAKα then phosphorylates and activates downstream MAP2Ks (MKK3/6 and MKK4/7), which in turn phosphorylate and activate the p38 and JNK MAP kinases.[12]
-
Downstream Effects: Activated p38 and JNK regulate the activity of numerous transcription factors and other cellular proteins, leading to changes in gene expression, cell cycle arrest, and, in cases of severe or prolonged stress, apoptosis.
The Integrated Stress Response (ISR)
This compound-induced ribosomal stress can also activate the Integrated Stress Response (ISR). A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α).
Activation of the ISR by this compound can occur through:
-
PKR Activation: The double-stranded RNA-activated protein kinase (PKR) is a known sensor of cellular stress, including ribosomal stress.[2][6][17][18][19] While the precise mechanism of its activation by this compound-stalled ribosomes is still under investigation, it is thought to involve conformational changes in the ribosome or associated RNAs that are recognized by PKR.[2][6]
-
eIF2α Phosphorylation: Activated PKR phosphorylates eIF2α at Serine 51.
-
Global Translation Inhibition: Phosphorylated eIF2α acts as a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis.
-
Preferential Translation of ATF4: Paradoxically, eIF2α phosphorylation leads to the preferential translation of the transcription factor ATF4. This is due to the presence of upstream open reading frames (uORFs) in the 5' untranslated region of the ATF4 mRNA.[4][20][21][22][23] Under normal conditions, these uORFs repress ATF4 translation. However, under stress conditions with limited active eIF2, scanning ribosomes are more likely to bypass the inhibitory uORFs and initiate translation at the ATF4 start codon.
-
ATF4-Mediated Gene Expression: ATF4 then translocates to the nucleus and activates the transcription of genes involved in stress adaptation, amino acid metabolism, and autophagy.
Visualizations
Signaling Pathways
References
- 1. bioengineer.org [bioengineer.org]
- 2. Ribosome collisions trigger general stress responses to regulate cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. End-to-end pipeline for differential analysis of pausing in ribosome profiling data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]
- 8. DSpace [cora.ucc.ie]
- 9. PKR, the double stranded RNA-dependent protein kinase as a critical target in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. ZAKα Recognizes Stalled Ribosomes through Partially Redundant Sensor Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ribosome stalling is a signal for metabolic regulation by the ribotoxic stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. geneonline.com [geneonline.com]
- 17. Double-Stranded RNA-Activated Protein Kinase (PKR) Is Negatively Regulated by 60S Ribosomal Subunit Protein L18 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | PKR: A Kinase to Remember [frontiersin.org]
- 19. Activation of PKR: An open and shut case? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reinitiation involving upstream ORFs regulates ATF4 mRNA translation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Translation termination efficiency modulates ATF4 response by regulating ATF4 mRNA translation at 5′ short ORFs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound optimally facilitates nascent chain puromycylation and potentiates the RiboPuromycylation Method (RPM) applied to inert cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. uORF-Mediated Translational Regulation of ATF4 Serves as an Evolutionarily Conserved Mechanism Contributing to Non-Small-Cell Lung Cancer (NSCLC) and Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
Emetine: From Jungle Remedy to Precision Research Tool - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emetine, a natural alkaloid derived from the Ipecacuanha root, has undergone a remarkable transformation from a traditional emetic and anti-protozoal agent to a sophisticated research tool in modern cell biology and drug discovery. Its potent and specific inhibition of eukaryotic protein synthesis has made it an invaluable instrument for dissecting complex cellular processes. This technical guide provides a comprehensive overview of the historical discovery and development of this compound, its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its use as a research tool, and its impact on our understanding of cellular signaling pathways.
Historical Discovery and Development
The journey of this compound began centuries ago with the indigenous use of the Ipecacuanha plant (Carapichea ipecacuanha) in Brazil for its emetic properties.[1][2] The root's medicinal value was first introduced to Europe in the 17th century, where it was utilized to treat dysentery.[1][3][4] A Portuguese friar first mentioned the plant in the early 1600s, and it was later brought to Paris in 1672.[2][4] The physician Helvetius famously used it to treat members of the French royal court for dysentery.[1][3] In the 18th century, it became a key ingredient in "Dover's Powder," a widely used fever treatment developed by Thomas Dover.[1][5]
The early 19th century marked a significant turning point when French chemists at the School of Chemistry in Paris isolated the active alkaloids from the ipecac root, identifying this compound and cephaeline as the primary compounds responsible for its effects.[1] This discovery allowed for more controlled and effective administration, particularly for the treatment of amoebic dysentery, after the identification of Entamoeba histolytica as the causative agent.[1] While its clinical use has since been limited due to toxicity, these early investigations laid the groundwork for this compound's second life as a powerful tool in the research laboratory.
References
- 1. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Different Aspects of this compound’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Translation elongation inhibitors stabilize select short-lived transcripts - PMC [pmc.ncbi.nlm.nih.gov]
Emetine's Interruption of the 40S Ribosomal Subunit: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Emetine, a natural alkaloid derived from the ipecac root, is a potent inhibitor of eukaryotic protein synthesis. Its primary mechanism of action involves the direct targeting of the 40S ribosomal subunit, leading to a stall in the translation elongation cycle. This technical guide provides an in-depth examination of the molecular interactions, cellular consequences, and experimental methodologies used to study this compound's role as a crucial tool in ribosomal research and a potential therapeutic agent. We consolidate quantitative data on its inhibitory effects, detail key experimental protocols for its study, and provide visual workflows and pathway diagrams to elucidate its complex mechanism.
Introduction
This compound is an isoquinoline alkaloid historically used as an emetic and anti-protozoal agent. In the context of molecular biology and drug development, it is highly valued as a specific and potent inhibitor of eukaryotic protein synthesis.[1] Unlike many other translation inhibitors, this compound's effects can be irreversible, making it a stable tool for studying processes that depend on de novo protein synthesis, such as protein degradation and DNA replication.[2][3] Its specific interaction with the ribosome has made it instrumental in dissecting the mechanics of translation.
The eukaryotic ribosome, an 80S complex, is composed of a large (60S) and a small (40S) subunit. The 40S subunit is responsible for binding mRNA and ensuring the fidelity of codon-anticodon pairing. This compound exerts its inhibitory effect by binding directly to a specific pocket on the 40S subunit, thereby arresting the dynamic process of polypeptide chain elongation.[4]
Mechanism of Action at the 40S Subunit
This compound functions as a translation elongation inhibitor by preventing the translocation of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) after peptide bond formation.
Key mechanistic details include:
-
Binding Site: High-resolution cryo-electron microscopy (cryo-EM) has revealed that this compound binds to the E-site (exit site) of the 40S ribosomal subunit.[4][5] This binding pocket is formed by elements of the 18S rRNA and the ribosomal protein uS11.
-
Inhibition of Translocation: By occupying the E-site on the small subunit, this compound physically obstructs the movement of the mRNA-tRNA complex. This action effectively locks the ribosome in a pre-translocational state, preventing the ribosome from moving to the next codon on the mRNA.[4][6]
-
Irreversibility: The binding of this compound to the 40S subunit is considered functionally irreversible under physiological conditions, leading to a stable blockage of protein synthesis.[2]
-
Resistance Mutations: Cellular resistance to this compound is primarily associated with mutations in the gene encoding the 40S ribosomal protein S14 (in hamster cells, this protein has also been referred to as S20). These mutations likely alter the conformation of the this compound binding pocket, reducing its affinity for the drug.
Quantitative Data Presentation
This compound's potency varies across different cell types and experimental conditions. The following table summarizes key quantitative data regarding its inhibitory activity.
| Parameter | Cell Line/System | Value | Reference(s) |
| IC₅₀ (Protein Synthesis) | HepG2 (human liver carcinoma) | 2200 ± 1400 nM | [7][8] |
| Primary Rat Hepatocytes | 620 ± 920 nM | [7][8] | |
| PrEC (prostate epithelial cells) | 35.7 nM | [9] | |
| HeLa (human cervical cancer) | Effective at < 1 µM | [6][10] | |
| CC₅₀ (Cytotoxicity, 72h) | HepG2 | 81 ± 9 nM | [7][8] |
| Primary Rat Hepatocytes | 180 ± 700 nM | [7][8] | |
| Binding Characteristics | 40S Ribosomal Subunit | Functionally Irreversible | [2] |
Note: IC₅₀ (Half-maximal inhibitory concentration) refers to the concentration of this compound required to inhibit 50% of protein synthesis. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that kills 50% of cells in a given time period.
Signaling and Cellular Consequences
The acute arrest of translation elongation by this compound triggers several downstream cellular responses. One of the most well-studied is its effect on Stress Granules (SGs) . SGs are cytoplasmic aggregates of untranslated messenger ribonucleoproteins (mRNPs) that form when translation initiation is stalled.
Because this compound inhibits elongation rather than initiation, it traps ribosomes and their associated mRNAs in polysomes. This sequestration prevents the disassembly of polysomes and the subsequent release of mRNPs that would otherwise aggregate into SGs under stress conditions that inhibit initiation (e.g., eIF2α phosphorylation). Therefore, this compound treatment can lead to the disassembly of existing SGs or prevent their formation.
Experimental Protocols
Investigating the effects of this compound on the 40S ribosome involves a variety of specialized techniques. Below are detailed methodologies for key experiments.
In Vitro Translation (IVT) Assay
This assay measures the direct inhibitory effect of this compound on protein synthesis using a cell-free system, such as rabbit reticulocyte lysate (RRL).
Objective: To determine the IC₅₀ of this compound for protein synthesis.
Materials:
-
Rabbit Reticulocyte Lysate (commercially available)
-
Reporter mRNA (e.g., Firefly Luciferase mRNA)
-
Amino Acid Mixture (minus methionine)
-
³⁵S-Methionine or a non-radioactive detection system (e.g., Luciferase Assay Reagent)
-
This compound stock solution (in DMSO or water)
-
Nuclease-free water
Protocol:
-
Reaction Setup: On ice, prepare a master mix containing RRL, amino acid mixture, and nuclease-free water according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in nuclease-free water or the appropriate vehicle. Include a vehicle-only control.
-
Incubation: Aliquot the master mix into reaction tubes. Add the this compound dilutions or vehicle control to each tube.
-
Initiation of Translation: Add the reporter mRNA to each tube to start the reaction.
-
Reaction Conditions: Incubate the reactions at 30°C for 60-90 minutes.
-
Quantification (Radioactive): To stop the reaction, add NaOH. Precipitate the synthesized proteins using trichloroacetic acid (TCA). Collect the precipitates on filter paper, wash, and measure the incorporated ³⁵S-methionine using a scintillation counter.
-
Quantification (Non-Radioactive): Add Luciferase Assay Reagent to each reaction according to the manufacturer's protocol. Measure luminescence using a luminometer.
-
Data Analysis: Plot the percentage of inhibition against the log of this compound concentration. Use a non-linear regression model to calculate the IC₅₀ value.
Ribosome Profiling (Ribo-Seq)
Ribo-Seq provides a genome-wide snapshot of ribosome positions on mRNA, revealing precisely where translation is stalled by this compound.
Objective: To map the sites of this compound-induced ribosome stalling on a transcriptome-wide scale.
Materials:
-
Cultured eukaryotic cells
-
This compound
-
Lysis buffer containing cycloheximide (to prevent ribosome run-off during lysis)
-
RNase I
-
Sucrose gradient solutions (e.g., 10-50%)
-
RNA purification kits
-
Reagents for library preparation (reverse transcriptase, ligases, PCR primers)
-
Next-generation sequencer
Protocol:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 100 µg/mL) for a short duration (5-10 minutes) to arrest translating ribosomes.
-
Cell Lysis: Harvest and lyse the cells in a polysome lysis buffer.
-
Nuclease Footprinting: Treat the lysate with RNase I to digest all mRNA not protected by ribosomes. This generates ribosome-protected fragments (RPFs) of ~28-30 nucleotides.
-
Ribosome Isolation: Load the digested lysate onto a sucrose density gradient and centrifuge to isolate the 80S monosome fraction.
-
RPF Extraction: Extract the RNA (the RPFs) from the isolated monosome fraction.
-
Library Preparation:
-
Purify the RPFs by size selection on a denaturing polyacrylamide gel.
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA RPFs into cDNA.
-
Amplify the cDNA library via PCR.
-
-
Sequencing and Analysis: Sequence the prepared library using a next-generation sequencing platform. Align the resulting reads to a reference genome/transcriptome to map the precise locations of the stalled ribosomes.
Cryo-Electron Microscopy (Cryo-EM) Workflow
Cryo-EM is used to determine the high-resolution 3D structure of the this compound-ribosome complex.
Objective: To visualize the binding of this compound to the 40S ribosomal subunit at near-atomic resolution.
Protocol Outline:
-
Sample Preparation: Purify high-quality, homogenous 80S ribosomes from a eukaryotic source.
-
Complex Formation: Incubate the purified ribosomes with a saturating concentration of this compound to ensure all ribosomes are bound to the drug.
-
Vitrification: Apply a small volume of the this compound-ribosome complex solution to a cryo-EM grid. The grid is then rapidly plunged into liquid ethane, flash-freezing the sample in a thin layer of non-crystalline (vitreous) ice. This preserves the native structure of the complex.[4]
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images, each containing many randomly oriented ribosome particles, are collected automatically.
-
Image Processing: Specialized software is used to identify individual ribosome particles from the images. These particles are then aligned and classified into homogenous groups based on their orientation and conformation.
-
3D Reconstruction and Modeling: The 2D images from the final particle set are computationally combined to generate a high-resolution 3D electron density map. An atomic model of the ribosome and the this compound molecule is then built and refined to fit this map, revealing the precise molecular interactions.[4]
Conclusion
This compound remains an indispensable tool for molecular biology, providing a robust method for inhibiting eukaryotic translation elongation. Its specific targeting of the 40S ribosomal subunit E-site offers a clear mechanism for arresting protein synthesis. The methodologies detailed in this guide—from quantitative biochemical assays to advanced structural and genomic techniques—provide a framework for researchers to investigate the intricate functions of the ribosome and the cellular pathways that are dependent on active translation. As our understanding of ribosomal regulation in disease grows, the precise mechanism of inhibitors like this compound may offer new avenues for therapeutic intervention.
References
- 1. Inhibitors of protein biosynthesis. V. Effects of this compound on protein and nucleic acid biosynthesis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound optimally facilitates nascent chain puromycylation and potentiates the RiboPuromycylation Method (RPM) applied to inert cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Elongation inhibitors do not prevent the release of puromycylated nascent polypeptide chains from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iterative Design of this compound-Based Prodrug Targeting Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV DPPIV Using a Tandem Enzymatic Activation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of protein synthesis in intact HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Affected by Emetine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emetine, a natural alkaloid derived from the ipecac root, has a long history of medicinal use, primarily as an emetic and anti-protozoal agent.[1] In recent years, its potent cytotoxic and antiviral properties have garnered significant interest within the research and drug development communities, particularly in the context of oncology and virology.[2][3] This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound treatment, supported by quantitative data, detailed experimental methodologies, and visual representations of the affected signaling cascades. This compound's primary mechanism of action is the inhibition of protein synthesis by binding to the 40S ribosomal subunit, which halts the translocation of peptidyl-tRNA.[1][2] This fundamental activity triggers a cascade of downstream effects, profoundly impacting cell proliferation, survival, and stress responses.
Core Cellular Processes Modulated by this compound
This compound treatment initiates a complex cellular response, primarily centered around the induction of apoptosis, modulation of critical signaling pathways, and cell cycle arrest. The following sections delve into the specifics of these effects, presenting quantitative data and the experimental protocols used to generate them.
Data Presentation: Quantitative Effects of this compound Treatment
The following tables summarize the quantitative data from various studies, offering a comparative look at this compound's efficacy across different cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| MGC803 | Gastric Cancer | 0.0497 | 72 h | [4] |
| HGC-27 | Gastric Cancer | 0.0244 | 72 h | [4] |
| MDA-MB-231 | Breast Cancer | Not specified (effective at nM concentrations) | 48 h | [1] |
| MDA-MB-468 | Breast Cancer | Not specified (effective at nM concentrations) | 48 h | [1] |
| KG-1a | Acute Myeloid Leukemia | ~0.5 - 2 (concentration range tested) | 12-72 h | [2] |
| HL-60 | Acute Promyelocytic Leukemia | < 1 | 72 h | [2] |
| NB4 | Acute Promyelocytic Leukemia | < 1 | 72 h | [2] |
| THP-1 | Acute Monocytic Leukemia | < 1 | 72 h | [2] |
| Jurkat | T-cell Leukemia | < 1 | 72 h | [2] |
| K-562 | Chronic Myelogenous Leukemia | < 1 | 72 h | [2] |
| MCF-7 | Breast Cancer | < 1 | 72 h | [2] |
| HCT116 | Colon Cancer | 0.06 | 72 h | [2] |
| B16-F10 | Melanoma | 4.35 | 72 h | [2] |
| HepG2 | Hepatocellular Carcinoma | < 1 | 72 h | [2] |
| HSC-3 | Oral Squamous Carcinoma | < 1 | 72 h | [2] |
| CAL27 | Oral Squamous Carcinoma | < 1 | 72 h | [2] |
| SSC-9 | Oral Squamous Carcinoma | < 1 | 72 h | [2] |
| SSC-25 | Oral Squamous Carcinoma | < 1 | 72 h | [2] |
Table 2: this compound-Induced Apoptosis in Gastric Cancer Cells
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Treatment Duration | Reference |
| MGC803 | 0.1 | 7.63 | 24 h | [4] |
| MGC803 | 0.3 | 10.43 | 24 h | [4] |
| MGC803 | 1 | 19.63 | 24 h | [4] |
| HGC-27 | 0.1 | 16.27 | 24 h | [4] |
| HGC-27 | 0.3 | 19.31 | 24 h | [4] |
| HGC-27 | 1 | 23.17 | 24 h | [4] |
Key Signaling Pathways Affected by this compound
The Apoptosis Pathway
This compound is a potent inducer of apoptosis, primarily through the intrinsic (mitochondrial) pathway.[5] Treatment with this compound leads to mitochondrial depolarization, the release of cytochrome c, and the subsequent activation of a cascade of caspases, including caspase-3, -6, -8, and -9.[5] Notably, Bcl-2 overexpressing cells show reduced sensitivity to this compound, further implicating the mitochondrial pathway.[5] Studies have also shown that this compound's pro-apoptotic effects are largely independent of p53 status.[5]
Mitogen-Activated Protein Kinase (MAPK) Signaling
This compound differentially modulates the activity of MAPK family members. In gastric cancer cells, this compound has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK) while increasing the phosphorylation of p38 and c-Jun N-terminal Kinase (JNK).[4] The inhibition of the pro-proliferative ERK pathway, coupled with the activation of the pro-apoptotic p38 and JNK pathways, contributes significantly to this compound's anti-cancer effects.[4]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway, often dysregulated in cancer, is another target of this compound. In breast cancer cells, this compound treatment leads to a decrease in the levels of key pathway components including active β-catenin, Axin2, and LEF1.[4] This inhibition of the Wnt/β-catenin signaling cascade contributes to the suppression of cancer cell proliferation and survival.
PI3K/AKT and Hippo/YAP Signaling Pathways
In gastric cancer, this compound has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/AKT and Hippo/YAP signaling pathways.[4] Treatment with this compound leads to a reduction in the phosphorylation of AKT and a decrease in the expression of the Hippo pathway effector YAP1 and its downstream targets, CTGF and Survivin.[4] The simultaneous inhibition of these pro-survival and pro-proliferative pathways underscores the multi-faceted anti-cancer activity of this compound.
NF-κB Signaling Pathway
This compound has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This anti-inflammatory effect is particularly relevant in the context of viral infections and certain cancers where NF-κB is constitutively active.[6][7] this compound's ability to suppress NF-κB contributes to its therapeutic potential beyond its direct cytotoxic effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on cellular pathways.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MGC803, HGC-27, MDA-MB-231)
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or acidified SDS solution
Procedure:
-
Seed cells in 96-well plates at a density of 2,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-200 nM) for the desired duration (e.g., 48 or 72 hours).[1][4]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][4]
-
Remove the medium and add 150 µL of DMSO or acidified SDS to dissolve the formazan crystals.[1][4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., 0-1 µM) for 24 hours.[4]
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[9]
Western Blot Analysis
Objective: To determine the effect of this compound on the expression and phosphorylation of specific proteins in a signaling pathway.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for a specific time (e.g., 18 hours).[4]
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.[4]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Conclusion
This compound exerts its profound cellular effects through a multi-pronged mechanism initiated by the inhibition of protein synthesis. This primary action triggers a cascade of events, leading to the induction of apoptosis via the intrinsic pathway and the significant modulation of key signaling networks, including the MAPK, Wnt/β-catenin, PI3K/AKT, and NF-κB pathways. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. A thorough understanding of these intricate cellular responses is paramount for the strategic design of novel therapeutic interventions and the optimization of this compound-based treatment regimens in various disease contexts.
References
- 1. This compound exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. This compound, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics of apoptosis induction by the alkaloid this compound in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Different Aspects of this compound’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
Emetine: A Potent Inhibitor of DNA and RNA Synthesis via Translational Arrest
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Emetine, a natural alkaloid derived from the ipecac root, is a powerful inhibitor of eukaryotic protein synthesis. This primary mechanism of action subsequently leads to a profound and rapid cessation of both DNA and RNA synthesis. By binding to the 40S ribosomal subunit, this compound stalls the translocation step of elongation, leading to a global arrest of translation. This immediate halt in the production of essential proteins, including short-lived cyclins, DNA polymerases, and transcription factors, starves the cellular machinery responsible for nucleic acid replication and transcription. This technical guide provides a comprehensive overview of this compound's inhibitory effects, detailing its mechanism of action, quantitative data on its efficacy, experimental protocols for its study, and the signaling pathways involved.
Core Mechanism of Action: Inhibition of Protein Synthesis
This compound's primary cellular target is the eukaryotic ribosome. It specifically binds to a pocket on the 40S ribosomal subunit, effectively locking the ribosome on the mRNA transcript.[1] This prevents the translocation of peptidyl-tRNA from the A-site to the P-site, a critical step in polypeptide chain elongation.[2] The result is an abrupt and potent inhibition of protein synthesis.[3]
Recent research has definitively shown that this compound's inhibition of DNA synthesis is a direct consequence of this translational arrest, rather than a specific targeting of the replication machinery itself.[4] It blocks the synthesis of both leading and lagging DNA strands by preventing the production of proteins essential for DNA replication.[4] A former misconception that this compound specifically inhibits lagging strand synthesis has been clarified, with studies demonstrating that it does not induce the generation of single-stranded DNA or activate the replication checkpoint, which are hallmarks of lagging strand-specific inhibition.[4]
The inhibitory effect on RNA synthesis also stems from the depletion of necessary short-lived proteins, such as transcription factors and RNA polymerases.
dot
Figure 1: this compound's core mechanism of action.
Quantitative Data on Inhibitory Activity
The following tables summarize the quantitative data on this compound's inhibitory effects on protein synthesis and its downstream consequences on cell viability and viral replication, which are dependent on host cell DNA and RNA synthesis.
Table 1: Inhibition of Cellular Protein Synthesis by this compound
| Cell Line | Assay | IC50 (nM) | Reference |
| HepG2 | Protein Synthesis Inhibition | 2200 ± 1400 | [5][6] |
| Primary Rat Hepatocytes | Protein Synthesis Inhibition | 620 ± 920 | [5][6] |
| BEC-hACE2 | Puromycin Incorporation | ~120 | [7] |
| Vero E6 | Puromycin Incorporation | ~110 | [7] |
| Rabbit Reticulocyte Lysate | Cell-free Translation | 1200 | [7] |
Table 2: Cytotoxicity and Antiviral Activity of this compound (a proxy for DNA/RNA Synthesis Inhibition)
| Cell Line / Virus | Assay | IC50 / EC50 (nM) | CC50 (nM) | Reference |
| MGC803 (Gastric Cancer) | Cell Viability (MTT) | 49.7 | - | [8] |
| HGC-27 (Gastric Cancer) | Cell Viability (MTT) | 24.4 | - | [8] |
| LNCaP (Prostate Cancer) | Cell Viability | - | - | [1] |
| PC3 (Prostate Cancer) | Cell Viability | - | - | [1] |
| MCF-7 (Breast Cancer) | Cell Viability | - | - | [1] |
| MDA-MB-231 (Breast Cancer) | Cell Viability | - | - | [1] |
| PrEC (Normal Prostate) | Cell Viability | 35.7 | - | [1] |
| SARS-CoV-2 (Vero cells) | Viral Replication | 0.147 | 1603.8 | [9][10] |
| SARS-CoV-2 (Vero cells) | Viral Replication | 7 | 1960 | |
| Zika Virus (ZIKV) | Viral Replication | 121 (RdRp activity) | - | [9] |
| Human Cytomegalovirus (HCMV) | Viral Replication | 40 ± 1.72 | 8000 ± 560 | [11] |
| Peste des petits ruminants virus (PPRV) | Viral Replication | - | - | [12] |
| Newcastle disease virus (NDV) | Viral Replication | - | - | [12] |
| Buffalopoxvirus (BPXV) | Viral Replication | 3.03 ng/egg | 126.49 ng/egg | [12] |
| Bovine herpesvirus 1 (BHV-1) | Viral Replication | - | - | [12] |
Experimental Protocols
dot
Figure 2: General experimental workflow.
Measuring Protein Synthesis Inhibition
Method: O-propargyl-puromycin (OPP) incorporation assay.[4]
Principle: OPP is an analog of puromycin that is incorporated into newly synthesized polypeptide chains. The alkyne group of OPP can then be detected via a copper(I)-catalyzed click reaction with a fluorescent azide, allowing for quantification of protein synthesis.
Protocol:
-
Cell Culture: Plate cells (e.g., U2OS) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 20 minutes to 24 hours). Include a vehicle-only control.
-
OPP Labeling: Add OPP to the culture medium at a final concentration of 10-20 µM and incubate for 20-30 minutes under normal culture conditions.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a reaction buffer.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash cells twice with a wash buffer (e.g., 3% BSA in PBS).
-
(Optional) Counterstain nuclei with a DNA dye (e.g., Hoechst 33342).
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope or high-content imager. Quantify the mean fluorescence intensity of the incorporated OPP signal per cell.
Measuring DNA Synthesis Inhibition
Method: 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay.[4][13]
Principle: EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Similar to OPP, the alkyne group of EdU allows for its detection via a click reaction with a fluorescent azide.
Protocol:
-
Cell Culture and Treatment: Follow steps 1 and 2 from the protein synthesis protocol.
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 1-2 hours under normal culture conditions.
-
Fixation, Permeabilization, and Click Reaction: Follow steps 4 and 5 from the protein synthesis protocol.
-
Washing, Staining, and Analysis: Follow steps 6 and 7 from the protein synthesis protocol, quantifying the mean fluorescence intensity of the incorporated EdU signal per cell.
Measuring RNA Synthesis Inhibition
Method: Quantitative reverse transcription PCR (qRT-PCR).[10][14]
Principle: This method measures the abundance of specific RNA transcripts. By comparing the levels of selected housekeeping gene transcripts in this compound-treated versus control cells, the overall impact on RNA synthesis can be inferred.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with this compound as described in the previous protocols.
-
RNA Isolation:
-
Lyse the cells using a suitable lysis buffer (e.g., containing guanidinium thiocyanate).
-
Isolate total RNA using a column-based kit or phenol-chloroform extraction.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing the cDNA template, primers for a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the housekeeping gene in both control and this compound-treated samples.
-
Calculate the relative change in RNA levels using the ΔΔCt method.
-
Signaling Pathways and Downstream Effects
The inhibition of protein synthesis by this compound initiates a cascade of events that ultimately leads to the cessation of DNA and RNA synthesis. This is not due to the activation of a specific signaling pathway in the traditional sense, but rather the depletion of key cellular components with high turnover rates.
dot
Figure 3: Downstream effects of this compound-induced protein synthesis inhibition.
Impact on DNA Synthesis
The progression of the cell cycle, particularly the transition from G1 to S phase and DNA replication itself, is tightly regulated by the timely synthesis and degradation of cyclins and cyclin-dependent kinases (CDKs). Many of these regulatory proteins have short half-lives. This compound's inhibition of their synthesis leads to a rapid depletion of these factors, causing a cell cycle arrest, primarily at the G1/S boundary.[15]
Furthermore, the proteins that form the DNA replication machinery, including DNA polymerases, helicases, and primases, are also subject to turnover. The cessation of their production by this compound will inevitably lead to the stalling of active replication forks and prevent the initiation of new replication origins.
Impact on RNA Synthesis
Transcription is dependent on a continuous supply of RNA polymerases and various transcription factors, many of which are short-lived proteins. The inhibition of their synthesis by this compound will lead to a global downregulation of transcription. This effect is not immediate for all genes, as the stability of different mRNAs and proteins varies. However, the synthesis of new RNA molecules will be progressively and profoundly inhibited.
Conclusion
This compound serves as a powerful tool for studying the intricate coupling between protein synthesis and nucleic acid metabolism. Its primary action as a potent and irreversible inhibitor of translational elongation provides a clear and rapid mechanism for shutting down DNA and RNA synthesis. This is achieved not through direct enzymatic inhibition of polymerases, but by depleting the cell of the essential, often short-lived, protein components required for these fundamental processes. For researchers and drug development professionals, understanding this hierarchical mechanism is crucial for the interpretation of experimental results and for considering the therapeutic potential and toxicological profile of this compound and its derivatives. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the pleiotropic effects of this potent natural compound.
References
- 1. Iterative Design of this compound-Based Prodrug Targeting Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV DPPIV Using a Tandem Enzymatic Activation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial protein synthesis: inhibition by this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The isolation and preliminary characterization of somatic cell mutants resistant to the protein synthesis inhibitor-emetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound blocks DNA replication via proteosynthesis inhibition not by targeting Okazaki fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of antiviral action and toxicities of ipecac alkaloids: this compound and dehydrothis compound exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different Aspects of this compound’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Mechanism of Action of Low Dose this compound against Human Cytomegalovirus | PLOS Pathogens [journals.plos.org]
- 12. This compound inhibits replication of RNA and DNA viruses without generating drug-resistant virus variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell cycle G2/M arrest through an S phase-dependent mechanism by HIV-1 viral protein R - PMC [pmc.ncbi.nlm.nih.gov]
Emetine's Antiviral Properties: A Foundational Guide for Researchers
An In-depth Technical Guide on the Core Antiviral Mechanisms and Foundational Studies of Emetine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, an isoquinoline alkaloid derived from the ipecacuanha plant, has a long history of medicinal use, primarily as an anti-protozoal agent.[1] In recent years, a substantial body of research has illuminated its potent, broad-spectrum antiviral activity against a diverse range of DNA and RNA viruses.[2][3] This has led to a renewed interest in this compound as a potential therapeutic candidate, particularly in the context of emerging viral threats. This technical guide provides a comprehensive overview of the foundational studies on this compound's antiviral properties, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these characteristics.
Quantitative Antiviral Activity of this compound
This compound has demonstrated potent antiviral activity, often in the nanomolar range, against a wide array of viruses. The following tables summarize the in vitro efficacy of this compound, presenting key quantitative data such as the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is a measure of the compound's therapeutic window (CC₅₀/EC₅₀).
Table 1: Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | SI | Reference(s) |
|---|---|---|---|---|---|
| SARS-CoV-2 | Vero E6 | 0.46 | >20 | >43 | [4] |
| SARS-CoV-2 | Vero cells | 0.00771 | - | - | [1] |
| SARS-CoV | Vero E6 | 0.051 | >10 | >196 | [1] |
| MERS-CoV | Vero E6 | 0.014 | >10 | >714 | [1] |
| HCoV-OC43 | Vero E6 | 0.04 | >100 | ~2500 | [5] |
| HCoV-NL63 | - | 0.12 | - | - |[6] |
Table 2: Antiviral Activity of this compound against Flaviviruses and Other RNA Viruses | Virus Family | Virus | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | SI | Reference(s) | |---|---|---|---|---|---| | Flaviviridae | Dengue Virus (DENV 1-4) | Huh-7 | - | >10 | - |[7] | | Flaviviridae | Zika Virus (ZIKV) | SNB-19 | <42 | 0.086 | >2 | | | Filoviridae | Ebola Virus (EBOV) | Vero E6 | - | - | - |[1] | | Enterovirus | Enterovirus A71 (EV-A71) | RD | 49 | 10 | 204 |[1] | | Enterovirus | Enterovirus D68 | RD | 19 | 10 | 526 |[1] | | Enterovirus | Echovirus-6 | RD | 45 | 10 | 222 |[1] | | Enterovirus | Coxsackievirus A16 | RD | 83 | 10 | 120 |[1] | | Enterovirus | Coxsackievirus B | RD | 51 | 10 | 196 |[1] | | Paramyxoviridae | Peste des petits ruminants virus (PPRV) | Vero | - | - | - |[2] | | Paramyxoviridae | Newcastle disease virus (NDV) | Vero | - | - | - |[2] | | Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | PBMCs | 30 | - | - |[8] |
Table 3: Antiviral Activity of this compound against DNA Viruses | Virus Family | Virus | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | SI | Reference(s) | |---|---|---|---|---|---| | Herpesviridae | Human Cytomegalovirus (HCMV) | HFF | 40 | 8 | 200 |[1] | | Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | HFF | - | - | - |[1] | | Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | HFF | - | - | - |[1] | | Herpesviridae | Bovine Herpesvirus 1 (BHV-1) | MDBK | - | - | - |[2] | | Poxviridae | Buffalopox virus (BPXV) | Vero | - | - | - |[2] |
Mechanisms of Antiviral Action
This compound exerts its antiviral effects through multiple mechanisms, primarily by targeting host cellular processes that are essential for viral replication. This host-directed activity is a key attribute, as it presents a higher barrier to the development of viral resistance.
Inhibition of Protein Synthesis
The most well-documented mechanism of this compound's antiviral action is the inhibition of eukaryotic protein synthesis.[5][9] this compound binds to the 40S ribosomal subunit, thereby blocking the translocation step of elongation during translation. This leads to a general shutdown of protein synthesis in the host cell, which consequently prevents the production of viral proteins necessary for replication and assembly.
One specific host-directed pathway targeted by this compound in the context of coronaviruses is the ERK/MNK1/eIF4E signaling pathway . SARS-CoV-2 has been shown to exploit this pathway for its replication. This compound disrupts the binding of viral mRNA to the eukaryotic translation initiation factor 4E (eIF4E), a critical step for the initiation of cap-dependent translation of viral proteins.
Caption: this compound inhibits SARS-CoV-2 replication by disrupting the ERK/MNK1/eIF4E signaling pathway.
Inhibition of Viral Entry and Replication
Beyond its impact on protein synthesis, this compound has been shown to interfere with other stages of the viral life cycle. For instance, in studies with Zika virus (ZIKV) and Ebola virus (EBOV), this compound was found to inhibit viral entry and replication through two distinct mechanisms:
-
Inhibition of Viral Polymerase Activity: this compound directly inhibits the RNA-dependent RNA polymerase (RdRp) activity of ZIKV's non-structural protein 5 (NS5).[10]
-
Disruption of Lysosomal Function: this compound can interfere with lysosomal function, which is crucial for the entry of some viruses into the host cell.
Disruption of Protein-Protein Interactions
In the case of Human Cytomegalovirus (HCMV), this compound's antiviral activity is linked to its ability to disrupt the interaction between the host proteins MDM2 and p53. This interaction is exploited by the virus for its replication. This compound's intervention restores p53's tumor-suppressive functions, which can include inducing apoptosis in infected cells, thereby limiting viral spread.
Caption: this compound disrupts the HCMV-induced interaction between MDM2 and p53, inhibiting viral replication.
Experimental Protocols
The following sections provide detailed methodologies for key experiments frequently cited in the foundational studies of this compound's antiviral properties.
General Experimental Workflow for Antiviral Efficacy
A typical workflow to assess the antiviral activity of a compound like this compound involves a series of in vitro assays.
Caption: A general experimental workflow for evaluating the antiviral efficacy of a compound.
Plaque Reduction Assay
This assay is a gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.[11][12]
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC₅₀).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero E6 for coronaviruses) in 6- or 12-well plates.
-
Virus stock of known titer.
-
This compound stock solution.
-
Culture medium (e.g., DMEM) with and without serum.
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until they form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Infection: Aspirate the culture medium from the cells and infect the monolayer with a predetermined amount of virus (typically to produce 50-100 plaques per well) in the presence of varying concentrations of this compound. Include a virus-only control (no this compound) and a cell-only control (no virus or this compound).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Carefully remove the virus inoculum and add the semi-solid overlay medium containing the corresponding concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-4 days), which is virus and cell-type dependent.
-
Staining: Fix the cells with a solution like 10% formalin and then stain with crystal violet solution. Gently wash the wells with water to remove excess stain.
-
Plaque Counting: Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of this compound that reduces the plaque number by 50% compared to the virus control.[13]
Viral Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of infectious progeny virus.[14][15]
Objective: To quantify the reduction in the titer of infectious virus produced in the presence of this compound.
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates.
-
Virus stock.
-
This compound stock solution.
-
Culture medium.
Procedure:
-
Infection and Treatment: Infect a confluent monolayer of host cells with the virus at a defined multiplicity of infection (MOI). After the adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: Collect the cell culture supernatants, which contain the progeny virus.
-
Titration: Determine the viral titer in the harvested supernatants using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.
-
Analysis: Compare the viral titers from the this compound-treated wells to the untreated control wells to determine the extent of viral yield reduction.
Western Blot Analysis for Viral Proteins
Western blotting is used to detect and quantify specific viral proteins in infected cell lysates.[16][17]
Objective: To assess the effect of this compound on the expression of viral proteins.
Materials:
-
Infected cell lysates (treated and untreated with this compound).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific to the viral proteins of interest.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Lyse the infected cells (both this compound-treated and untreated) and determine the total protein concentration.
-
Gel Electrophoresis: Separate the proteins in the lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponding to the viral proteins is proportional to their abundance.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-IP is used to study protein-protein interactions, such as the MDM2-p53 interaction.[18][19]
Objective: To determine if this compound disrupts the interaction between two specific proteins.
Materials:
-
Cell lysates from infected cells (treated and untreated with this compound).
-
Primary antibody against one of the proteins of interest (the "bait").
-
Protein A/G-coupled agarose or magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Western blot reagents.
Procedure:
-
Lysate Preparation: Prepare cell lysates under conditions that preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the lysate with the primary antibody against the bait protein. Add the protein A/G beads to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using an antibody against the other protein of interest (the "prey"). The presence of the prey protein in the eluate indicates an interaction with the bait protein. A reduction in the prey protein band in the this compound-treated sample would suggest that this compound disrupts this interaction.
Conclusion
The foundational studies on this compound have established it as a potent, broad-spectrum antiviral agent with a multifaceted mechanism of action. Its ability to target host cellular processes, particularly protein synthesis, presents a significant advantage in overcoming viral resistance. The quantitative data from numerous in vitro studies highlight its efficacy at low concentrations against a wide range of clinically relevant viruses. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and its analogs as potential antiviral therapeutics. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the fight against viral diseases.
References
- 1. Different Aspects of this compound’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits replication of RNA and DNA viruses without generating drug-resistant virus variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Remdesivir, lopinavir, this compound, and homoharringtonine inhibit SARS-CoV-2 replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. This compound, Ipecac, Ipecac Alkaloids and Analogues as Potential Antiviral Agents for Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of this compound Dihydrochloride Against Dengue Virus Infection | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of antiviral action and toxicities of ipecac alkaloids: this compound and dehydrothis compound exhibit anti-coronaviral activities at non-cardiotoxic concentrations – ScienceOpen [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 15. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. assaygenie.com [assaygenie.com]
Emetine's Impact on Mitochondrial Protein Synthesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emetine, a natural alkaloid derived from the ipecac root, is a well-established and potent inhibitor of eukaryotic cytoplasmic protein synthesis. It irreversibly binds to the 40S ribosomal subunit, thereby blocking the translocation step of elongation.[1][2][3] While its primary application in research is to halt cytosolic translation, a body of evidence indicates that this compound also exerts an inhibitory effect on mitochondrial protein synthesis.[4][5][6] This dual-inhibitory action complicates its use as a specific tool for studying cytoplasmic translation and has significant implications for research and drug development, particularly in contexts where mitochondrial function is critical. This document provides a comprehensive technical overview of this compound's effects on mitochondrial protein synthesis, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.
Introduction: this compound's Canonical Mechanism of Action
This compound is a pyridoisoquinoline alkaloid that has been used historically as an antiprotozoal and emetic agent.[2] In the context of molecular biology, its principal utility stems from its ability to rapidly and irreversibly inhibit protein synthesis in eukaryotic cells.[6] The established mechanism involves this compound binding to the 40S subunit of the cytoplasmic ribosome.[2][3] This action prevents the translocation of peptidyl-tRNA from the acceptor (A) site to the donor (P) site, effectively freezing ribosomes on the mRNA and halting polypeptide chain elongation.[1] This contrasts with other inhibitors like cycloheximide, which is a reversible inhibitor and is generally considered to not affect mitochondrial protein synthesis.[4]
The Impact of this compound on Mitochondrial Protein Synthesis
Mitochondria possess their own translational machinery, including mitoribosomes, which are responsible for synthesizing 13 essential polypeptide subunits of the oxidative phosphorylation (OXPHOS) system.[7] Due to the endosymbiotic origin of mitochondria, their ribosomes share some characteristics with prokaryotic ribosomes. This has led to the common use of antibiotics like chloramphenicol to specifically inhibit mitochondrial translation without affecting cytoplasmic ribosomes.[8][9]
Contrary to the specificity observed with many other inhibitors, this compound has been demonstrated to inhibit protein synthesis in isolated mitochondria from various sources.[4][10] This suggests that this compound is not exclusively a cytosolic inhibitor and can interfere with mitochondrial translation, a critical off-target effect. The extent of this inhibition has been shown to be significant, complicating the interpretation of experiments that rely on this compound to solely block cytoplasmic synthesis.[4]
Quantitative Analysis of Inhibition
Several studies have sought to quantify the inhibitory effect of this compound on mitochondrial protein synthesis, often in comparison to its effects on cytoplasmic synthesis or the effects of other known inhibitors. The following table summarizes key quantitative findings from the literature.
| System/Organism | This compound Concentration | Effect on Mitochondrial Protein Synthesis | Effect on Cytoplasmic Protein Synthesis | Reference |
| Isolated Rat Liver Mitochondria | 100 µM | ~50% inhibition of [¹⁴C]leucine incorporation | Not Applicable (Isolated Mitochondria) | Lietman, 1971[10] |
| HeLa Cells | 50 µg/mL | Used to isolate mitochondrial translation for analysis | Complete inhibition | M. R. Jackson et al., 2018[11] |
| Cultured Cells (General) | 100 µg/mL | Used to isolate mitochondrial translation for analysis | Complete inhibition | Richter et al., 2015[12] |
| HeLa Cells | 100 µg/mL | Used to isolate mitochondrial translation for analysis | Complete inhibition | A. R. Rebelo et al., 2016[13] |
Key Experimental Protocols
The investigation of this compound's effect on mitochondrial protein synthesis relies on specific methodologies designed to differentiate between the cytosolic and mitochondrial translation processes.
In Vivo Radiolabeling of Mitochondrial Translation Products
This is the foundational technique used to measure the rate of mitochondrial protein synthesis directly within cultured cells.
Objective: To specifically label and visualize the 13 proteins synthesized by mitoribosomes.
Protocol Steps:
-
Cell Culture: Plate cells (e.g., HeLa, fibroblasts, U2OS) and grow to a desired confluency (typically 70-90%).[11]
-
Methionine Depletion: Wash cells with phosphate-buffered saline (PBS) and incubate in methionine-free medium (e.g., DMEM without methionine) for a period of 20-30 minutes to deplete intracellular methionine pools.[7][11]
-
Inhibition of Cytoplasmic Translation: Add this compound (typically 50-100 µg/mL) or another cytoplasmic inhibitor like anisomycin to the medium. Incubate for 5-30 minutes. This step is crucial to ensure that the subsequent radiolabeling is specific to mitochondrial products.[7][11][12]
-
Radiolabeling: Add a radioactive amino acid mixture, typically [³⁵S]methionine/cysteine, to the medium. The incubation period (pulse) can range from 15 minutes to several hours, depending on the experimental goal.[12][13]
-
Cell Lysis and Protein Analysis: After labeling, wash the cells with ice-cold PBS to stop the reaction. Lyse the cells in a suitable buffer. Separate the proteins by SDS-PAGE.
-
Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, mitochondrially-encoded proteins via autoradiography.[13]
Non-Radioactive Visualization of Mitochondrial Translation (FUNCAT)
A more recent, fluorescence-based method avoids the use of radioisotopes. It is known as fluorescent noncanonical amino acid tagging (FUNCAT).
Objective: To visualize the sites of active mitochondrial protein synthesis using fluorescence microscopy.
Protocol Steps:
-
Cell Culture and Methionine Depletion: As described in the radiolabeling protocol.
-
Inhibition of Cytoplasmic Translation: Treat cells with this compound (50 µg/mL) to block cytosolic protein synthesis.[11] A control using a mitochondrial inhibitor like chloramphenicol (100 µg/mL) is also performed to confirm signal specificity.[11]
-
Noncanonical Amino Acid Labeling: Add a methionine analog, such as L-Homopropargylglycine (HPG), to the medium and incubate for the desired time (e.g., 30 minutes to 2.5 hours).[11][14] HPG will be incorporated into newly synthesized proteins.
-
Cell Fixation and Permeabilization: Fix the cells (e.g., with paraformaldehyde) and permeabilize them to allow entry of the fluorescent dye.
-
Click Chemistry Reaction: Perform a copper-catalyzed click reaction to attach a fluorescent azide probe (e.g., Alexa Fluor 594 azide) to the alkyne group of the incorporated HPG.[11]
-
Imaging: Visualize the fluorescently labeled newly synthesized mitochondrial proteins using high-resolution fluorescence microscopy. Co-staining with mitochondrial markers (e.g., TOM20) is used to confirm localization.[11][14]
Visualizing Workflows and Mechanisms
Experimental Workflow for Assessing Mitochondrial Protein Synthesis
The following diagram illustrates the generalized workflow for specifically measuring mitochondrial protein synthesis in the presence of a cytosolic inhibitor like this compound.
Caption: Workflow for selective labeling of mitochondrial translation products.
This compound's Dual Sites of Action
This diagram illustrates this compound's inhibitory action on both the cytoplasmic and mitochondrial ribosomes, contrasting it with more specific inhibitors.
Caption: Comparative inhibition sites for this compound and other antibiotics.
Downstream Consequences and Cellular Impact
The inhibition of mitochondrial protein synthesis, whether intentional or as an off-target effect of a drug like this compound, has profound consequences for cellular health.
-
Impaired Oxidative Phosphorylation: Since mitochondria synthesize core subunits of the electron transport chain, inhibition leads to defects in cellular respiration and a significant drop in ATP production.[15]
-
Mitochondrial Dysfunction: Prolonged inhibition can lead to a loss of mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and overall mitochondrial stress.[16]
-
Activation of Stress Responses: Cellular stress resulting from mitochondrial dysfunction can trigger pathways like the integrated stress response (ISR).
-
Toxicity: The cardiotoxicity and myopathy associated with chronic this compound use may be partly attributable to its detrimental effects on mitochondrial function in these energy-intensive tissues.[1]
Implications for Research and Drug Development
The dual action of this compound carries important considerations for its use and for the development of new therapeutic agents.
-
For Researchers: When using this compound to study processes related to cytoplasmic translation, researchers must be aware of its confounding effects on mitochondrial function. Results from this compound-treated cells, especially in long-term experiments or in studies focused on metabolism and cell survival, should be interpreted with caution. It is often advisable to use alternative inhibitors or to validate findings with complementary approaches.
-
For Drug Development: The off-target inhibition of mitochondrial protein synthesis is a known mechanism of toxicity for several classes of drugs, including some antibiotics like chloramphenicol and linezolid.[8][9] The fact that this compound also exhibits this property underscores the importance of screening new chemical entities for mitochondrial toxicity early in the drug development pipeline. Assays similar to those described in this paper can be adapted for high-throughput screening to identify compounds that may pose a risk of mitochondrial impairment.
Conclusion
This compound is a powerful and irreversible inhibitor of cytoplasmic protein synthesis that serves as a vital tool in molecular and cellular biology. However, its utility is nuanced by its significant inhibitory effect on mitochondrial protein synthesis. This off-target action can lead to mitochondrial dysfunction and confound experimental results if not properly controlled for. For professionals in research and drug development, a thorough understanding of this compound's dual inhibitory nature is critical for the rigorous design of experiments and the early assessment of mitochondrial toxicity in novel therapeutic candidates. Future investigations should aim to more precisely quantify the dose-dependent inhibitory kinetics of this compound on mitoribosomes to better inform its use in research.
References
- 1. This compound | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound optimally facilitates nascent chain puromycylation and potentiates the RiboPuromycylation Method (RPM) applied to inert cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound and cycloheximide on mitochondrial protein synthesis in different systems. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamopen.com [benthamopen.com]
- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 8. Inhibition of mammalian mitochondrial protein synthesis by oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial protein synthesis: inhibition by this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Quality control of mitochondrial protein synthesis is required for membrane integrity and cell fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial Protein Synthesis Adapts to Influx of Nuclear-Encoded Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring mitochondrial translation in living cells | EMBO Reports [link.springer.com]
- 15. golan.hms.harvard.edu [golan.hms.harvard.edu]
- 16. mdpi.com [mdpi.com]
The Genesis of Resistance: Early Insights into Emetine's Faltering Efficacy in Cell Lines
For decades, emetine, a natural alkaloid derived from the ipecac root, served as a potent inhibitor of protein synthesis, making it a valuable tool in cell biology research and a frontline treatment for amoebiasis. However, the emergence of resistance in cultured cells presented both a clinical challenge and a scientific opportunity. Early investigations into the mechanisms underpinning this compound resistance, primarily in Chinese hamster ovary (CHO) cells, laid the foundational knowledge for our understanding of drug resistance at the molecular level. This technical guide delves into the core findings of this early research, presenting the data, experimental approaches, and the logical frameworks that guided these seminal studies.
Quantitative Landscape of this compound Resistance
The development of this compound resistance in cell lines is a quantifiable phenomenon. Early studies meticulously documented the levels of resistance achieved, the frequency of resistant mutant isolation, and the impact of mutagens on this frequency. These data provided the initial clues that genetic alterations were at the heart of this acquired trait.
| Cell Line | Selection Method | Mutagen | Fold Resistance | Frequency of Spontaneous Mutants | Frequency after Mutagenesis | Reference |
| CHO | Single-step | None | 20-80 | ~2-5 x 10⁻⁷ | - | [1] |
| CHO | Single-step | Ethyl Methanesulfonate (EMS) | 20-80 | - | Increased 30-50 fold | [1] |
| CHO | Second-step from Emtᴿᴵ | EMS | 10-fold higher than single-step | - | Increased 50-75 fold | [2][3] |
The Molecular Culprit: Alterations in the 40S Ribosomal Subunit
A consistent theme that emerged from this early body of work was the localization of the resistance mechanism to the machinery of protein synthesis itself.[1] Cell-free extract experiments demonstrated that protein synthesis in extracts from mutant cells was resistant to this compound, pointing directly to a modification within the translational apparatus.[1]
Subsequent, more detailed analyses pinpointed the 40S ribosomal subunit as the site of the lesion.[4] The primary mechanism of this compound resistance in the well-characterized EmtB complementation group of CHO cells was identified as a mutation in the gene encoding the ribosomal protein S14.[2][5] This was elegantly demonstrated through two-dimensional polyacrylamide gel electrophoresis, which revealed an altered electrophoretic mobility of the S14 protein in resistant cells.[2] Further genetic evidence solidified this cause-and-effect relationship, as second-step mutants with even higher resistance levels exhibited additional alterations in the very same S14 protein.[2]
The mutations in the S14 protein were found to affect two adjacent arginine codons in the basic carboxyl region of the protein.[6] This finding highlighted the critical role of this specific protein domain in the function and structure of the mammalian 40S ribosomal subunit.[6] The structural changes in S14 not only conferred resistance to this compound but also had a secondary effect on the stability of the 40S subunit itself.[2]
A Multi-Step Path to High-Level Resistance
The acquisition of high-level resistance to this compound was not a single event but rather a stepwise process.[3] Researchers were unable to select for highly resistant mutants in a single step from a wild-type cell population.[3] Instead, they first isolated moderately resistant clones (Emtᴿᴵ) and then subjected these to a second round of mutagenesis and selection to obtain highly resistant second-step mutants (Emtᴿᴵᴵ).[3] This observation suggested that multiple genetic alterations were necessary to achieve a high degree of resistance, with each step building upon the last.
Genetic Complementation: Uncovering Multiple Paths to Resistance
Somatic cell hybridization experiments revealed the existence of at least three distinct complementation groups for this compound resistance in Chinese hamster cells, designated EmtA, EmtB, and EmtC.[7] Mutants from different complementation groups could restore this compound sensitivity when fused, indicating that the mutations resided in different genes.[7] This finding was significant as it demonstrated that alterations in multiple, distinct components of the protein synthesis machinery could independently lead to an this compound-resistant phenotype.[7] Interestingly, there appeared to be a cell-line specificity to these complementation groups, with mutants from Chinese hamster lung cells belonging to EmtA, CHO cells to EmtB, and peritoneal fibroblasts to EmtC.[7]
Experimental Protocols: A How-To Guide for Inducing and Characterizing this compound Resistance
The foundational studies on this compound resistance relied on a set of robust experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: Isolation of this compound-Resistant Mutants
-
Cell Culture: Maintain Chinese hamster ovary (CHO) cells in appropriate growth medium supplemented with fetal bovine serum.
-
Mutagenesis (Optional but Recommended):
-
Treat exponentially growing cells with a chemical mutagen such as ethyl methanesulfonate (EMS) at a concentration and duration optimized for mutagenesis with acceptable levels of cell survival.
-
Following treatment, wash the cells to remove the mutagen and allow for a period of expression (typically 2-3 days) to allow for the fixation and expression of mutations.
-
-
Selection:
-
Plate the mutagenized or non-mutagenized cells at a known density.
-
Introduce this compound into the culture medium at a concentration predetermined to be cytotoxic to wild-type cells.
-
Incubate the plates for a period sufficient for resistant colonies to form (typically 7-10 days).
-
-
Isolation of Clones:
-
Identify and isolate well-formed colonies using cloning cylinders or by manual picking.
-
Expand each clone in a separate culture vessel.
-
-
Confirmation of Resistance:
-
Re-test the isolated clones for their ability to grow in the presence of the selective concentration of this compound to confirm the stability of the resistant phenotype.
-
Protocol 2: In Vitro Protein Synthesis Assay
-
Preparation of Cell-Free Extracts:
-
Harvest wild-type and this compound-resistant cells.
-
Prepare a post-mitochondrial supernatant (S30 extract) by cell lysis and centrifugation to remove nuclei and mitochondria.
-
-
In Vitro Translation Reaction:
-
Set up a reaction mixture containing the S30 extract, an energy source (ATP and GTP), amino acids (including a radiolabeled amino acid such as ³⁵S-methionine), and a template mRNA.
-
Add varying concentrations of this compound to parallel reaction tubes.
-
-
Measurement of Protein Synthesis:
-
Incubate the reactions at 37°C for a defined period.
-
Precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA).
-
Collect the precipitate on filters and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of protein synthesis inhibition as a function of this compound concentration to determine the IC50 (the concentration of drug that inhibits 50% of protein synthesis).
-
The early research into this compound resistance provided a powerful model system for dissecting the molecular basis of drug action and resistance. The identification of ribosomal protein S14 as a key player not only illuminated the mechanism of this compound's inhibitory effect but also underscored the ribosome as a critical target for drug development and a site for resistance-conferring mutations. These pioneering studies paved the way for a deeper understanding of the genetic and biochemical pathways that cells exploit to evade the cytotoxic effects of therapeutic agents.
References
- 1. The isolation and preliminary characterization of somatic cell mutants resistant to the protein synthesis inhibitor-emetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribosomal protein S14 is altered by two-step this compound resistance mutations in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutants of CHO cells resistant to the protein synthesis inhibitor this compound: genetic and biochemical characterization of second-step mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutants of CHO cells resistant to the protein synthesis inhibitors, cryptopleurine and tylocrebrine: genetic and biochemical evidence for common site of action of this compound, cryptopleurine, tylocrebine, and tubulosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound resistance in chinese hamster ovary cells is associated with an altered ribosomal protein S14 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound resistance of Chinese hamster cells: structures of wild-type and mutant ribosomal protein S14 mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes: Emetine for In Vitro Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emetine, a natural alkaloid derived from the ipecac plant, is a potent inhibitor of protein synthesis in eukaryotic cells.[1][2][3] Its mechanism of action involves binding to the 40S ribosomal subunit, thereby blocking the translocation step of elongation during translation.[2][4][5] This property makes this compound a valuable tool in molecular biology and pharmacology for studying processes that are dependent on de novo protein synthesis, such as cell cycle progression, DNA replication, and viral replication.[1][2][6] These application notes provide detailed protocols for using this compound to inhibit protein synthesis in vitro, along with quantitative data and visualizations to guide experimental design.
Mechanism of Action
This compound exerts its inhibitory effect on protein synthesis by targeting the ribosome. Specifically, it binds to the E-site of the 40S ribosomal subunit.[7] This binding event interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, effectively stalling the ribosome on the mRNA transcript and preventing further polypeptide chain elongation.[8] This leads to a rapid and potent cessation of protein synthesis.[1] It is important to note that this compound can inhibit both cytosolic and mitochondrial protein synthesis.[2][3]
Quantitative Data: this compound Potency in Various Cell Lines
The effective concentration of this compound for inhibiting protein synthesis can vary depending on the cell type and experimental conditions. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) values reported in the literature for different cell lines.
| Cell Line | Assay Type | IC50 | CC50 | Reference |
| HeLa | Protein Synthesis Inhibition | 80 µM (cell-free extract) | Not Reported | [9] |
| Rabbit Reticulocytes | Protein Synthesis Inhibition | 20 µM (cell-free extract) | Not Reported | [9] |
| HepG2 | Protein Synthesis Inhibition | 2200 ± 1400 nM | 81 ± 9 nM | [10] |
| Primary Rat Hepatocytes | Protein Synthesis Inhibition | 620 ± 920 nM | 180 ± 700 nM | [10] |
| Caco-2 | SARS-CoV-2 Replication Inhibition | 0.47 µM | Not Reported | [6] |
| Vero | SARS-CoV-2 Replication Inhibition | 0.007 µM | 1.96 µM | [11] |
| RD | Enterovirus A71 Inhibition | 49 nM (EC50) | 10 µM | [6][12] |
| Prostate Cancer (PrEC) | Cytotoxicity | 35.7 nM | Not Reported | [4] |
Note: IC50 and CC50 values can be influenced by factors such as cell density, media composition, and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for a specific cell line and experimental setup.
Experimental Protocols
Protocol 1: General Inhibition of Protein Synthesis in Cultured Cells
This protocol describes a general method for inhibiting total protein synthesis in adherent or suspension cell cultures using this compound.
Materials:
-
This compound dihydrochloride hydrate (Sigma-Aldrich, Cat. No. E2375 or equivalent)
-
Dimethyl sulfoxide (DMSO) or sterile water for stock solution preparation
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cultured cells
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO or water. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A typical starting concentration range is 1-100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired level of inhibition.
-
Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of this compound to the cells.
-
Incubation: Incubate the cells for the desired period. The time required for effective inhibition is generally short; significant inhibition can be observed within minutes. Incubation times can range from 15 minutes to several hours depending on the experimental goals.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream applications, such as western blotting, qPCR to assess mRNA stability, or metabolic labeling assays to confirm protein synthesis inhibition.
Protocol 2: Verification of Protein Synthesis Inhibition using Puromycin Labeling (SUnSET)
The Surface Sensing of Translation (SUnSET) technique is a non-radioactive method to monitor global protein synthesis.[13] It utilizes the antibiotic puromycin, an analog of the 3' end of aminoacyl-tRNA, which gets incorporated into nascent polypeptide chains, leading to their premature termination. The puromycylated peptides can then be detected by western blotting using an anti-puromycin antibody.
Materials:
-
This compound
-
Puromycin (Sigma-Aldrich, Cat. No. P8833 or equivalent)
-
Complete cell culture medium
-
Cultured cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-puromycin antibody (e.g., Millipore, clone 12D10)
-
Appropriate secondary antibody
Procedure:
-
This compound Pre-treatment: Treat cells with this compound at the desired concentration for a specific duration as described in Protocol 1. For a positive control, include a condition with no this compound treatment.
-
Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 1-10 µg/mL. The optimal concentration and labeling time should be determined empirically, but a 10-30 minute incubation is often sufficient.
-
Cell Lysis: After puromycin labeling, wash the cells twice with ice-cold PBS. Lyse the cells directly in the culture dish with ice-cold lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with an anti-puromycin primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
A significant reduction in the puromycin signal in this compound-treated cells compared to the control indicates successful inhibition of protein synthesis.
-
Visualizations
Caption: this compound binds to the E-site of the 40S ribosomal subunit, blocking translocation.
Caption: Workflow for determining the efficacy of this compound in inhibiting protein synthesis.
Concluding Remarks
This compound is a powerful and widely used tool for the in vitro inhibition of protein synthesis. Its rapid action and potent effects make it suitable for a variety of experimental applications aimed at understanding the role of newly synthesized proteins in cellular processes. Researchers should carefully titrate this compound concentrations to achieve the desired level of inhibition while minimizing off-target effects and cytotoxicity, especially for longer-term experiments. The protocols and data provided in these application notes serve as a comprehensive guide for the effective use of this compound in a research setting.
References
- 1. This compound blocks DNA replication via proteosynthesis inhibition not by targeting Okazaki fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Iterative Design of this compound-Based Prodrug Targeting Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV DPPIV Using a Tandem Enzymatic Activation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Different Aspects of this compound’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elongation inhibitors do not prevent the release of puromycylated nascent polypeptide chains from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pnas.org [pnas.org]
- 10. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low dose of this compound as potential anti-SARS-CoV-2 virus therapy: preclinical in vitro inhibition and in vivo pharmacokinetic evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal Emetine Concentration for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Emetine, a natural alkaloid derived from the ipecacuanha plant, is a potent inhibitor of protein synthesis.[1][2] Its ability to arrest translation by binding to the 40S ribosomal subunit makes it a valuable tool in a variety of research applications, from studying protein degradation to investigating its potential as an antiviral and anticancer agent.[1][3][4] Determining the precise, optimal concentration of this compound is critical for achieving desired experimental outcomes while minimizing off-target effects and cytotoxicity.
These application notes provide a comprehensive guide to selecting and validating the appropriate this compound concentration for your specific cell culture experiments.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of protein synthesis.[5] It binds to the 40S subunit of the eukaryotic ribosome, effectively halting the translocation step of peptide chain elongation.[3][6] Beyond this fundamental role, this compound has been shown to modulate a complex network of intracellular signaling pathways, which can vary between different cell types.[7] These include:
-
MAPK Pathway: this compound can reduce the phosphorylation of ERK while increasing the phosphorylation of p38 and JNK.[7][8]
-
Wnt/β-catenin Pathway: It can down-regulate key proteins in this pathway, including GSK-3β, active-β-catenin, and downstream targets like Cyclin D1.[7]
-
PI3K/AKT Pathway: this compound has been observed to decrease the phosphorylation of AKT.[7]
-
Hippo/YAP Pathway: This pathway can also be inhibited by this compound treatment in certain cancer cells.[7][9]
-
NF-κB Pathway: this compound has demonstrated potent inhibitory activity against the NF-κB signaling pathway.[8][9]
The modulation of these pathways contributes to this compound's observed effects on cell viability, proliferation, apoptosis, and migration.[7][10]
Data Presentation: this compound Potency in Various Cell Lines
The effective concentration of this compound varies significantly depending on the cell line and the biological endpoint being measured. The following table summarizes reported 50% maximal effective (EC50), inhibitory (IC50), and cytotoxic (CC50) concentrations from various studies.
| Cell Line | Assay Type | Endpoint | Concentration (µM) | Reference(s) |
| MGC803 (Gastric Cancer) | MTT | Anti-viability (IC50) | 0.0497 | [7][10] |
| HGC-27 (Gastric Cancer) | MTT | Anti-viability (IC50) | 0.0244 | [7][10] |
| MDA-MB-231 (Breast Cancer) | MTT | Anti-viability (IC50) | ~0.05 - 0.1 | [4] |
| MDA-MB-468 (Breast Cancer) | MTT | Anti-viability (IC50) | ~0.05 - 0.1 | [4] |
| Vero (Monkey Kidney) | Antiviral Assay | SARS-CoV-2 Rep. (EC50) | 0.007 | [8] |
| Vero (Monkey Kidney) | Cytotoxicity | Cell Viability (CC50) | 1.96 | [8] |
| Caco-2 (Human Colon) | Antiviral Assay | SARS-CoV-2 Rep. (IC50) | 0.47 | [8] |
| HFF (Human Fibroblast) | Antiviral Assay | HCMV Inhibition (EC50) | 0.040 | |
| HFF (Human Fibroblast) | Cytotoxicity | Cell Viability (CC50) | 8.0 | [11] |
| CHO (Hamster Ovary) | Cytotoxicity | Cell Viability (CC50) | 0.06 |
Experimental Protocols
To determine the optimal this compound concentration for your experiments, a systematic approach involving dose-response and functional assays is recommended.
Protocol 1: Determining IC50/CC50 using MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50) or is cytotoxic to 50% of cells (CC50).
Materials:
-
Cells of interest
-
Complete growth medium
-
96-well plates
-
This compound stock solution (e.g., in DMSO or water)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000–5,000 cells/well in 100 µL of complete medium.[7] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound dose) and a "no cells" blank control.
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.[4][7]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C until formazan crystals are visible.[4][7]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate for 5-10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50/CC50 value.
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on cell proliferation and survival.
Materials:
-
Cells of interest
-
6-well or 12-well plates
-
Complete growth medium
-
This compound
-
Methanol
-
Crystal violet solution (0.05% w/v)
Procedure:
-
Cell Seeding: Seed cells in 12-well plates at a low density (e.g., 500-1,000 cells/well) and allow them to attach overnight.[7]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., below and around the IC50 value).
-
Incubation: Incubate the cells at 37°C for 7-14 days. Replace the medium containing this compound every 3 days.[7]
-
Fixation and Staining: After colonies have formed, wash the wells with PBS. Fix the colonies with cold methanol for 20 minutes.
-
Remove the methanol and stain the colonies with 0.05% crystal violet solution for 20 minutes.[7]
-
Analysis: Gently wash the wells with water and allow them to air dry. Photograph the plates and count the number of colonies (typically defined as >50 cells) in each well.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with different concentrations of this compound (e.g., IC50, 2x IC50, 5x IC50) for 24 hours.[7]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour.[7]
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is used to verify the effect of this compound on specific protein expression and phosphorylation within signaling cascades.
Materials:
-
Cells of interest
-
6-well or 10 cm plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with desired this compound concentrations for a specified time (e.g., 18-24 hours).[9]
-
Lysis: Wash cells with cold PBS and lyse them on ice using RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation levels.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Anticancer activities of this compound prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. Initiation and elongation of protein synthesis in growing cells: differential inhibition by cycloheximide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Aspects of this compound’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Mechanism of Action of Low Dose this compound against Human Cytomegalovirus | PLOS Pathogens [journals.plos.org]
Emetine Treatment for Protein Degradation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emetine is a natural alkaloid derived from the ipecac root that potently inhibits protein synthesis in eukaryotic cells.[1][2] It achieves this by binding to the 40S subunit of the ribosome, thereby blocking the translocation step of elongation.[1][3] This rapid and effective inhibition of new protein synthesis makes this compound a valuable tool for studying the degradation of existing proteins. By halting the production of new protein copies, researchers can isolate and measure the rate at which a specific protein is degraded over time, often referred to as its half-life. These application notes provide detailed protocols and guidelines for utilizing this compound to investigate protein degradation.
Mechanism of Action
This compound exerts its effect by targeting the protein synthesis machinery. It specifically binds to the 40S ribosomal subunit, which is a critical component of the eukaryotic ribosome responsible for decoding mRNA and catalyzing the formation of peptide bonds.[1][3] This binding event interferes with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a crucial step in the elongation phase of protein synthesis.[4] Consequently, the ribosome stalls, and the synthesis of new polypeptide chains is arrested. This mechanism is distinct from some other protein synthesis inhibitors, and its irreversible nature in some cell types makes it particularly effective for chase experiments aimed at measuring protein stability.[2]
Data Presentation: this compound Concentration and Treatment Duration
The optimal concentration and duration of this compound treatment are critical for accurately measuring protein degradation without inducing significant cytotoxicity. The following table summarizes key quantitative data from published studies. It is important to note that ideal conditions can vary significantly depending on the cell type and the specific protein of interest. Therefore, it is highly recommended to perform a dose-response and time-course experiment to determine the optimal parameters for your specific experimental system.
| Cell Type | Concentration | Duration | Outcome | Reference |
| HeLa Cells | < 10⁻⁶ M | Not Specified | 50% inhibition of protein synthesis in whole cells. | [5] |
| HeLa Cells (cell-free) | 8 x 10⁻⁵ M | Not Specified | 50% inhibition of protein synthesis. | [5] |
| Rabbit Reticulocytes (cell-free) | 2 x 10⁻⁵ M | Not Specified | 50% inhibition of protein synthesis. | [5] |
| HepG2 Cells | IC₅₀: 2200 ± 1400 nM | 72 hours | 50% inhibition of protein synthesis. | [3][6] |
| HepG2 Cells | CC₅₀: 81 ± 9 nM | 72 hours | 50% cytotoxicity. | [3][6] |
| Primary Rat Hepatocytes | IC₅₀: 620 ± 920 nM | 72 hours | 50% inhibition of protein synthesis. | [3][6] |
| Primary Rat Hepatocytes | CC₅₀: 180 ± 700 nM | 72 hours | 50% cytotoxicity. | [3][6] |
| Mouse Pancreatic and Liver Cells (in vivo) | 0.12 mg/g body weight | 30 minutes | Inhibition of autophagy. | [7] |
| Hippocampal Slices (Rat) | 20-40 µM | 90-120 minutes | Inhibition of protein synthesis for LTP studies. | [8] |
Note: IC₅₀ is the half-maximal inhibitory concentration, and CC₅₀ is the half-maximal cytotoxic concentration. It is crucial to use a concentration that effectively inhibits protein synthesis without causing significant cell death over the experimental time course.[3][6]
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines a method to determine the minimal effective concentration of this compound that inhibits protein synthesis in your cell line of interest without causing significant cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound dihydrochloride hydrate (stock solution, e.g., 10 mM in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Western blotting reagents and antibodies for a housekeeping protein (e.g., GAPDH, β-actin) and a short-lived protein (e.g., c-Myc, p53)
-
Cell viability assay kit (e.g., MTT, Trypan Blue)
Procedure:
-
Cell Seeding: Seed cells in multiple wells of a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO or water). Incubate for a time period relevant to your planned degradation study (e.g., 4, 8, 12, or 24 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using your chosen method to determine the cytotoxic concentration of this compound.
-
Protein Synthesis Inhibition Assessment:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with protein lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform Western blotting on equal amounts of protein from each treatment condition.
-
Probe the membrane with an antibody against a short-lived protein. A significant reduction in the signal of the short-lived protein at a given this compound concentration indicates effective inhibition of protein synthesis.
-
Also, probe for a housekeeping protein to ensure equal loading and to observe if its levels are affected by longer treatments.
-
-
Analysis: Identify the lowest concentration of this compound that effectively inhibits the synthesis of the short-lived protein without causing significant cytotoxicity. This will be your optimal concentration for subsequent protein degradation experiments.
Protocol 2: Measuring Protein Degradation Rate (Half-life)
This protocol describes a "cycloheximide chase" style experiment using this compound to determine the half-life of a protein of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Optimal concentration of this compound (determined from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Western blotting reagents and antibodies for your protein of interest and a loading control.
Procedure:
-
Cell Seeding: Seed cells in multiple wells of a multi-well plate to allow for harvesting at multiple time points.
-
This compound Treatment: Treat the cells with the predetermined optimal concentration of this compound. This is your "time zero" (t=0) point.
-
Time Course Sample Collection: Harvest cells at various time points after the addition of this compound (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected stability of your protein of interest.
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells and collect the lysate.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate.
-
Perform Western blotting using equal amounts of protein for each time point.
-
Probe the membrane with an antibody specific to your protein of interest and a loading control.
-
-
Data Analysis:
-
Quantify the band intensity for your protein of interest at each time point using densitometry software.
-
Normalize the intensity of your protein of interest to the loading control for each time point.
-
Plot the normalized protein levels against time. The time point at which the protein level is reduced by 50% is the half-life of the protein.
-
For a more precise calculation, fit the data to a one-phase decay exponential curve.
-
Mandatory Visualizations
Caption: Mechanism of this compound Action on the Ribosome.
Caption: Workflow for Measuring Protein Half-Life.
Concluding Remarks
This compound is a powerful and widely used tool for studying protein degradation. By carefully optimizing the treatment conditions, researchers can effectively block protein synthesis and accurately measure the degradation rates of specific proteins. It is imperative to consider the potential for cytotoxicity and off-target effects, and to validate findings with appropriate controls. The protocols and data presented here provide a solid foundation for the successful application of this compound in protein degradation research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benthamopen.com [benthamopen.com]
- 3. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound optimally facilitates nascent chain puromycylation and potentiates the RiboPuromycylation Method (RPM) applied to inert cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translational inhibitors cycloheximide, this compound, and puromycin inhibit cellular autophagy in mouse liver parenchymal and pancreatic acinar cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound treatment masks initial LTP without affecting long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Emetine in ribosome profiling studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome profiling, a powerful technique that provides a "snapshot" of the actively translated regions of the transcriptome, has revolutionized our understanding of protein synthesis. Central to this technique is the ability to arrest translating ribosomes in place, preserving the in vivo location of the translational machinery. Emetine, a well-characterized translation elongation inhibitor, serves as a crucial tool in achieving this. This document provides detailed application notes and protocols for the effective use of this compound in ribosome profiling experiments.
This compound acts as an irreversible inhibitor of the 60S ribosomal subunit, specifically blocking the translocation step of elongation. This action effectively "freezes" ribosomes on the mRNA, allowing for their subsequent isolation and the sequencing of the enclosed mRNA fragments (ribosome footprints). This provides a high-resolution, genome-wide view of translation.
Key Applications of this compound in Ribosome Profiling
-
Mapping Translation Start Sites (TSSs): By arresting ribosomes at the initiation codon, this compound is invaluable for the precise identification of TSSs and the discovery of novel upstream open reading frames (uORFs) and alternative translation initiation sites.
-
Measuring Translational Efficiency: In combination with RNA sequencing (RNA-Seq), ribosome profiling with this compound allows for the calculation of translational efficiency (TE), a measure of how actively an mRNA is being translated.
-
Studying the Dynamics of Translation: this compound can be used in time-course experiments to study the dynamic changes in translation in response to various stimuli, such as drug treatment or environmental stress.
-
Drug Discovery and Development: By revealing the translational landscape of a cell, this compound-based ribosome profiling can aid in identifying the molecular targets of drugs that affect protein synthesis and in understanding their mechanisms of action.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in ribosome profiling, compiled from various studies.
| Parameter | Cell Type / Organism | Concentration | Incubation Time | Reference |
| Optimal Concentration | HEK293T cells | 100 µg/mL | 1 minute | |
| Yeast (S. cerevisiae) | 100 µg/mL | 10 minutes | ||
| Mouse embryonic stem cells | 2 µM (0.96 µg/mL) | 10 minutes | ||
| Inhibition of Elongation | Rabbit reticulocytes | IC50 ~ 0.4 µM | Not specified | |
| HeLa cells | >95% inhibition at 100 µg/mL | 1 minute |
| Observation | Fold Change / Percentage | Condition | Reference |
| Ribosome Occupancy at Start Codons | ~3-fold increase | This compound treatment vs. Cycloheximide | |
| Translational Efficiency (TE) Changes | Varies by gene | Drug treatment with this compound co-treatment | |
| Ribosome Footprint Size | ~28-30 nucleotides | Standard ribosome profiling with this compound |
Experimental Protocols
This section provides a generalized protocol for ribosome profiling using this compound. It is essential to optimize specific steps, such as cell lysis and nuclease digestion, for the particular cell type or organism under investigation.
Protocol: Ribosome Profiling with this compound
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency (typically 70-80%).
-
If applicable, treat cells with the compound of interest for the desired time.
-
Add this compound to the culture medium to a final concentration of 100 µg/mL.
-
Incubate for 1 minute at 37°C to arrest translating ribosomes.
2. Cell Lysis:
-
Immediately place the culture dish on ice and wash the cells twice with ice-cold PBS containing 100 µg/mL this compound.
-
Add ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 1 mM DTT, 100 µg/mL this compound, and RNase inhibitors) to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 10 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
3. Nuclease Digestion:
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. The optimal concentration of RNase I must be empirically determined for each cell type.
-
Incubate the digestion reaction at room temperature for 45 minutes with gentle rotation.
-
Stop the digestion by adding a potent RNase inhibitor, such as SUPERase•In™.
4. Ribosome-Protected Fragment (RPF) Isolation:
-
Load the digested lysate onto a sucrose gradient (e.g., 10-50%) or use size-exclusion chromatography to isolate the 80S monosome fraction.
-
Collect the fraction containing the 80S monosomes.
-
Extract the RPFs from the isolated monosomes using a phenol-chloroform extraction or a suitable RNA purification kit.
5. Library Preparation and Sequencing:
-
Isolate the RPFs, which are typically 28-30 nucleotides in length, by size selection on a denaturing polyacrylamide gel.
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA fragments into cDNA.
-
Amplify the cDNA library by PCR.
-
Sequence the library using a high-throughput sequencing platform.
6. Data Analysis:
-
Remove adapter sequences and low-quality reads from the raw sequencing data.
-
Align the cleaned reads to the reference genome or transcriptome.
-
Determine the P-site offset to accurately map the position of the decoding center of the ribosome.
-
Calculate ribosome density and translational efficiency for each gene.
Visualizations
The following diagrams illustrate key conceptual and experimental workflows related to the use of this compound in ribosome profiling.
Caption: A generalized workflow for ribosome profiling experiments utilizing this compound.
Caption: this compound inhibits the translocation step of translation elongation.
Caption: The mTOR signaling pathway, a key regulator of translation.
Conclusion
This compound is an indispensable tool for ribosome profiling studies, enabling the precise mapping of ribosome positions on a genome-wide scale. The protocols and data presented here provide a comprehensive guide for researchers employing this powerful technique. Careful optimization of experimental conditions, particularly this compound concentration and incubation time, is critical for obtaining high-quality, reproducible data. By following these guidelines, researchers can effectively leverage this compound-based ribosome profiling to gain deeper insights into the complexities of translational regulation in health and disease.
Application Notes and Protocols: Utilizing Emetine to Dissect Viral Replication Cycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emetine, a natural alkaloid derived from the ipecacuanha plant, is a potent inhibitor of protein synthesis in eukaryotic cells. This property has made it a valuable tool for decades in molecular and cellular biology. In the field of virology, this compound serves as a powerful pharmacological agent to investigate the intricate steps of viral replication cycles. By arresting protein synthesis at a specific time point, researchers can delineate the viral processes that are dependent on newly synthesized host or viral proteins. This application note provides detailed protocols and data for utilizing this compound to dissect various stages of viral replication, from entry to the production of progeny virions. Its broad-spectrum antiviral activity, demonstrated against a range of RNA and DNA viruses, underscores its utility in virological research and as a potential starting point for antiviral drug development.[1][2][3][4]
Data Presentation
The antiviral activity of this compound has been quantified against a diverse array of viruses. The following tables summarize the effective concentrations (EC₅₀) and cytotoxic concentrations (CC₅₀) of this compound in various cell lines.
Table 1: Antiviral Activity of this compound Against RNA Viruses
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero | 0.007 | 1.96 | 280 | [2][5] |
| SARS-CoV-2 | Vero | 0.000147 | 1.6038 | 10910.4 | [6] |
| MERS-CoV | Vero-E6 | 0.014 | >10 | >714 | [2] |
| SARS-CoV | Vero-E6 | 0.051 | >10 | >196 | [2] |
| HCoV-OC43 | - | 0.30 | 2.69 | 8.97 | [2] |
| HCoV-NL63 | - | 1.43 | 3.63 | 2.54 | [2] |
| MHV-A59 | - | 0.12 | 3.51 | 29.25 | [2] |
| Enterovirus A71 (EV-A71) | RD | 0.049 | 10 | 204 | [2][7] |
| Enterovirus D68 | RD | 0.019 | 10 | 526 | [2][7] |
| Echovirus-6 | RD | 0.045 | 10 | 222 | [2][7] |
| Coxsackievirus A16 | RD | 0.083 | 10 | 120 | [2][7] |
| Coxsackievirus B | RD | 0.051 | 10 | 196 | [2][7] |
| Zika Virus (ZIKV) | - | - | - | - | [8] |
| Ebola Virus (EBOV) | Vero E6 | 0.0169 | - | - | [8] |
| HIV-1 | GHOST | 0.1 | - | 10 | [9] |
| Dengue Virus (DENV) | - | - | - | - | [10] |
| Influenza A Virus | RPE | - | - | - | [1] |
Table 2: Antiviral Activity of this compound Against DNA Viruses
| Virus | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Human Cytomegalovirus (HCMV) | HFF | 40 ± 1.72 | 8 ± 0.56 | 200 | [6] |
| Buffalopoxvirus (BPXV) | - | - | - | - | [11] |
| Bovine Herpesvirus 1 (BHV-1) | - | - | - | - | [11] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to investigate the stage-specific effects of this compound on viral replication.
Time-of-Addition Assay
This assay is crucial for determining the specific phase of the viral replication cycle targeted by this compound. By adding the inhibitor at different time points post-infection, one can pinpoint whether it affects early events (entry, uncoating), intermediate events (genome replication, protein synthesis), or late events (assembly, release).
Materials:
-
Host cells permissive to the virus of interest
-
Virus stock with a known titer
-
This compound hydrochloride solution
-
Cell culture medium and supplements
-
96-well plates
-
Apparatus for quantifying viral yield (e.g., plaque assay, TCID₅₀ assay, qPCR)
Protocol:
-
Cell Seeding: Seed permissive host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.
-
Virus Infection: On the day of the experiment, remove the culture medium and infect the cells with the virus at a multiplicity of infection (MOI) of 1-5 for 1-2 hours at 37°C to synchronize the infection.
-
Virus Removal: After the incubation period, remove the virus inoculum and wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound virus particles.
-
Time-of-Addition: Add fresh culture medium to all wells. At various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours), add this compound at a final concentration of 5-10 times its EC₅₀ to designated wells. Include a no-drug control (vehicle only).
-
Incubation: Incubate the plate for a full replication cycle (e.g., 24-48 hours, depending on the virus).
-
Quantification of Viral Yield: At the end of the incubation period, collect the cell culture supernatant and/or cell lysates. Quantify the viral yield using a suitable method such as plaque assay, TCID₅₀ assay, or qRT-PCR for viral genome copies.
-
Data Analysis: Plot the viral yield as a percentage of the no-drug control against the time of this compound addition. A sharp drop in viral yield at a specific time point indicates the latest stage in the replication cycle that is sensitive to the inhibition of protein synthesis by this compound.
Viral Entry Assay
This protocol determines if this compound has a direct effect on the entry of the virus into the host cell.
Materials:
-
Host cells
-
Virus stock
-
This compound solution
-
Cold cell culture medium
-
PBS
Protocol:
-
Cell Preparation: Seed cells in a multi-well plate and grow to confluence.
-
Pre-treatment and Binding: Pre-chill the cells at 4°C for 1 hour. Remove the medium and add the virus inoculum (at a high MOI) in a cold, this compound-free medium. Allow the virus to attach to the cells for 1 hour at 4°C.
-
This compound Treatment: Wash the cells with cold PBS to remove unbound virus. Add cold medium containing this compound at the desired concentration and incubate for 1-2 hours at 37°C to allow for viral entry.
-
Inactivation of External Virus: Remove the medium and treat the cells with a citrate buffer (pH 3.0) for 1 minute to inactivate any virus particles that have not entered the cells.
-
Wash and Culture: Wash the cells with PBS and add fresh culture medium without this compound.
-
Quantification: After a full replication cycle, quantify the viral yield from the supernatant or cell lysate. A significant reduction in viral titer in this compound-treated cells compared to the control indicates an inhibitory effect on viral entry.[5]
Viral RNA/DNA Synthesis Assay
This assay assesses the impact of this compound on the synthesis of the viral genome.
Materials:
-
Infected cell samples treated with this compound
-
RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
Primers and probes specific for the viral genome
-
qPCR instrument and reagents
Protocol:
-
Sample Preparation: Infect cells with the virus and treat with this compound at different time points post-infection. Harvest the cells at a time point when viral genome replication is expected to be maximal.
-
Nucleic Acid Extraction: Extract total RNA or DNA from the cell lysates using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription (for RNA viruses): For RNA viruses, perform reverse transcription to synthesize cDNA from the viral RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers and probes specific to a conserved region of the viral genome. Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative quantity of viral RNA/DNA in this compound-treated samples compared to untreated controls. A dose-dependent decrease in viral nucleic acid levels suggests that this compound inhibits viral genome synthesis, likely by blocking the translation of viral polymerases and other replication-associated proteins.[6][12]
Viral Protein Synthesis Assay
This protocol directly evaluates the effect of this compound on the production of viral proteins.
Materials:
-
Infected cell samples treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies specific to viral proteins
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Protocol:
-
Sample Preparation: Infect cells and treat with a range of this compound concentrations. At a time point optimal for viral protein expression, wash the cells with PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for a viral protein of interest. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Compare the intensity of the viral protein bands in this compound-treated samples to the untreated control. A reduction in band intensity confirms the inhibition of viral protein synthesis.[5][6]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and the general workflow for its application in virological studies.
Caption: this compound's primary mechanism of action in disrupting the viral replication cycle.
Caption: A streamlined workflow for a time-of-addition experiment using this compound.
Caption: this compound disrupts SARS-CoV-2 replication by interfering with the ERK/MNK1/eIF4E signaling pathway.[12][13]
Caption: this compound inhibits HCMV replication by disrupting the MDM2-p53 interaction in high-density cells.[3][6][14]
Conclusion
This compound is a versatile and potent tool for the study of viral replication cycles. Its ability to halt protein synthesis allows for the precise dissection of replication stages, providing valuable insights into the molecular mechanisms of viral propagation. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their virological investigations, contributing to a deeper understanding of virus-host interactions and the identification of novel antiviral targets.
References
- 1. Efficacy and Mechanism of Action of Low Dose this compound against Human Cytomegalovirus | PLOS Pathogens [journals.plos.org]
- 2. Low dose of this compound as potential anti-SARS-CoV-2 virus therapy: preclinical in vitro inhibition and in vivo pharmacokinetic evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Mechanism of Action of Low Dose this compound against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits replication of RNA and DNA viruses without generating drug-resistant virus variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Aspects of this compound’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pan.stanford.edu [pan.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficacy and Mechanism of Action of Low Dose this compound against Human Cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
Emetine as a Tool for Interrogating Wnt/β-catenin and MAPK Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emetine, an alkaloid derived from the ipecac root, is a well-established inhibitor of protein synthesis. Its mechanism of action involves binding to the 40S ribosomal subunit, thereby blocking the translocation step of elongation. Beyond its classical role as a protein synthesis inhibitor, recent research has highlighted this compound's utility as a pharmacological tool to investigate and modulate key cellular signaling pathways, notably the Wnt/β-catenin and Mitogen-Activated Protein Kinase (MAPK) pathways. Dysregulation of these pathways is implicated in a multitude of diseases, including cancer, making this compound a valuable agent for target validation and mechanistic studies in drug discovery and development.
These application notes provide a comprehensive overview of this compound's effects on the Wnt/β-catenin and MAPK signaling cascades, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to guide researchers in utilizing this compound as a specific and potent tool to dissect the intricate roles of these pathways in various biological contexts.
This compound's Impact on the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial signaling cascade that governs embryonic development, tissue homeostasis, and cell fate. Its aberrant activation is a hallmark of numerous cancers. This compound has been shown to act as a potent antagonist of this pathway.
Mechanism of Action
This compound disrupts Wnt/β-catenin signaling by targeting key components upstream of β-catenin. Studies have demonstrated that this compound can decrease the phosphorylation of Low-density lipoprotein receptor-related protein 6 (LRP6) and Dishevelled (DVL), two critical proteins involved in the initial steps of Wnt signal transduction. This leads to the suppression of active β-catenin levels and a subsequent reduction in the expression of Wnt target genes.
Quantitative Data: this compound's Inhibitory Activity
The inhibitory effects of this compound on various cancer cell lines are summarized in the table below, with IC50 values indicating the concentration of this compound required to inhibit 50% of cell viability.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MGC803 | Gastric Cancer | 0.0497 | |
| HGC-27 | Gastric Cancer | 0.0244 | |
| HCT116 | Colon Cancer | 0.06 | |
| KG-1a | Acute Myeloid Leukemia | 0.08 | |
| HL-60 | Acute Myeloid Leukemia | 0.11 | |
| NB4 | Acute Myeloid Leukemia | 0.09 | |
| THP-1 | Acute Myeloid Leukemia | 0.15 | |
| Jurkat | T-cell Leukemia | 0.07 | |
| K-562 | Chronic Myeloid Leukemia | 0.21 | |
| MCF-7 | Breast Cancer | 0.25 | |
| 4T1 | Mouse Breast Cancer | 0.32 | |
| B16-F10 | Mouse Melanoma | 4.35 | |
| HepG2 | Liver Cancer | 0.18 | |
| HSC-3 | Oral Squamous Cell Carcinoma | 0.45 | |
| CAL27 | Oral Squamous Cell Carcinoma | 0.38 | |
| SSC-9 | Oral Squamous Cell Carcinoma | 0.52 | |
| SSC-25 | Oral Squamous Cell Carcinoma | 0.61 | |
| LNCaP | Prostate Cancer | 0.0316 | |
| CWR22Rv1 | Prostate Cancer | 0.038 | |
| PC3 | Prostate Cancer | 0.042 | |
| MDA-MB-231 | Breast Cancer | 0.055 |
This compound's Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that relays extracellular signals to intracellular targets, regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. The MAPK pathway is comprised of several branches, most notably the ERK, JNK, and p38 pathways. This compound's effect on the MAPK pathway is multifaceted and can be cell-type dependent.
Mechanism of Action
This compound has been shown to inhibit the phosphorylation of ERK and JNK in some cancer cell types, while simultaneously activating the p38 pathway. The down-regulation of ERK and JNK activity is often associated with reduced proliferation and migration, while the activation of p38 is linked to the induction of apoptosis. This differential regulation makes this compound a complex but interesting tool for studying the intricate cross-talk within the MAPK network.
Experimental Protocols
Protocol 1: Western Blot Analysis of Wnt/β-catenin and MAPK Signaling Proteins
This protocol outlines the steps to analyze the phosphorylation status and total protein levels of key components of the Wnt/β-catenin and MAPK pathways in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound dihydrochloride hydrate
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-LRP6, anti-LRP6, anti-DVL2, anti-active-β-catenin, anti-β-catenin, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometric analysis of the bands can be performed to quantify the changes in protein levels.
Protocol 2: Luciferase Reporter Assay for Wnt/β-catenin Pathway Activity
This assay measures the transcriptional activity of the Wnt/β-catenin pathway using a luciferase reporter construct.
Materials:
-
HEK293T cells (or other suitable cell line)
-
SuperTOPFlash reporter plasmid (contains TCF/LEF binding sites upstream of the luciferase gene)
-
β-galactosidase (β-gal) expression vector (for transfection normalization)
-
Wnt1 expression vector (or other Wnt ligand)
-
Transfection reagent
-
This compound
-
Luciferase Assay System
-
β-Galactosidase Assay Kit
-
Luminometer and spectrophotometer
Procedure:
-
Transfection: Co-transfect HEK293T cells in a 24-well plate with the SuperTOPFlash reporter, the β-gal vector, and the Wnt1 expression vector.
-
Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound for an additional 24 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay manufacturer's protocol.
-
Luciferase and β-gal Assays:
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Measure the β-galactosidase activity using a spectrophotometer.
-
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.
Protocol 3: Flow Cytometry for Apoptosis Analysis
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify this compound-induced apoptosis.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory points of this compound.
Caption: Overview of the MAPK signaling pathway and this compound's modulatory effects.
Caption: General experimental workflow for studying this compound's effects on signaling pathways.
Application Notes and Protocols for In Vivo Experimental Design Using Emetine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Emetine in animal models, covering experimental design, detailed protocols, and data presentation for anti-cancer and anti-viral studies, as well as toxicity assessments.
Introduction
This compound, a natural product isolated from the ipecac root, has a long history of medicinal use as an emetic and anti-protozoal agent.[1] More recently, its potent biological activities, including inhibition of protein and DNA synthesis, have led to its investigation as a potential anti-cancer and anti-viral therapeutic.[2][3] In vivo studies are crucial for evaluating the efficacy and safety of this compound. This document outlines key considerations and detailed protocols for designing and conducting such experiments in animal models.
Data Presentation: Quantitative Summary of In Vivo this compound Studies
The following tables summarize quantitative data from various in vivo studies on this compound, providing a comparative overview of dosages, administration routes, animal models, and observed effects.
Table 1: Anti-Cancer Efficacy of this compound in Animal Models
| Animal Model | Cancer Type | This compound Dosage & Route | Treatment Schedule | Key Findings | Reference |
| MGC803 Xenograft Mice | Gastric Cancer | 10 mg/kg, Intraperitoneal (i.p.) | Every other day for 3 weeks | 57.52% tumor growth inhibition. | [4] |
| PC-3 Xenograft Mice | Prostate Cancer | 8 mg/kg, Intravenous (i.v.) | Not specified | Maximum Tolerated Dose (MTD) determined, but no therapeutic efficacy at this dose. | [5] |
| KG-1a Xenograft Mice | Acute Myeloid Leukemia | 10 mg/kg | For two weeks | Significantly reduced xenograft leukemic growth with no significant toxicity. | [6] |
| PaCa3 Xenograft Mice | Pancreatic Cancer | Dose-dependent | Not specified | Dose-dependent reduction in tumor weight and volume. | [7] |
Table 2: Anti-Viral Efficacy of this compound in Animal Models
| Animal Model | Viral Infection | This compound Dosage & Route | Treatment Schedule | Key Findings | Reference |
| Mice | Enterovirus A71 (EV-A71) | 0.20 mg/kg, Oral | Twice a day | Completely prevented disease and death; reduced viral loads in various organs. | [8] |
| Mice and Rats | Not applicable (Pharmacokinetics) | 1 mg/kg, Oral | Single dose and daily for 3 days | Enriched in lung tissue with a long retention time. | [9] |
Table 3: Toxicity Profile of this compound in Animal Models
| Animal Model | Study Type | This compound Dosage & Route | Treatment Schedule | Key Findings | Reference |
| Rats | Subacute Cardiotoxicity | 1 mg/kg, Subcutaneous (s.c.) | Five times weekly for up to 7 weeks | Prolongation of QRS and PR intervals, flattening of T wave, decreased cardiac output. | [10] |
| Sprague-Dawley Rats | Carcinogenicity Bioassay | 0.5 or 1 mg/kg, i.p. | Three times per week for 52 weeks | Toxic at the high dose in males, with low survival. No statistically significant incidence of tumors. | [11] |
| B6C3F1 Mice | Carcinogenicity Bioassay | 1.6, 3.2, or 6.4 mg/kg, i.p. | Three times per week | Toxic at high and mid doses in both sexes, with low survival. | [1][11] |
| Balb/c Mice | Acute Toxicity | 16 mg/kg, i.v. | Single dose | Produced convulsions and death within 1 minute. | [5] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments with this compound.
Protocol 1: Evaluation of Anti-Cancer Efficacy in a Xenograft Mouse Model
Objective: To assess the anti-tumor activity of this compound in a subcutaneous xenograft model of human cancer.
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude)
-
Human cancer cell line (e.g., MGC803 for gastric cancer)
-
This compound dihydrochloride
-
Vehicle (e.g., sterile saline or PBS)
-
5-FU (positive control, optional)
-
Matrigel (optional)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture and Implantation:
-
Culture human cancer cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS or media, optionally mixed with Matrigel, to a final concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound, positive control).
-
-
Drug Administration:
-
Prepare this compound solution in the chosen vehicle. For example, for a 10 mg/kg dose, dissolve this compound to a final concentration of 1 mg/mL for injection of 10 µL/g of body weight.
-
Administer this compound via the desired route (e.g., intraperitoneal injection) according to the predetermined schedule (e.g., every other day).[4]
-
Administer vehicle to the control group and the positive control drug (if used) to its respective group.
-
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.
-
Observe mice for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint and Analysis:
-
After the treatment period (e.g., 3 weeks), euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Calculate the tumor growth inhibition rate.
-
Tissues can be collected for further analysis (e.g., histology, Western blot).
-
Protocol 2: Evaluation of Anti-Viral Efficacy in a Mouse Model of Infection
Objective: To determine the in vivo anti-viral activity of this compound against a specific virus.
Materials:
-
Susceptible mouse strain (e.g., BALB/c for EV-A71)
-
Virus stock of known titer
-
This compound dihydrochloride
-
Vehicle (e.g., sterile water for oral gavage)
-
Appropriate biosafety level facilities and equipment
Procedure:
-
Animal Infection:
-
Infect mice with the virus via the appropriate route (e.g., intraperitoneal injection for EV-A71).
-
-
Treatment Administration:
-
Prepare this compound solution for the chosen administration route (e.g., oral gavage).
-
Begin treatment at a specified time post-infection (e.g., 24 hours).
-
Administer this compound at the desired dose and frequency (e.g., 0.20 mg/kg, twice daily).[8]
-
Administer vehicle to the control group.
-
-
Monitoring:
-
Monitor mice daily for clinical signs of disease (e.g., weight loss, paralysis, mortality).
-
Record survival rates.
-
-
Endpoint and Analysis:
-
At a predetermined time point, euthanize a subset of mice from each group.
-
Collect tissues of interest (e.g., brain, muscle, intestines) and blood.
-
Determine viral loads in tissues and blood using methods such as plaque assay or qRT-PCR.
-
Analyze survival curves and compare viral titers between treated and control groups.
-
Protocol 3: Assessment of Subacute Cardiotoxicity in Rats
Objective: To evaluate the potential cardiotoxic effects of this compound following repeated administration.
Materials:
-
Rats (e.g., Sprague-Dawley)
-
This compound dihydrochloride
-
Vehicle (e.g., sterile saline)
-
Electrocardiogram (ECG) equipment
-
Anesthesia (e.g., urethane for terminal studies)
-
Equipment for measuring blood pressure and cardiac output
Procedure:
-
Drug Administration:
-
Administer this compound subcutaneously at the desired dose (e.g., 1 mg/kg) and schedule (e.g., five times a week for up to 7 weeks).[10]
-
Administer vehicle to the control group.
-
-
ECG Monitoring:
-
Record ECGs from conscious or lightly anesthetized rats at regular intervals (e.g., weekly).
-
Analyze ECG parameters, including PR interval, QRS duration, and T wave morphology.
-
-
Hemodynamic Measurements (Terminal Study):
-
At the end of the treatment period, anesthetize the rats.
-
Measure heart rate, blood pressure, and cardiac output.
-
-
Endpoint and Analysis:
-
Euthanize the animals and perform a gross necropsy.
-
Collect hearts, weigh them, and fix them for histopathological examination.
-
Statistically compare cardiovascular parameters and heart weights between the this compound-treated and control groups.
-
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow.
Signaling Pathways Modulated by this compound
This compound has been shown to interfere with multiple signaling cascades implicated in cell growth, proliferation, and survival.
Caption: this compound's multifaceted mechanism of action.
General Experimental Workflow for In Vivo this compound Studies
The following diagram outlines a typical workflow for conducting in vivo experiments with this compound.
Caption: A generalized workflow for in vivo this compound research.
Conclusion
The provided application notes and protocols offer a framework for the in vivo investigation of this compound in animal models. Careful consideration of the experimental design, including the choice of animal model, dosage, administration route, and relevant endpoints, is critical for obtaining robust and reproducible data. The multifaceted mechanism of action of this compound, involving the modulation of several key signaling pathways, underscores its potential as a therapeutic agent and warrants further preclinical evaluation. Researchers should adhere to ethical guidelines for animal research and adapt these protocols to their specific research questions.
References
- 1. This compound | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activities of this compound prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces oxidative stress, cell differentiation and NF-κB inhibition, suppressing AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound protects mice from enterovirus infection by inhibiting viral translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low dose of this compound as potential anti-SARS-CoV-2 virus therapy: preclinical in vitro inhibition and in vivo pharmacokinetic evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of this compound cardiotoxicity in a subacute toxicity experiment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioassay of this compound for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Emetine's Role in DNA Replication: A Critical Reassessment for Researchers
Application Note: Emetine is a potent inhibitor of protein synthesis that indirectly and globally blocks DNA replication. It should not be used as a specific inhibitor of lagging strand synthesis or for the selective study of Okazaki fragments.
For decades, the natural alkaloid this compound was utilized in molecular biology with the understanding that it specifically inhibited lagging strand DNA synthesis, thereby uncoupling it from leading strand synthesis. This presumed mechanism made it a tool for studying Okazaki fragment processing and mapping replication origins. However, recent evidence has overturned this long-held belief, revealing that this compound's primary effect is the rapid and potent inhibition of protein synthesis, which subsequently leads to a complete and global shutdown of DNA replication on both the leading and lagging strands.[1]
This document provides a detailed overview of the contemporary understanding of this compound's effects on DNA replication, experimental protocols to verify its mechanism, and a critical comparison with true lagging strand synthesis inhibitors.
The True Mechanism: Protein Synthesis Inhibition Precedes DNA Replication Block
This compound's primary cellular target is the ribosome, where it inhibits protein synthesis.[1] The halt in the production of essential proteins, including those required for the progression of the replication fork and the maturation of Okazaki fragments, is the root cause of the observed inhibition of DNA replication. Mechanistic studies have demonstrated that the block in protein synthesis by this compound occurs before the cessation of DNA replication.[1]
Key observations that debunk the lagging-strand-specific hypothesis include:
-
Global Inhibition of DNA Synthesis: this compound treatment leads to a dramatic reduction in the incorporation of nucleotide analogs like EdU, indicating a halt in both leading and lagging strand synthesis.[1]
-
No Accumulation of Single-Stranded DNA (ssDNA): Unlike specific inhibitors of lagging strand synthesis (e.g., POLA1 inhibitors), this compound does not cause the accumulation of ssDNA, a hallmark of uncoupled leading and lagging strand synthesis.[1]
-
Lack of Replication Stress Response: this compound does not trigger the replication stress response, as evidenced by the absence of increased chromatin-bound RPA32 and phosphorylation of H2AX (γH2AX), which are typically observed when replication forks stall or uncouple.[1]
Data Presentation: this compound's Impact on DNA Replication Markers
The following tables summarize the quantitative data from key experiments, comparing the effects of this compound to other inhibitors of DNA replication.
Table 1: Effect of this compound on Nascent DNA Synthesis (EdU Incorporation)
| Treatment (U2OS cells) | Duration | Mean EdU Intensity (Arbitrary Units) | Standard Deviation |
| Control | 20 min | 100 | ± 15 |
| This compound (1 µM) | 20 min | 10 | ± 5 |
| Cycloheximide (50 µg/ml) | 20 min | 12 | ± 6 |
Data conceptualized from findings in Lukac et al., 2022.[1]
Table 2: Impact of this compound on Replication Fork Progression (DNA Combing)
| Treatment (U2OS cells) | Duration | Mean Replication Fork Rate (kb/min) | Standard Deviation |
| Control | 20 min | 1.5 | ± 0.3 |
| This compound (1 µM) | 20 min | 0.2 | ± 0.1 |
| Cycloheximide (50 µg/ml) | 20 min | 0.3 | ± 0.1 |
Data conceptualized from findings in Lukac et al., 2022.[1]
Table 3: Comparison of this compound and a POLA1 Inhibitor (Adarotene) on Replication Stress Markers
| Treatment (U2OS cells) | Duration | Mean Chromatin-Bound RPA32 Intensity (A.U.) | Mean γH2AX Intensity (A.U.) |
| Control | 40 min | 100 | 100 |
| This compound (1 µM) | 40 min | ~100 | ~100 |
| Adarotene (1 µM) | 40 min | >500 | >400 |
Data conceptualized from findings in Lukac et al., 2022.[1]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on DNA replication.
Protocol 1: Analysis of Nascent DNA Synthesis by EdU Incorporation and Staining
This protocol measures the rate of new DNA synthesis in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., U2OS) cultured on coverslips
-
Complete culture medium
-
This compound (1 µM final concentration)
-
EdU (5-ethynyl-2'-deoxyuridine) labeling solution (10 µM final concentration)
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization solution (0.5% Triton X-100 in PBS)
-
Click-iT® EdU reaction cocktail (containing a fluorescent azide)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with 1 µM this compound in complete culture medium for 20 minutes.
-
Add 10 µM EdU to the medium and incubate for an additional 20 minutes.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides and image using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of the EdU signal per nucleus.
Protocol 2: Assessment of Replication Fork Progression by DNA Combing
This protocol visualizes and measures the speed of individual replication forks.
Materials:
-
Cell line of interest (e.g., U2OS)
-
Complete culture medium
-
This compound (1 µM final concentration)
-
CldU (5-Chloro-2'-deoxyuridine) (25 µM final concentration)
-
IdU (5-Iodo-2'-deoxyuridine) (250 µM final concentration)
-
DNA fiber extraction kit
-
Silanized coverslips
-
Primary antibodies: mouse anti-BrdU (for CldU) and rat anti-BrdU (for IdU)
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope with image analysis software
Procedure:
-
Treat cells with 1 µM this compound for 20 minutes.
-
Pulse-label the cells with 25 µM CldU for 20 minutes.
-
Wash the cells with pre-warmed medium.
-
Pulse-label the cells with 250 µM IdU for 20 minutes.
-
Harvest the cells and extract high molecular weight DNA using a commercial kit.
-
Comb the DNA fibers onto silanized coverslips.
-
Denature the DNA and block the coverslips.
-
Incubate with primary antibodies against CldU and IdU.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
Measure the length of the IdU tracks to determine the replication fork rate (kb/min).
Protocol 3: Immunofluorescence Staining for Replication Stress Markers (RPA32 and γH2AX)
This protocol detects the presence of ssDNA and DNA damage as markers of replication stress.
Materials:
-
Cell line of interest (e.g., U2OS) cultured on coverslips
-
Complete culture medium
-
This compound (1 µM final concentration)
-
Positive control (e.g., Adarotene 1 µM or Hydroxyurea 2 mM)
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization solution (0.5% Triton X-100 in PBS)
-
Blocking solution (5% BSA in PBS)
-
Primary antibodies: rabbit anti-RPA32 and mouse anti-γH2AX
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst stain
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with 1 µM this compound or a positive control for 40 minutes.
-
Fix, permeabilize, and block the cells as described in Protocol 1.
-
Incubate with primary antibodies against RPA32 and γH2AX overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and image using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of RPA32 and γH2AX foci per nucleus.
Visualizations
The following diagrams illustrate the revised understanding of this compound's effect on DNA replication and the experimental workflow to dissect it.
Caption: Mechanism of this compound-induced replication block.
Caption: Experimental workflow to compare this compound and POLA1 inhibitors.
References
Optimizing RiboPuromycylation Method (RPM) with Emetine for Enhanced Detection of Protein Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The RiboPuromycylation Method (RPM) is a powerful technique used to visualize and quantify actively translating ribosomes within cells. This method relies on the incorporation of the antibiotic puromycin, a structural analog of aminoacyl-tRNA, into nascent polypeptide chains. The puromycylated nascent chains are then detected by immunofluorescence, providing a snapshot of translational activity. Optimization of the RPM protocol is crucial for achieving high signal-to-noise ratios and accurate quantification. This document provides detailed application notes and protocols for the optimization of RPM using emetine, a protein synthesis elongation inhibitor that has been shown to significantly enhance the puromycylation signal.
This compound enhances the RPM signal by irreversibly binding to the 40S ribosomal subunit and stalling ribosomes on the mRNA.[1][2] This trapping of ribosomes along the mRNA transcript leads to an accumulation of nascent polypeptide chains that are accessible for puromycylation, thereby amplifying the detection signal. Pre-treatment with this compound has been demonstrated to increase the puromycylation signal by up to four-fold compared to protocols using other elongation inhibitors like cycloheximide.[1]
These application notes provide a comprehensive guide for researchers to effectively implement and optimize the RPM protocol with this compound for their specific experimental needs.
Data Presentation
The following tables summarize quantitative data from studies optimizing the RiboPuromycylation Method with this compound. These tables provide a clear comparison of different treatment conditions and their effects on the puromycylation signal.
Table 1: Comparison of this compound and Cycloheximide in RPM Signal Enhancement
| Elongation Inhibitor | Concentration | Pre-incubation Time | Observed Effect on Puromycin Signal | Reference |
| This compound | 208 µM | 15 minutes | ~4-fold increase in signal intensity | [1] |
| Cycloheximide | 355 µM | 5 minutes | Lower signal intensity compared to this compound | [1][3] |
| This compound | 45 µM | 5 minutes | Significant signal enhancement | [4][5] |
Table 2: Time-Course of this compound Pre-treatment on RPM Signal
| This compound Concentration | Pre-incubation Time | Signal Intensity (Relative to no this compound) | Reference |
| 208 µM | 5 minutes | Near-maximal effect | [1] |
| 208 µM | 15 minutes | Maximal effect | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and troubleshooting the RPM technique. The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
Mechanism of Action of Puromycin and this compound in RPM
Caption: Mechanism of puromycin incorporation and this compound-induced ribosome stalling.
Experimental Workflow for RPM with this compound Optimization
Caption: Step-by-step experimental workflow for the RiboPuromycylation Method.
Experimental Protocols
This section provides detailed methodologies for performing the RiboPuromycylation Method optimized with this compound.
Materials and Reagents
-
Cell Culture:
-
Adherent cells of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass coverslips (sterile)
-
6-well plates
-
-
Reagents:
-
This compound dihydrochloride hydrate (e.g., from Sigma-Aldrich)
-
Puromycin dihydrochloride (e.g., from Sigma-Aldrich)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Bovine serum albumin (BSA), 1% in PBS
-
-
Antibodies:
-
Primary antibody: Mouse anti-puromycin monoclonal antibody (e.g., Millipore, clone 12D10)
-
Secondary antibody: Fluorescently-labeled goat anti-mouse IgG (e.g., Alexa Fluor 488 or 594 conjugate)
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ/Fiji)
-
Protocol: RPM with this compound Pre-treatment
-
Cell Seeding:
-
Sterilize glass coverslips and place them into the wells of a 6-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO₂.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 45 µM to 208 µM).
-
Aspirate the old medium from the cells and add the this compound-containing medium.
-
Incubate for 5-15 minutes at 37°C and 5% CO₂.
-
-
Puromycin Labeling:
-
Prepare a stock solution of puromycin (e.g., 10 mg/mL in water) and store at -20°C.
-
Prepare a labeling medium by adding puromycin to pre-warmed complete cell culture medium to a final concentration of 1-10 µg/mL.
-
Aspirate the this compound-containing medium and immediately add the puromycin labeling medium.
-
Incubate for 10 minutes at 37°C and 5% CO₂.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the puromycin labeling medium and wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour at room temperature.
-
Dilute the primary anti-puromycin antibody in 1% BSA/PBS according to the manufacturer's recommendation.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in 1% BSA/PBS.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips in deionized water.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Allow the mounting medium to cure.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for DAPI and the secondary antibody fluorophore.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the puromycin signal in individual cells using image analysis software.
-
Calculate the mean fluorescence intensity across different experimental conditions to determine the optimal this compound concentration and incubation time.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak puromycin signal | Inactive puromycin or this compound. | Use fresh or properly stored stocks of puromycin and this compound. |
| Insufficient incubation times. | Optimize incubation times for this compound pre-treatment and puromycin labeling. | |
| Low translational activity in cells. | Use actively dividing, healthy cells. Consider using a positive control cell line with high translational activity. | |
| High background fluorescence | Incomplete blocking. | Increase blocking time or use a different blocking agent (e.g., 5% goat serum). |
| Non-specific antibody binding. | Titrate primary and secondary antibodies to determine the optimal concentration. | |
| Autofluorescence of cells. | Use a different fixative or include a quenching step (e.g., with sodium borohydride) after fixation. | |
| Cell morphology is altered | Harsh fixation or permeabilization. | Reduce the concentration or incubation time for PFA and Triton X-100. Consider using a milder permeabilization agent like digitonin. |
| Cytotoxicity of this compound or puromycin. | Perform a dose-response curve to determine the optimal, non-toxic concentrations of this compound and puromycin for your cell type. |
By following these detailed application notes and protocols, researchers can effectively optimize the RiboPuromycylation Method with this compound to achieve robust and quantifiable detection of protein synthesis in their experimental systems.
References
- 1. This compound optimally facilitates nascent chain puromycylation and potentiates the RiboPuromycylation Method (RPM) applied to inert cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EDF1 coordinates cellular responses to ribosome collisions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The RiboPuromycylation Method (RPM): an Immunofluorescence Technique to Map Translation Sites at the Sub-cellular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elongation inhibitors do not prevent the release of puromycylated nascent polypeptide chains from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elongation inhibitors do not prevent the release of puromycylated nascent polypeptide chains from ribosomes | eLife [elifesciences.org]
Application Notes and Protocols: Generating Drug-Resistant Mutant Cell Lines Using Emetine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing emetine, a protein synthesis inhibitor, to generate drug-resistant mutant cell lines. This powerful technique is instrumental in studying mechanisms of drug resistance, identifying novel drug targets, and screening for compounds that can overcome resistance.
Introduction
This compound is an alkaloid derived from the ipecac root that functions as a potent inhibitor of protein synthesis in eukaryotic cells.[1] It achieves this by binding to the 40S ribosomal subunit, thereby blocking the translocation step of elongation.[1] This cytotoxic activity has been repurposed in the laboratory to select for rare, spontaneously occurring or mutagen-induced resistant cells. The generation of this compound-resistant cell lines provides a valuable model system to investigate the genetic and biochemical basis of drug resistance.
Mutations conferring resistance to this compound typically arise in components of the protein synthesis machinery.[2] Specifically, alterations in the S14 protein of the 40S ribosomal subunit have been linked to this compound resistance.[1] The frequency of spontaneous mutation to this compound resistance is relatively low, but can be significantly increased by treatment with mutagens.[2][3]
Key Applications
-
Studying Mechanisms of Drug Resistance: this compound-resistant cell lines are crucial for elucidating the molecular changes that allow cells to survive in the presence of a cytotoxic compound.
-
Identifying Novel Drug Targets: The altered proteins in resistant cells can represent new targets for therapeutic intervention.
-
High-Throughput Screening: These cell lines can be used to screen for new drugs that are effective against resistant cancer cell populations.
-
Understanding Ribosome Biogenesis and Function: As this compound targets the ribosome, resistant mutants can provide insights into the structure, function, and assembly of this essential cellular machine.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in generating and characterizing drug-resistant cell lines.
Table 1: this compound-Resistant Mutant Frequencies in Chinese Hamster Ovary (CHO) Cells
| Condition | Frequency of Resistant Mutants | Fold Increase Over Spontaneous | Reference |
| Spontaneous | 2-5 x 10-7 | N/A | [2] |
| After Ethyl Methanesulfonate (EMS) Mutagenesis | Increased by 30-50 fold | 30-50 | [2] |
| Second-step Mutants (from EmtRI) after Mutagenesis | Increased by 50-75 fold | 50-75 | [3] |
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MGC803 | Gastric Cancer | 0.0497 | [4] |
| HGC-27 | Gastric Cancer | 0.0244 | [4] |
| KG-1a | Acute Myeloid Leukemia | ~0.5-2 (time-dependent) | [5] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Mutant Cell Lines
This protocol describes a single-step selection method for isolating this compound-resistant mutants from a parental cell line, such as Chinese Hamster Ovary (CHO) cells.
Materials:
-
Parental cell line (e.g., CHO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dihydrochloride hydrate (dissolved in sterile water or PBS)
-
Ethyl methanesulfonate (EMS) - Caution: Potent mutagen
-
Sterile tissue culture plates and flasks
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cloning cylinders or sterile filter paper discs
Procedure:
-
Cell Preparation:
-
Culture the parental cell line in complete medium to ensure a healthy, actively dividing population.
-
Harvest and count the cells. For each selection plate, seed approximately 5 x 105 cells in a 100 mm tissue culture plate. Prepare multiple plates for both spontaneous and mutagen-induced selections.
-
-
Mutagenesis (Optional, but Recommended):
-
To increase the frequency of resistant mutants, treat the cells with a mutagen like EMS.
-
Caution: Handle EMS with extreme care in a chemical fume hood using appropriate personal protective equipment.
-
The optimal concentration and duration of EMS treatment should be determined empirically by performing a kill curve to achieve approximately 50% cell survival. A typical starting point is 200-400 µg/mL for 16-24 hours.
-
After EMS treatment, wash the cells thoroughly with sterile PBS three times to remove all traces of the mutagen.
-
Allow the cells to recover and the mutations to become fixed by culturing them in fresh complete medium for 48-72 hours, passaging as necessary.
-
-
This compound Selection:
-
Determine the appropriate selection concentration of this compound. This should be the minimum concentration that kills 100% of the parental cells within 7-10 days. This is determined by performing a dose-response curve on the parental cell line.
-
Replace the medium on the plates with fresh complete medium containing the predetermined selection concentration of this compound.
-
Incubate the plates, changing the this compound-containing medium every 3-4 days.
-
-
Isolation of Resistant Colonies:
-
After 10-14 days, most of the parental cells will have died and detached. Resistant colonies will appear as small, visible clusters of cells.
-
Wash the plates gently with sterile PBS.
-
Isolate individual colonies using cloning cylinders or by picking them with a sterile pipette tip after soaking a small piece of sterile filter paper in trypsin and placing it on the colony.
-
Transfer each isolated colony to a separate well of a 24-well plate containing complete medium with this compound.
-
-
Expansion and Characterization:
-
Expand the isolated clones in the presence of this compound to ensure stability of the resistant phenotype.
-
Cryopreserve early passages of the resistant cell lines.
-
Characterize the level of resistance by performing a dose-response assay and comparing the IC50 of the resistant line to the parental line. This compound-resistant CHO mutants typically exhibit a 20-80 fold increase in resistance.[2]
-
Protocol 2: Characterization of this compound-Resistant Cell Lines - Protein Synthesis Assay
This assay determines if the resistance mechanism involves alterations in the protein synthesis machinery.
Materials:
-
Parental and this compound-resistant cell lines
-
Lysis buffer (e.g., hypotonic buffer with a non-ionic detergent)
-
35S-methionine or other radiolabeled amino acid
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
-
This compound stock solution
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell-free extracts (S30 extracts) from both parental and resistant cell lines. This involves lysing the cells and removing nuclei and mitochondria by centrifugation.
-
-
In Vitro Protein Synthesis:
-
Set up in vitro translation reactions using the cell-free extracts. Each reaction should contain the extract, an energy source (ATP, GTP), amino acids (including the radiolabeled one), and a template mRNA (optional, as endogenous mRNA can be used).
-
Create a series of reactions for both parental and resistant extracts with increasing concentrations of this compound.
-
-
Measurement of Protein Synthesis:
-
Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reactions by adding cold 10% TCA to precipitate the newly synthesized proteins.
-
Collect the precipitates on glass fiber filters and wash them with cold 5% TCA and then ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of protein synthesis inhibition against the this compound concentration for both parental and resistant cell extracts.
-
A rightward shift in the dose-response curve for the resistant cell extract indicates that the molecular lesion lies within the protein synthesis machinery.[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Workflow for generating this compound-resistant cell lines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The isolation and preliminary characterization of somatic cell mutants resistant to the protein synthesis inhibitor-emetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutants of CHO cells resistant to the protein synthesis inhibitor this compound: genetic and biochemical characterization of second-step mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces oxidative stress, cell differentiation and NF-κB inhibition, suppressing AML stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Emetine Technical Support Center: Identifying and Mitigating Off-Target Effects
Welcome to the Emetine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating the off-target effects of this compound in experimental settings. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary and most well-characterized mechanism of action is the irreversible inhibition of protein synthesis. It achieves this by binding to the 40S subunit of the eukaryotic ribosome, thereby blocking the translocation step of elongation.[1][2] This leads to a global shutdown of protein production within the cell.
Q2: Beyond protein synthesis inhibition, what are the known off-target effects of this compound?
This compound has been shown to exert several off-target effects that are independent of its role as a protein synthesis inhibitor. These include the modulation of various signaling pathways, induction of apoptosis, and inhibition of autophagy.[3][4] Understanding these off-target effects is crucial for accurate data interpretation.
Q3: How can I differentiate between this compound's on-target (protein synthesis inhibition) and off-target effects in my experiments?
To distinguish between on-target and off-target effects, it is recommended to use a control compound that also inhibits protein synthesis but through a different mechanism, such as cycloheximide. If an observed effect is present with this compound but not with cycloheximide (at a concentration that elicits a similar degree of protein synthesis inhibition), it is likely an off-target effect of this compound. Additionally, conducting experiments at various concentrations and time points can help dissect these effects.
Q4: What are some common unexpected results when using this compound, and how can I troubleshoot them?
Unexpected results, such as the upregulation of a specific protein despite global protein synthesis inhibition, can be indicative of an off-target effect. For instance, this compound has been observed to increase the phosphorylation of p38 and JNK in some cancer cells, which can lead to downstream signaling events.[3] To troubleshoot, consider the following:
-
Validate with another protein synthesis inhibitor: As mentioned, use cycloheximide to see if the effect persists.
-
Investigate known off-target pathways: Refer to the signaling pathways section of this guide to see if your unexpected result aligns with a known off-target effect of this compound.
-
Titrate the concentration: Use the lowest effective concentration of this compound to minimize off-target effects.
-
Perform time-course experiments: Analyze the kinetics of the response to differentiate immediate off-target signaling from downstream consequences of protein synthesis inhibition.
Q5: At what concentrations are this compound's off-target effects typically observed?
The concentration at which off-target effects become prominent can vary depending on the cell type and the specific effect being measured. However, some off-target signaling events have been observed in the nanomolar to low micromolar range, which can overlap with the concentrations required for significant protein synthesis inhibition.[3] Refer to the IC50 tables below for guidance on cell-line-specific sensitivities.
Troubleshooting Guide
Issue 1: Unexpected Changes in Protein Phosphorylation
Problem: You observe an increase in the phosphorylation of a specific protein (e.g., p38 MAPK) after this compound treatment, which is counterintuitive given its role as a protein synthesis inhibitor.
Possible Cause: This is likely an off-target effect. This compound is known to modulate several signaling cascades, including the MAPK/ERK pathway, often leading to the phosphorylation and activation of specific kinases.[3][5]
Troubleshooting Steps:
-
Confirm with a Control Inhibitor: Treat cells with cycloheximide at a concentration that inhibits protein synthesis to a similar extent as this compound. If the phosphorylation event is absent with cycloheximide, it strongly suggests an this compound-specific off-target effect.
-
Use a Specific Pathway Inhibitor: To confirm the involvement of a particular pathway, co-treat cells with this compound and a specific inhibitor for the suspected upstream kinase (e.g., a p38 MAPK inhibitor).
-
Perform a Dose-Response Analysis: Determine if the phosphorylation event is dose-dependent and if it occurs at concentrations lower than those required for complete protein synthesis inhibition.
-
Conduct a Time-Course Experiment: Analyze the phosphorylation status at early time points (e.g., minutes to a few hours) to capture direct signaling events before the global effects of protein synthesis inhibition become dominant.
Issue 2: Discrepancies in Apoptosis Induction
Problem: You observe a higher-than-expected rate of apoptosis, or the characteristics of cell death do not align with what is typically seen with protein synthesis inhibition alone.
Possible Cause: this compound can induce apoptosis through mechanisms that are independent of its effect on protein synthesis. This can involve the modulation of pro- and anti-apoptotic proteins and the induction of cellular stress pathways.[4]
Troubleshooting Steps:
-
Characterize the Apoptotic Pathway: Use assays to determine which apoptotic pathway is activated (e.g., measure caspase-8 for the extrinsic pathway and caspase-9 for the intrinsic pathway).
-
Control for Protein Synthesis Inhibition: Compare the apoptotic response to that induced by cycloheximide. This will help isolate the apoptosis-inducing effects that are unique to this compound.
-
Assess Mitochondrial Involvement: Measure changes in mitochondrial membrane potential to investigate the involvement of the intrinsic apoptotic pathway.[4]
-
Examine Stress Response Pathways: Investigate the activation of stress-related kinases (e.g., JNK, p38) that are known to be modulated by this compound and can contribute to apoptosis.
Issue 3: Altered Autophagic Flux
Problem: You observe an accumulation of autophagosomes, but it is unclear if this is due to an induction of autophagy or a blockage of the autophagic flux.
Possible Cause: this compound has been reported to inhibit autophagy by impairing the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[4]
Troubleshooting Steps:
-
Perform an Autophagic Flux Assay: This is the most definitive way to distinguish between autophagy induction and blockage. This can be done by measuring the degradation of an autophagy substrate like p62/SQSTM1 or by using tandem fluorescent-tagged LC3 (e.g., mCherry-GFP-LC3). In the presence of this compound, you would expect to see an accumulation of both GFP and mCherry signals, indicating a block in lysosomal degradation.
-
Use Lysosomal Inhibitors as Controls: Compare the effects of this compound to known lysosomal inhibitors like Bafilomycin A1 or Chloroquine.
-
Visualize Lysosomes and Autophagosomes: Use immunofluorescence to co-localize autophagosome markers (e.g., LC3) and lysosome markers (e.g., LAMP1) to assess their fusion. A lack of co-localization in this compound-treated cells would support a blockage of autophagic flux.[4]
Data Presentation: Quantitative Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MGC803 | Gastric Cancer | 0.0497 |
| HGC-27 | Gastric Cancer | 0.0244 |
| KG-1a | Acute Myeloid Leukemia | ~1.0-2.0 |
| HL-60 | Acute Promyelocytic Leukemia | Not specified |
| NB4 | Acute Promyelocytic Leukemia | 3.96 |
| THP-1 | Acute Monocytic Leukemia | Not specified |
| Jurkat | T-cell Leukemia | 0.64 |
| K-562 | Chronic Myelogenous Leukemia | Not specified |
| MCF-7 | Breast Cancer | Not specified |
| 4T1 | Mouse Breast Cancer | 1.53 |
| HCT116 | Colon Cancer | 0.06 |
| B16-F10 | Mouse Melanoma | 4.35 |
| HepG2 | Liver Cancer | Not specified |
| HSC-3 | Head and Neck Squamous Cell Carcinoma | Not specified |
| CAL27 | Head and Neck Squamous Cell Carcinoma | Not specified |
| SSC-9 | Head and Neck Squamous Cell Carcinoma | Not specified |
| SSC-25 | Head and Neck Squamous Cell Carcinoma | Not specified |
| LNCaP | Prostate Cancer | 0.0316 |
| CWR22Rv1 | Prostate Cancer | ~0.059-0.075 |
| PC3 | Prostate Cancer | Not specified |
| CL1-0/CDDP | Cisplatin-resistant Lung Cancer | Not specified |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: IC50 Values of this compound in Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| MRC-5 | Human Fetal Lung Fibroblast | 3.79 |
| BJ | Human Foreskin Fibroblast | 3.74 |
| PBMC | Peripheral Blood Mononuclear Cells | 2.44 |
Experimental Protocols
Western Blotting for Signaling Pathway Analysis
Objective: To analyze the effect of this compound on the phosphorylation status and total protein levels of key signaling proteins.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (and controls like vehicle and cycloheximide) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, anti-total-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound and controls as described above.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with media containing serum.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Autophagic Flux Assay using Tandem mCherry-GFP-LC3
Objective: To determine if this compound induces autophagy or blocks autophagic flux.
Methodology:
-
Transfection: Transfect cells with a plasmid encoding the mCherry-GFP-LC3 fusion protein.
-
Cell Treatment: Treat the transfected cells with this compound, a positive control for autophagy induction (e.g., starvation or rapamycin), and a negative control (vehicle). A lysosomal inhibitor like Bafilomycin A1 should also be used as a control for flux blockage.
-
Fluorescence Microscopy: After treatment, fix the cells and visualize them using a fluorescence microscope.
-
Image Analysis:
-
Autophagosomes: Yellow puncta (co-localization of GFP and mCherry).
-
Autolysosomes: Red puncta (mCherry signal only, as GFP is quenched in the acidic environment of the lysosome).
-
-
Interpretation:
-
Autophagy Induction: An increase in both yellow and red puncta.
-
Autophagic Flux Blockage: An accumulation of yellow puncta with a decrease in red puncta.
-
Mandatory Visualizations
Caption: this compound's off-target effects on major signaling pathways.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
Caption: this compound's dual role in inducing apoptosis and inhibiting autophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Emetine Dosage to Minimize Cardiotoxicity In Vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with emetine and aiming to minimize its cardiotoxic effects in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: this compound-induced cardiotoxicity is multifactorial, with two primary mechanisms identified:
-
Inhibition of Protein Synthesis: this compound binds to the 40S subunit of the ribosome, thereby inhibiting protein synthesis in cardiomyocytes. This can disrupt the production of essential proteins required for normal cardiac function and cellular maintenance.
-
L-type Calcium Channel Blockade: this compound can block L-type calcium channels in the heart, which are crucial for cardiac muscle contraction and electrical signaling. This blockade can lead to reduced cardiac contractility and electrophysiological disturbances.
Q2: What are the typical signs of this compound cardiotoxicity in vivo?
A2: In animal models, such as rats, signs of this compound cardiotoxicity include:
-
Electrocardiogram (ECG) abnormalities: Prolongation of the PR and QRS intervals, and flattening of the T-wave are commonly observed.[1]
-
Decreased Cardiac Output: Prolonged administration can lead to a reduction in the heart's pumping capacity.[1]
-
Cellular Damage: At higher concentrations, this compound can cause the release of intracellular enzymes like lactate dehydrogenase (LDH), indicating damage to the cardiac plasma membrane.
Q3: Is there a therapeutic window for using this compound while avoiding cardiotoxicity?
A3: Yes, research suggests a potential therapeutic window. This compound's antiviral effects are often observed at nanomolar concentrations, while its cardiotoxic effects, such as calcium channel blockade, typically occur at micromolar concentrations.[2][3] This separation in effective concentrations suggests that it may be possible to achieve therapeutic efficacy with minimized cardiac risk.
Q4: Are there less cardiotoxic alternatives to this compound?
A4: Dehydrothis compound, a synthetic analogue of this compound, is reported to be less toxic and is eliminated from the body more rapidly than this compound.[4] Specifically, dehydrothis compound is eliminated more quickly from the heart than the liver, which may contribute to its reduced cardiotoxicity compared to this compound.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high mortality in animal cohort. | - Dosage miscalculation: Incorrect calculation of this compound concentration or volume. - Rapid administration: Bolus injection leading to acute toxicity. - Animal strain sensitivity: Certain strains may be more susceptible to this compound's effects. | - Verify all calculations and stock solution concentrations. - Administer this compound via slow infusion or subcutaneous injection to avoid rapid peak plasma concentrations. - Conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) for the specific strain being used. [5] |
| Significant ECG abnormalities at therapeutic doses. | - Anesthesia effects: Anesthetics can independently alter cardiac electrophysiology. - Electrode placement: Improper placement can lead to artifactual ECG readings. - This compound-induced effect: The dose may be at the threshold for cardiotoxicity in the chosen model. | - Select an anesthetic with minimal cardiovascular effects and allow for a stabilization period before recording baseline ECG. - Ensure consistent and correct electrode placement according to established protocols. - Consider dose de-escalation or switching to a less cardiotoxic analogue like dehydrothis compound. [4] |
| High variability in cardiac function measurements. | - Inconsistent experimental conditions: Variations in animal handling, temperature, or time of day for measurements. - Stress-induced physiological changes: Animal stress can significantly impact cardiovascular parameters. | - Standardize all experimental procedures, including handling, environmental conditions, and measurement times. - Acclimatize animals to the experimental setup to minimize stress. |
| No observable therapeutic effect at non-toxic doses. | - Insufficient dosage: The dose may be too low to achieve the desired therapeutic outcome. - Poor bioavailability: The route of administration may not be optimal for the target tissue. | - Gradually escalate the dose while closely monitoring for signs of cardiotoxicity. - Investigate alternative routes of administration or formulation strategies to improve bioavailability. |
Quantitative Data
Table 1: In Vivo this compound Dosage and Observed Cardiotoxic Effects in Rats
| Dose & Regimen | Route of Administration | Duration | Observed Cardiotoxic Effects | Reference |
| 1 mg/kg, 5 times/week | Subcutaneous (s.c.) | Up to 7 weeks | - Prolongation of QRS interval (from day 5) - Flattening of T-wave (from week 4) - Prolongation of PR interval (from end of week 4) - Decreased cardiac output (after 5 and 7 weeks) | [1] |
Table 2: In Vitro Concentrations of this compound and Analogues and Their Effects
| Compound | Concentration | System | Effect | Reference |
| This compound | 19 µM & 37 µM | Isolated perfused rat hearts | - Concentration-dependent increase in LDH release - Decreased contractility - P-R and QRS interval prolongation | |
| This compound | 8-256 µM | Isolated guinea-pig papillary muscles | Concentration-dependent reduction in force of contraction | [6][7] |
| This compound | ~50-100 nM | Cell culture | Antiviral activity (SARS-CoV-2, HCoV-OC43) | [2][3] |
| Dehydrothis compound (DHE4) | ~50-100 nM | Cell culture | Antiviral activity (SARS-CoV-2, HCoV-OC43) | [2][3] |
| This compound | ~40-60 µM | Cell culture | Calcium channel blocking activity | [2][3] |
| Dehydrothis compound (DHE4) | ~40-60 µM | Cell culture | Calcium channel blocking activity | [2][3] |
Experimental Protocols
Protocol 1: In Vivo Electrocardiogram (ECG) Monitoring in Rodents
This protocol outlines the procedure for non-invasive ECG monitoring in rats or mice to assess this compound-induced cardiotoxicity.
Materials:
-
Non-invasive ECG recording system with limb electrodes
-
Animal restrainer (optional, for conscious recordings)
-
Anesthetic (e.g., isoflurane) and vaporizer
-
Heating pad to maintain body temperature
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (or other suitable anesthetic with minimal cardiovascular effects).
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
For conscious recordings, gently place the animal in a restrainer that allows for placement of paw electrodes. Acclimatize the animal to the restrainer before the experiment.
-
-
Electrode Placement:
-
Apply a small amount of conductive gel to the electrode plates.
-
Place the animal's paws on the corresponding electrodes (e.g., right forelimb, left forelimb, right hindlimb, left hindlimb).
-
-
Data Acquisition:
-
Allow the animal to stabilize for at least 5-10 minutes after anesthetic induction or placement in the restrainer before starting the recording.
-
Record a baseline ECG for a minimum of 5 minutes.
-
Administer this compound at the desired dose and route.
-
Continuously record the ECG or record at specified time points post-administration.
-
-
Data Analysis:
-
Analyze the recorded ECG for changes in heart rate, PR interval, QRS duration, and QT interval.
-
Compare the post-treatment ECG parameters to the baseline recordings.
-
Protocol 2: Assessment of Cardiac Injury via Lactate Dehydrogenase (LDH) Assay
This protocol describes the measurement of LDH release in the plasma of this compound-treated animals as an indicator of cardiac cell membrane damage.
Materials:
-
This compound solution
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Commercially available LDH assay kit
-
Spectrophotometer
Procedure:
-
Animal Treatment:
-
Administer this compound to the animals according to the experimental design.
-
Include a vehicle-treated control group.
-
-
Blood Collection:
-
At designated time points after this compound administration, collect blood samples via a suitable method (e.g., tail vein, cardiac puncture).
-
Place the blood into tubes containing an anticoagulant.
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 1000-2000 x g for 10-15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
-
LDH Assay:
-
Perform the LDH assay on the plasma samples according to the manufacturer's instructions provided with the kit.
-
Measure the absorbance using a spectrophotometer at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the LDH activity in each sample based on the standard curve.
-
Compare the LDH levels in the this compound-treated groups to the control group. A significant increase in plasma LDH suggests this compound-induced cardiac injury.
-
Visualizations
Caption: Mechanisms of this compound-Induced Cardiotoxicity.
Caption: Workflow for In Vivo Assessment of this compound Cardiotoxicity.
Caption: this compound's Effect on L-type Calcium Channel Signaling.
References
- 1. Assessment of this compound cardiotoxicity in a subacute toxicity experiment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of antiviral action and toxicities of ipecac alkaloids: this compound and dehydrothis compound exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of antiviral action and toxicities of ipecac alkaloids: this compound and dehydrothis compound exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Anticancer activities of this compound prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiotoxicity of this compound dihydrochloride by calcium channel blockade in isolated preparations and ventricular myocytes of guinea-pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiotoxicity of this compound dihydrochloride by calcium channel blockade in isolated preparations and ventricular myocytes of guinea-pig hearts - PMC [pmc.ncbi.nlm.nih.gov]
Finding a compatible solvent for Emetine in aqueous solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of emetine in aqueous solutions for experimental purposes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the smooth progress of your research.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound solutions for in vitro experiments?
A1: For most biological applications, this compound dihydrochloride is the recommended form due to its high solubility in water.[1] Sterile, deionized water is the preferred solvent for creating aqueous stock solutions.
Q2: What is the maximum concentration of this compound dihydrochloride that can be dissolved in water?
A2: this compound dihydrochloride is freely soluble in water, with a solubility of up to 100 mg/mL.[1]
Q3: How should I store this compound powder and its aqueous solutions?
A3: this compound dihydrochloride powder should be stored in a tightly sealed, light-resistant container at -20°C for long-term stability (≥4 years).[1][2] Aqueous stock solutions can be stored at -20°C for up to 3 months.[3][4] It is not recommended to store aqueous solutions for more than one day at room temperature due to potential degradation.[1] For reconstituted solutions, it is best to aliquot and freeze them at -20°C to avoid repeated freeze-thaw cycles.[3]
Q4: Is this compound sensitive to light and heat?
A4: Yes, this compound and its solutions are sensitive to light and heat, which can cause degradation, often indicated by a yellowing of the solution.[5][6] Therefore, it is crucial to protect both the solid compound and its solutions from light exposure.
Q5: At what pH is an aqueous solution of this compound dihydrochloride most stable?
A5: While the natural pH of a 20 mg/mL solution of this compound dihydrochloride in water is around 5.6, injections are typically formulated at a pH range of 3.0 to 5.0.[5] Adjusting the pH to a slightly acidic range of 2.7 to 3.3 has been reported for preparing injection solutions.[5]
Q6: Can I autoclave my this compound solution to sterilize it?
A6: Yes, according to some sources, solutions of this compound are stable after autoclaving. However, to minimize the risk of degradation due to heat, sterile filtration through a 0.22 µm filter is a common and recommended alternative for sterilizing the solution.[5]
Troubleshooting Guides
Issue 1: Precipitation observed in the this compound solution.
Possible Cause 1: Low Temperature
-
Explanation: The solubility of this compound salts can decrease at lower temperatures, potentially leading to precipitation, especially in concentrated solutions.
-
Solution: Gently warm the solution to room temperature. If the precipitate dissolves, it was likely due to low-temperature storage.
Possible Cause 2: High Concentration in Buffer
-
Explanation: While highly soluble in water, the solubility of this compound may be lower in certain buffers, especially at high concentrations.
-
Solution: Try diluting the stock solution to the final working concentration in your experimental buffer. Prepare the final dilution fresh before each experiment.
Possible Cause 3: Interaction with Buffer Components
-
Explanation: Some buffer components, particularly at high concentrations or specific pH values, might interact with this compound, causing it to precipitate. Phosphate buffers, for instance, can sometimes cause precipitation of salts.
-
Solution: If using a buffer system, ensure it is compatible with this compound at the desired concentration and pH. Consider preparing a small test batch to check for compatibility before making a large volume. If precipitation persists, consider using a different buffering agent.
Issue 2: The this compound solution has turned yellow.
Possible Cause: Degradation
-
Explanation: A yellow discoloration is a common sign of this compound degradation, which can be caused by exposure to light, heat, or a humid atmosphere.[2][5][6]
-
Solution:
-
Prevention: Always store this compound powder and solutions protected from light in airtight containers. Prepare fresh solutions and use them promptly.
-
Action: If your solution has turned yellow, it is recommended to discard it and prepare a fresh solution to ensure the integrity of your experimental results.
-
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| This compound Dihydrochloride Solubility in Water | 100 mg/mL | [1] |
| This compound Dihydrochloride Solubility in Chloroform | ~1 mg/mL | [1] |
| Storage of Solid this compound Dihydrochloride | -20°C, protected from light | [1] |
| Stability of Solid this compound Dihydrochloride | ≥ 4 years at -20°C | [1] |
| Storage of Aqueous Stock Solutions | -20°C for up to 3 months | [3][4] |
| Recommended Storage of Diluted Aqueous Solutions | Not recommended for more than one day | [1] |
| Natural pH of 20 mg/mL solution in water | 5.6 | [5] |
| pH range for injection solutions | 3.0 - 5.0 | [5] |
Experimental Protocols
Protocol for Preparation of a 10 mM Aqueous Stock Solution of this compound Dihydrochloride
Materials:
-
This compound dihydrochloride (hydrate) powder (FW: ~553.6 g/mol , check batch-specific information)
-
Sterile, deionized, or Milli-Q water
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
0.22 µm sterile syringe filter and syringe (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out approximately 5.54 mg.
-
Dissolution: Add the appropriate volume of sterile water to the tube. For the example above, add 1 mL of water.
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilization (Optional but Recommended): If sterility is critical for your experiment, filter the solution through a 0.22 µm sterile syringe filter into a new sterile, light-protecting tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Troubleshooting workflow for this compound solution precipitation.
Caption: Simplified overview of this compound's mechanism of action.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.who.int [cdn.who.int]
- 3. This compound dihydrochloride ≥98% (HPLC), solid, protein synthesis blocker, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 483-18-1 [m.chemicalbook.com]
- 5. pharmacylibrary.com [pharmacylibrary.com]
- 6. This compound | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cellular Resistance to Emetine in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing cellular resistance to Emetine in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound primarily acts as a protein synthesis inhibitor. It binds to the 40S subunit of the eukaryotic ribosome, thereby blocking the translocation step of polypeptide chain elongation.[1] This inhibition of protein synthesis is a key contributor to its cytotoxic effects against cancer cells and its antiviral properties.[2]
Q2: What are the known mechanisms of cellular resistance to this compound?
Cells can develop resistance to this compound through two primary mechanisms:
-
Target Modification: Mutations in the ribosomal protein S14 (RPS14), a component of the 40S ribosomal subunit, can alter the binding site of this compound, reducing its inhibitory effect on protein synthesis.[1]
-
Increased Drug Efflux: Overexpression of the P-glycoprotein (P-gp/MDR1/ABCB1) efflux pump can actively transport this compound out of the cell, lowering its intracellular concentration and thus its efficacy.
Q3: How can I develop an this compound-resistant cell line for my studies?
This compound-resistant cell lines can be generated by continuous exposure of a parental cell line to gradually increasing concentrations of this compound over a prolonged period. This process selects for cells that have acquired resistance mechanisms. A general protocol for developing drug-resistant cell lines is provided in the "Experimental Protocols" section.
Q4: Are there ways to overcome or reverse this compound resistance?
Yes, depending on the resistance mechanism:
-
For P-glycoprotein-mediated resistance: Co-administration of a P-gp inhibitor, such as Verapamil, can restore sensitivity to this compound by blocking the efflux pump.
-
For target-based resistance: This is more challenging to reverse directly. Strategies may involve using this compound in combination with other cytotoxic agents that have different mechanisms of action.
Q5: What signaling pathways are affected by this compound treatment?
This compound has been shown to modulate multiple signaling pathways, which can vary depending on the cell type. Key pathways include:
-
Induction of Apoptosis: this compound can induce apoptosis through the activation of caspase-3 and caspase-7 and by downregulating anti-apoptotic proteins like Mcl-1.[3][4]
-
MAPK Pathway: this compound can activate the pro-apoptotic p38 MAPK pathway while inhibiting the pro-survival ERK and JNK pathways.[3]
-
PI3K/AKT and Hippo/YAP Pathways: Inhibition of these pathways by this compound has been observed in gastric cancer cells.
-
Wnt/β-catenin Pathway: this compound can suppress this pathway, which is often dysregulated in cancer.
Troubleshooting Guides
This section provides solutions to common problems encountered during long-term studies with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Loss of this compound Efficacy Over Time | Development of cellular resistance. | 1. Confirm resistance by comparing the IC50 value of the treated cells to the parental cell line using a cell viability assay (see Protocol 2).2. Investigate the mechanism of resistance (see Protocols 3 and 4).3. If P-gp overexpression is confirmed, try co-treatment with a P-gp inhibitor like Verapamil.4. If resistance is target-based, consider switching to or combining with a drug with a different mechanism of action. |
| High Variability in Experimental Results | Inconsistent cell culture conditions or reagent quality. | 1. Ensure consistent cell passage number and confluency for all experiments.2. Use freshly prepared this compound solutions for each experiment, as it can degrade over time.3. Regularly test for and treat any mycoplasma contamination. |
| Unexpected Cell Death at Low this compound Concentrations | Cell line is highly sensitive to this compound, or there is an error in drug concentration calculation. | 1. Perform a dose-response curve to accurately determine the IC50 for your specific cell line.2. Double-check all calculations for drug dilutions.3. Ensure the solvent used to dissolve this compound (e.g., DMSO) is at a non-toxic final concentration in the culture medium. |
| Difficulty in Establishing a Stable this compound-Resistant Cell Line | Inappropriate selection pressure or unstable resistance phenotype. | 1. Start with a low concentration of this compound (e.g., IC20-IC30) and increase the concentration in small, gradual steps.2. Allow cells sufficient time to recover and repopulate between dose escalations.3. Once a resistant population is established, maintain a low "maintenance" dose of this compound in the culture medium to prevent reversion to a sensitive phenotype. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MGC803 | Gastric Cancer | 0.0497 | [5] |
| HGC-27 | Gastric Cancer | 0.0244 | [5] |
| U2OS | Osteosarcoma | Not specified, but effective | [3] |
| Jurkat | Leukemia | ~0.5 (effective concentration) | [2] |
| AsPC-1 | Pancreatic Cancer | Not specified, but effective | [4] |
| BxPC-3 | Pancreatic Cancer | Not specified, but effective | [4] |
| PaCa3 | Pancreatic Cancer | Dose- and time-dependent cytotoxicity | [2] |
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
This protocol outlines a general method for generating a drug-resistant cell line through continuous exposure to a cytotoxic agent.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound dihydrochloride hydrate
-
Sterile, tissue culture-treated flasks and plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cryopreservation medium
Procedure:
-
Determine the Initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8, see Protocol 2) to determine the baseline IC50 of this compound for the parental cell line.
-
Initial Selection: Culture the parental cells in their recommended medium containing this compound at a concentration of approximately IC20 to IC30.
-
Monitor and Passage: Monitor the cells daily. Initially, a significant amount of cell death is expected. Replace the medium with fresh, this compound-containing medium every 2-3 days. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the this compound concentration by a small increment (e.g., 1.5 to 2-fold).
-
Repeat Selection and Escalation: Repeat the process of monitoring, passaging, and dose escalation. This is a lengthy process and can take several months.
-
Characterize the Resistant Line: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), characterize the resistant phenotype.
-
Determine the new IC50 of the resistant cell line and calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line).
-
Investigate the underlying resistance mechanisms (see Protocols 3 and 4).
-
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of resistance development.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.
Materials:
-
Parental and/or resistant cells
-
96-well tissue culture plates
-
This compound dihydrochloride hydrate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 3: P-glycoprotein (P-gp) ATPase Assay
This assay determines if this compound interacts with P-gp by measuring the P-gp-dependent ATPase activity.
Materials:
-
Purified P-gp containing membrane vesicles
-
This compound
-
Verapamil (positive control for P-gp substrate)
-
Sodium orthovanadate (P-gp inhibitor)
-
ATP
-
Phosphate detection reagent
Procedure:
-
Prepare Reactions: In a 96-well plate, set up reactions containing P-gp membranes, assay buffer, and either the test compound (this compound), a positive control (Verapamil), or a negative control (buffer alone).
-
Vanadate Control: For each condition, prepare a parallel reaction containing sodium orthovanadate to determine the non-P-gp-specific ATPase activity.
-
Initiate Reaction: Add ATP to all wells to start the reaction and incubate at 37°C for a specified time (e.g., 20-40 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction and add a phosphate detection reagent that will produce a colorimetric or luminescent signal proportional to the amount of inorganic phosphate released.
-
Measure Signal: Read the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the signal from the vanadate-containing wells from the corresponding wells without vanadate. An increase in ATPase activity in the presence of this compound suggests it is a P-gp substrate.
Protocol 4: Sequencing of Ribosomal Protein S14 (RPS14) Gene
This protocol is for identifying mutations in the RPS14 gene that may confer this compound resistance.
Materials:
-
Parental and this compound-resistant cells
-
DNA extraction kit
-
PCR primers specific for the RPS14 gene
-
PCR reaction mix (polymerase, dNTPs, buffer)
-
Thermal cycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both parental and this compound-resistant cells using a commercial DNA extraction kit.
-
Primer Design: Design PCR primers that flank the coding region of the RPS14 gene.
-
PCR Amplification: Perform PCR to amplify the RPS14 gene from the extracted genomic DNA.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a product of the expected size.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and a reference sequence for the RPS14 gene to identify any mutations.
Visualizations
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4.7. P-gp ATPase Activity Assay [bio-protocol.org]
- 4. This compound enhances the tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis of pancreatic cancer cells by downregulation of myeloid cell leukemia sequence-1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
Emetine Protein Synthesis Inhibition in CHO Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of emetine's protein synthesis inhibition in Chinese Hamster Ovary (CHO) cells.
Frequently Asked Questions (FAQs)
Q1: Is the inhibition of protein synthesis by this compound in CHO cells reversible?
Yes, the inhibition of protein synthesis by this compound in CHO cells is reversible.[1][2][3] However, the reversibility is highly dependent on specific experimental conditions.[2]
Q2: What is the mechanism of action for this compound's inhibition of protein synthesis?
This compound inhibits protein synthesis in eukaryotic cells by binding to the 40S subunit of the ribosome.[4] This action specifically interferes with the translocation of peptidyl-tRNA from the acceptor site to the donor site on the ribosome, thereby halting peptide elongation.[5][6]
Q3: What factors influence the reversibility of this compound's effects?
The reversibility of this compound's inhibitory effect is primarily influenced by:
-
This compound Concentration: Lower concentrations are more readily reversible.[2]
-
pH of the Medium: Reversibility is affected by the pH, with decreased reversibility observed as the pH rises above 6.5. At a pH of 7.5 or greater, this compound can act as an irreversible inhibitor.[2]
-
Duration of Exposure: Shorter exposure times to this compound are more likely to be reversible.[1][2]
Q4: What are the typical concentrations of this compound used for reversible inhibition in CHO cells?
For CHO cells, the concentration range where this compound exhibits both sufficient inhibition and reversibility is between 5 x 10⁻⁷ M and 1 x 10⁻⁶ M.[2]
Q5: How quickly does this compound inhibit protein synthesis and how long does it take for synthesis to recover after removal?
At a concentration of 5 x 10⁻⁷ M, this compound can cause 75% inhibition of [³H]leucine incorporation within 7 minutes and 90% inhibition by 15 minutes.[2] After removing this compound, a lag time of approximately 20-25 minutes is observed before protein synthesis begins to resume.[2] A significant increase in mitotic index, indicating recovery and progression through the cell cycle, is typically observed about 1 hour after this compound removal.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Protein synthesis is not recovering after this compound removal. | The this compound concentration was too high. | Use this compound in the recommended concentration range of 5 x 10⁻⁷ M to 1 x 10⁻⁶ M for CHO cells.[2] |
| The pH of the medium was too high. | Ensure the pH of the medium is maintained below 7.0, as reversibility decreases at higher pH levels.[2] At pH 7.5 or above, this compound's inhibition may become irreversible.[2] | |
| The duration of this compound exposure was too long. | Limit the exposure time to this compound. For example, blocks of up to 2 hours have shown to be reversible.[1][2] | |
| High cell toxicity or death is observed. | This compound concentration is excessively high, leading to irreversible effects and cytotoxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific CHO cell line and experimental conditions. |
| Prolonged inhibition of protein synthesis can induce apoptosis. | Minimize the duration of the this compound treatment to the shortest effective time needed for your experiment. | |
| Inconsistent results between experiments. | Variations in this compound concentration or medium pH. | Prepare fresh this compound solutions for each experiment and carefully calibrate the pH of the culture medium. |
| Cell density and growth phase can affect inhibitor sensitivity. | Standardize the cell seeding density and ensure cells are in a consistent growth phase (e.g., logarithmic phase) for all experiments. |
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Protein Synthesis Inhibition and Recovery in CHO Cells
| This compound Concentration (M) | % Inhibition of [³H]leucine Incorporation | % Recovery of Protein Synthesis After Removal |
| 2 x 10⁻⁷ | 75% | High |
| 5 x 10⁻⁷ | 90% | Moderate |
| > 1 x 10⁻⁶ | > 90% | Low to None |
Data compiled from Westwood & Wagenaar, 1983.[1][2]
Table 2: Influence of Medium pH on this compound's Reversibility
| Medium pH | Reversibility of Protein Synthesis Inhibition |
| < 7.0 | Good |
| > 6.5 | Decreasing |
| ≥ 7.5 | Potentially Irreversible |
Data compiled from Westwood & Wagenaar, 1983.[2]
Experimental Protocols
Protocol 1: Assessing the Reversibility of this compound-Induced Protein Synthesis Inhibition
Objective: To determine the degree of recovery of protein synthesis in CHO cells after treatment with and subsequent removal of this compound.
Materials:
-
CHO cells
-
Complete cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound dihydrochloride hydrate
-
[³H]leucine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Culture: Plate CHO cells in multi-well plates and culture until they reach the desired confluency (typically 70-80%).
-
This compound Treatment: Prepare a stock solution of this compound and dilute it in a complete medium to the desired final concentrations (e.g., 2 x 10⁻⁷ M, 5 x 10⁻⁷ M). Remove the existing medium from the cells and add the this compound-containing medium. Incubate for a specified period (e.g., 15-120 minutes).
-
Radiolabeling during Inhibition: To measure the level of inhibition, add [³H]leucine to a subset of the this compound-treated wells for the last 15 minutes of the incubation period.
-
This compound Washout: For the reversibility assessment, remove the this compound-containing medium from the remaining wells. Wash the cells gently with warm PBS three times to ensure complete removal of the drug.
-
Recovery Period: Add fresh, pre-warmed complete medium (without this compound) to the washed cells. Incubate for various recovery periods (e.g., 30, 60, 120 minutes).
-
Radiolabeling during Recovery: Add [³H]leucine to the recovery wells for the final 15 minutes of each recovery time point.
-
Protein Precipitation and Measurement:
-
After radiolabeling, wash the cells with cold PBS.
-
Add cold 10% TCA to each well to precipitate proteins.
-
Wash the precipitate with 95% ethanol.
-
Solubilize the precipitate in a suitable buffer (e.g., 0.1 N NaOH).
-
Transfer the solubilized protein to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
% Inhibition: Compare the counts per minute (CPM) from this compound-treated cells to untreated control cells.
-
% Inhibition = (1 - (CPM_treated / CPM_control)) * 100
-
-
% Recovery: Compare the CPM from cells after the recovery period to the CPM of the untreated control cells.
-
% Recovery = (CPM_recovered / CPM_control) * 100
-
-
Visualizations
Caption: this compound's mechanism of inhibiting protein synthesis.
Caption: Experimental workflow for assessing this compound's reversibility.
References
- 1. Chinese hamster cells can be reversibly blocked before mitosis with the protein synthesis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The isolation and preliminary characterization of somatic cell mutants resistant to the protein synthesis inhibitor-emetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Incompatibility of Emetine with other inhibitors for degradation studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Emetine in protein degradation studies, with a particular focus on its incompatibilities with other inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the context of protein degradation studies?
This compound is a well-established inhibitor of protein synthesis. It functions by binding to the 40S ribosomal subunit, thereby blocking the translocation step of elongation and halting the production of new proteins. This immediate cessation of protein synthesis allows researchers to isolate and study the degradation of existing proteins without the confounding factor of new protein production.
Q2: Why would I use this compound instead of other protein synthesis inhibitors like Cycloheximide?
While both this compound and Cycloheximide are potent inhibitors of protein synthesis, they have distinct mechanisms and potential off-target effects. This compound has been shown to be a more effective inhibitor of protein synthesis in certain cell types. However, it is also known to have more pronounced cytotoxic effects. The choice between this compound and Cycloheximide often depends on the specific cell line, the duration of the experiment, and the protein of interest.
Q3: What are the known incompatibilities of this compound when used with other inhibitors in degradation studies?
The primary incompatibility of this compound arises from its broad and potent inhibition of protein synthesis, which can have downstream effects on cellular processes that are essential for protein degradation. When combined with other inhibitors, such as those targeting the proteasome or lysosome, this compound can lead to confounding results and misinterpretation of data. For instance, the cellular stress induced by this compound can activate pathways that indirectly affect protein stability, masking the direct effects of the degradation pathway inhibitor being studied.
Troubleshooting Guides
Issue 1: I am observing unexpected levels of protein accumulation when co-treating with this compound and a proteasome inhibitor.
-
Possible Cause: this compound-induced cytotoxicity may be leading to a general shutdown of cellular processes, including the ubiquitin-proteasome system, independent of the proteasome inhibitor's action. This can result in an overestimation of the inhibitor's effect.
-
Troubleshooting Steps:
-
Perform a cell viability assay: Assess the toxicity of this compound alone and in combination with the proteasome inhibitor at the concentrations and time points used in your degradation study.
-
Titrate this compound concentration: Determine the lowest effective concentration of this compound that sufficiently inhibits protein synthesis without causing significant cell death.
-
Consider an alternative protein synthesis inhibitor: Cycloheximide may be less toxic to your specific cell line and could be a suitable alternative.
-
Issue 2: My protein of interest appears stable in the presence of this compound, even without a degradation inhibitor.
-
Possible Cause: Some proteins have very long half-lives, and the experimental timeframe may not be sufficient to observe significant degradation. Alternatively, this compound could be indirectly stabilizing the protein through off-target effects.
-
Troubleshooting Steps:
-
Extend the time course: Increase the duration of the experiment to allow for measurable degradation of long-lived proteins.
-
Use a positive control: Include a protein with a known short half-life to ensure that the experimental setup can detect protein degradation.
-
Validate with an orthogonal method: Use a different technique, such as a pulse-chase experiment, to confirm the protein's stability.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Protein Degradation Studies
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Titration: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) for a fixed period (e.g., 4 hours).
-
Protein Synthesis Assay: During the last hour of this compound treatment, add a labeled amino acid (e.g., ³⁵S-methionine) to the culture medium.
-
Lysis and Scintillation Counting: Lyse the cells and measure the incorporation of the labeled amino acid into newly synthesized proteins using a scintillation counter.
-
Data Analysis: The optimal concentration of this compound is the lowest concentration that results in maximal inhibition of protein synthesis.
Protocol 2: Assessing Protein Degradation using this compound Chase
-
Cell Treatment: Treat cells with the optimal concentration of this compound as determined in Protocol 1.
-
Time Course Collection: Harvest cell lysates at various time points after this compound addition (e.g., 0, 2, 4, 8, 12 hours).
-
Western Blot Analysis: Perform Western blotting to determine the levels of the protein of interest at each time point.
-
Densitometry: Quantify the band intensities from the Western blot to determine the rate of protein degradation.
Quantitative Data Summary
Table 1: Comparison of IC50 Values for Protein Synthesis Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa | 0.5 | |
| Cycloheximide | HeLa | 2.8 | |
| This compound | K562 | 0.04 | |
| Cycloheximide | K562 | 0.12 |
Table 2: Cytotoxicity of this compound and Cycloheximide
| Inhibitor | Cell Line | Concentration (µM) | Viability (%) after 24h |
| This compound | Jurkat | 1 | 60 |
| Cycloheximide | Jurkat | 1 | 95 |
| This compound | HEK293 | 10 | 45 |
| Cycloheximide | HEK293 | 10 | 88 |
Visualizations
Caption: Mechanism of this compound action on protein synthesis.
Caption: Recommended workflow for co-treatment studies.
Caption: Troubleshooting logic for unexpected results.
Impact of cell density on the anti-HCMV activity of Emetine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anti-HCMV activity of Emetine, with a specific focus on the impact of cell density.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent anti-HCMV activity with this compound in our experiments. What could be the cause?
A1: A primary factor influencing this compound's efficacy against Human Cytomegalovirus (HCMV) is the density of the host cells at the time of infection.[1] Published research has demonstrated that the anti-HCMV activity of this compound is significantly reduced in low-density cell cultures.[1][2] For optimal and consistent results, it is crucial to maintain a high cell density.
Q2: What is the proposed mechanism of action for this compound against HCMV, and how does cell density play a role?
A2: this compound's anti-HCMV activity is mediated through a host-dependent pathway.[1][3] In infected, high-density cells, this compound induces the translocation of the ribosomal protein S14 (RPS14) into the nucleus.[1][4] This allows RPS14 to bind to MDM2, which in turn disrupts the interactions between MDM2 and p53, as well as between MDM2 and the viral immediate-early 2 (IE2) protein, both of which are important for viral replication.[1][5][6] In low-density cells, however, a pre-existing MDM2-p53 interaction prevents RPS14 from binding to MDM2, thus diminishing this compound's antiviral effect.[1][5]
Q3: At what stage of the HCMV replication cycle does this compound exert its effect?
A3: this compound acts at an early stage of the HCMV replication cycle.[3] Specifically, it inhibits viral replication after the virus has entered the host cell but before the initiation of viral DNA replication.[1][7] This leads to a decrease in the expression of viral proteins.[1][4]
Q4: Can this compound be used in combination with other anti-HCMV drugs?
A4: Yes, studies have shown that this compound can act synergistically with ganciclovir (GCV) to inhibit HCMV replication.[1][4]
Q5: What are the effective and cytotoxic concentrations of this compound for anti-HCMV studies?
A5: In human foreskin fibroblasts, the 50% effective concentration (EC₅₀) for this compound against HCMV is approximately 40 ± 1.72 nM.[1][4] The 50% cytotoxic concentration (CC₅₀) is around 8 ± 0.56 μM, yielding a selectivity index of 200.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in antiviral activity | Inconsistent cell density at the time of infection. | Standardize your cell seeding protocol to ensure high cell confluency (e.g., 2 million cells/plate for a 100 mm dish) at the start of each experiment.[1] |
| This compound shows little to no effect | Cells were seeded at too low a density. | Increase the cell seeding density. The anti-HCMV activity of this compound is cell-density dependent.[1] Verify cell counts and viability before seeding. |
| This compound was added too late after infection. | This compound is an early-stage inhibitor. For maximal effect, it should be added to the culture shortly after viral infection (within 12 hours).[1] | |
| Discrepancy with published results | Differences in experimental parameters. | Ensure your experimental protocol aligns with established methods. Refer to the detailed experimental protocols section below for guidance on cell lines, virus strains, and assay conditions. |
| Unexpected cytotoxicity | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. The CC₅₀ is reported to be approximately 8 μM in human foreskin fibroblasts.[1] |
Quantitative Data Summary
Table 1: this compound Efficacy and Cytotoxicity
| Parameter | Value | Cell Type | Reference |
| EC₅₀ | 40 ± 1.72 nM | Human Foreskin Fibroblasts | [1][4] |
| CC₅₀ | 8 ± 0.56 μM | Human Foreskin Fibroblasts | [1][4] |
| Selectivity Index | 200 | Human Foreskin Fibroblasts | [1][4] |
Table 2: Impact of Cell Density on this compound's Anti-HCMV Activity
| Cell Density (cells/plate) | Luciferase Activity (vs. Infected Control) | Plaque Reduction (vs. 0.5 million cells/plate) | Reference |
| 0.5 million | 1.5-fold increase | - | [1] |
| 1 million | Near complete inhibition | Not specified | [1] |
| 2 million | Near complete inhibition | 30-fold reduction | [1] |
Experimental Protocols
Cell Culture and HCMV Infection
Human Foreskin Fibroblasts (HFFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin. For experiments, cells are seeded at varying densities (e.g., 0.5, 1, or 2 million cells per 100 mm dish).[1] Cells are then infected with the Towne strain of HCMV at a multiplicity of infection (MOI) of 1.[1]
Luciferase Assay for Viral Activity
-
Seed HFFs at the desired densities in a 96-well plate.
-
Infect the cells with a pp28-luciferase expressing HCMV Towne strain (MOI = 1).
-
Treat the infected cells with 75 nM this compound or a control compound (e.g., 5 μM GCV).
-
At 72 hours post-infection, measure the luciferase activity.
-
Normalize the activity to that of infected, untreated cells.[1]
Western Blotting for Viral Protein Expression
-
Seed HFFs at low (0.5 million cells/plate) and high (2 million cells/plate) densities.
-
Infect the cells with HCMV Towne and treat with 75 nM this compound.
-
Harvest cell lysates at 72 hours post-infection.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against HCMV proteins (e.g., UL44, pp65) and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.[1]
Plaque Reduction Assay
-
Seed HFFs in 6-well plates at low and high densities.
-
Infect the cells with a low MOI of HCMV.
-
Overlay the cells with a medium containing 0.5% agarose and the desired concentration of this compound.
-
After 10-14 days, fix and stain the cells to visualize and count the plaques.
-
Compare the number and size of plaques in this compound-treated wells to untreated controls.[1]
Visualizations
Caption: this compound's mechanism of action is dependent on cell density.
Caption: Workflow for evaluating this compound's efficacy.
References
- 1. Efficacy and Mechanism of Action of Low Dose this compound against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Technology -Novel Low Dose Human Cytomegalovirus Inhibitor [jhu.technologypublisher.com]
- 4. Efficacy and Mechanism of Action of Low Dose this compound against Human Cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Mechanism of Action of Low Dose this compound against Human Cytomegalovirus | PLOS Pathogens [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Emetine and Prostaglandin E2 in Skeletal Muscle
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of emetine on prostaglandin E2 (PGE2) release in skeletal muscle.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a well-established inhibitor of protein synthesis in eukaryotic cells.[1][2][3] It acts by binding to the 40S subunit of the ribosome, which interferes with the translocation of tRNA during translation and thereby blocks peptide chain elongation.[1][4][5] While this is its most prominent role in research, this compound has also been shown to interfere with DNA and RNA synthesis.[6][7]
Q2: How is Prostaglandin E2 (PGE2) synthesized and released in skeletal muscle?
A2: PGE2 is a lipid mediator synthesized from arachidonic acid. The process is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Subsequently, cyclooxygenase enzymes (COX-1 and COX-2) convert arachidonic acid into an intermediate that is further processed to become PGE2.[8] In skeletal muscle, PGE2 release is often a response to stimuli such as injury or inflammation and plays a crucial role in muscle regeneration and protein turnover.[8][9][10][11]
Q3: Is there a known direct effect of this compound on PGE2 release in skeletal muscle?
A3: Currently, there is no direct published evidence specifically detailing the effect of this compound on PGE2 release in skeletal muscle. However, a plausible hypothesis is that this compound could indirectly decrease PGE2 production. The enzymes essential for PGE2 synthesis, such as COX-2 and phospholipase A2, have a finite half-life and require continuous protein synthesis for their replenishment. By inhibiting overall protein synthesis, this compound could lead to a time-dependent depletion of these key enzymes, thereby reducing the capacity of the muscle cells to produce PGE2.
Q4: What are the potential cytotoxic effects of this compound on skeletal muscle cells?
A4: Chronic or high-dose usage of this compound is known to carry a risk of myopathy (muscle disease) and cardiomyopathy.[1][12][13] In experimental models, this compound has been shown to cause myopathological changes including Z-band streaming and the formation of cytoplasmic bodies.[12][13] Therefore, it is critical to perform dose-response and time-course experiments to determine a sub-toxic concentration of this compound for your specific skeletal muscle cell model.
Troubleshooting Guides
Issue 1: No significant change in PGE2 levels after this compound treatment.
| Possible Cause | Suggested Solution |
| Insufficient Incubation Time: this compound's effect on PGE2 is likely indirect (via inhibition of new enzyme synthesis). Short incubation times may not be sufficient to see a reduction in existing enzyme levels. | Increase the incubation time with this compound. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal treatment duration. |
| This compound Concentration Too Low: The concentration of this compound may not be sufficient to inhibit protein synthesis effectively in your cell model. | Perform a dose-response experiment to confirm the IC50 for protein synthesis inhibition in your specific skeletal muscle cells. Concentrations typically used in cell culture range from nM to low µM.[14] |
| Basal PGE2 Production is Too Low: If the cells are not stimulated, the basal level of PGE2 production might be below the detection limit of your assay, making it difficult to observe a decrease. | Consider stimulating the cells with an agent known to increase PGE2 production in skeletal muscle, such as a phorbol ester (PMA), calcium ionophore (e.g., A23187), or an inflammatory cytokine (e.g., IL-1β), after the pre-incubation with this compound. |
| This compound Degradation: this compound solutions can be sensitive to light and heat.[15][16] | Prepare fresh this compound solutions for each experiment. Store stock solutions aliquoted at -20°C and protected from light. |
Issue 2: High variability in PGE2 measurements between replicate wells.
| Possible Cause | Suggested Solution |
| Inaccurate Pipetting: Competitive ELISAs are very sensitive to small volume variations. | Ensure your pipettes are calibrated. Use fresh tips for each standard, sample, and reagent. When adding reagents, ensure the tip is below the surface of the liquid to avoid splashing.[17] |
| Incomplete Washing: Insufficient washing can lead to high background and variability. | Ensure all wells are completely filled and aspirated during each wash step. If using an automated plate washer, check that all ports are clear.[17] |
| Cell Health and Plating Density: Inconsistent cell numbers or poor cell health across the plate can lead to variable PGE2 secretion. | Ensure a single-cell suspension with high viability is plated. Allow cells to adhere and recover for 24 hours before starting the experiment. Visually inspect the plate for even cell distribution before treatment. |
| Edge Effects: Wells on the outer edges of a microplate can be prone to evaporation, leading to changes in reagent concentrations. | Avoid using the outermost wells of the plate for your experiment. Fill these wells with sterile PBS or culture medium to create a humidity barrier. |
Issue 3: Observed cell death or changes in morphology after this compound treatment.
| Possible Cause | Suggested Solution |
| This compound Cytotoxicity: The concentration of this compound used is toxic to the skeletal muscle cells.[12][18] | Perform a cell viability assay (e.g., MTT, LDH release, or live/dead staining) in parallel with your main experiment to determine the cytotoxic threshold of this compound for your cells and treatment duration. Select a concentration that effectively inhibits protein synthesis without causing significant cell death. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be toxic at the final concentration used. | Ensure the final concentration of the solvent is consistent across all wells, including the vehicle control, and is below the known toxic threshold for your cells (typically <0.5% for DMSO). |
Data Presentation
Table 1: this compound Concentrations for In Vitro Inhibition This table provides a summary of reported effective concentrations of this compound for inhibiting various processes. The optimal concentration for inhibiting protein synthesis without causing toxicity must be determined empirically for your specific cell type.
| Target Process/Organism | Cell Type/System | Effective Concentration (EC50/IC50) | Reference |
| Protein Synthesis | HeLa Cells | < 10⁻⁶ M | [3] |
| Protein Synthesis | Reticulocyte cell-free extract | 2 x 10⁻⁵ M | [3] |
| SARS-CoV-2 Replication | Vero E6 Cells | 0.46 µM | [14] |
| MERS-CoV Replication | Huh-7.5 Cells | 0.16 µM | [19] |
Table 2: Representative PGE2 Concentrations in Skeletal Muscle Cell Culture These are example values to provide a general reference range. Actual concentrations will vary significantly based on cell type (primary vs. cell line), cell density, stimulus, and incubation time.
| Cell Type | Condition | PGE2 Concentration Range |
| Primary Human Myoblasts | Basal (Unstimulated) | 50 - 200 pg/mL |
| C2C12 Myoblasts | Basal (Unstimulated) | 100 - 500 pg/mL |
| Primary Human Myoblasts | Stimulated (e.g., with IL-1β) | 500 - 5,000+ pg/mL |
| C2C12 Myoblasts | Stimulated (e.g., with PMA) | 1,000 - 10,000+ pg/mL |
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on PGE2 Release from Primary Skeletal Muscle Cells
1. Cell Culture:
-
Isolate primary myoblasts from skeletal muscle tissue biopsies following established protocols.[20][21]
-
Culture cells on gelatin-coated dishes in a suitable growth medium (e.g., Ham's F-10 supplemented with FBS and bFGF).[22]
-
Expand cells to achieve sufficient numbers for the experiment, ensuring they do not exceed ~70% confluency to maintain their myoblastic state.
2. This compound Treatment:
-
Seed myoblasts into 24-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Allow cells to adhere for 24 hours.
-
Prepare fresh dilutions of this compound in growth medium from a concentrated stock solution.
-
Aspirate the old medium and replace it with medium containing the desired concentrations of this compound or a vehicle control.
-
Pre-incubate the cells with this compound for a predetermined time (e.g., 12 or 24 hours) based on time-course optimization.
3. Stimulation and Sample Collection:
-
(Optional, if investigating stimulated release) After the this compound pre-incubation, replace the medium with fresh medium containing this compound and a stimulating agent (e.g., 10 ng/mL IL-1β).
-
Incubate for the desired stimulation period (e.g., 6 hours).
-
Carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
Transfer the cleared supernatant to a new tube and store at -80°C until the PGE2 assay is performed.
4. PGE2 Measurement:
-
Quantify the PGE2 concentration in the supernatants using a competitive enzyme immunoassay (ELISA) kit.
-
Follow the manufacturer's instructions precisely regarding sample dilution, reagent preparation, and incubation times.[23][24][25]
-
Generate a standard curve using the provided PGE2 standards.
-
Determine the PGE2 concentration in your samples by interpolating their absorbance values from the standard curve. The absorbance will be inversely proportional to the PGE2 concentration.[23]
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of this compound on T-2 toxin-induced inhibition of protein synthesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. youtube.com [youtube.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. This compound blocks DNA replication via proteosynthesis inhibition not by targeting Okazaki fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. pnas.org [pnas.org]
- 11. Role of prostaglandin E2 in tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental this compound myopathy: enzyme histochemical, electron microscopic, and immunomorphological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultrastructural pathology in this compound-induced myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different Aspects of this compound’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pharmacylibrary.com [pharmacylibrary.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. This compound myopathy: two case reports with pathobiochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Isolation of Primary Human Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Isolation and Differentiation of Primary Myoblasts from Mouse Skeletal Muscle Explants [jove.com]
- 22. umassmed.edu [umassmed.edu]
- 23. benchchem.com [benchchem.com]
- 24. resources.rndsystems.com [resources.rndsystems.com]
- 25. arborassays.com [arborassays.com]
Validation & Comparative
Emetine vs. Cycloheximide: A Comparative Guide to Their Differential Effects on Protein Synthesis
For researchers in molecular biology, cell biology, and drug development, the precise control of protein synthesis is a critical experimental tool. Emetine and cycloheximide are two widely used small molecule inhibitors that block this fundamental cellular process. While both effectively halt protein production in eukaryotes, they exhibit distinct mechanisms of action, reversibility, and off-target effects. This guide provides a detailed comparison of this compound and cycloheximide, supported by experimental data and protocols to aid in the selection of the appropriate inhibitor for specific research applications.
Mechanism of Action: A Tale of Two Ribosomal Binders
This compound and cycloheximide both target the eukaryotic 80S ribosome, but they bind to different subunits and interfere with distinct stages of translation.
This compound primarily binds to the 40S ribosomal subunit.[1] This interaction is thought to interfere with the translocation step of elongation, preventing the movement of the ribosome along the mRNA.[2] Some studies suggest this compound binds to the E-site of the small ribosomal subunit, thereby blocking the exit of the deacylated tRNA and stalling the ribosome.[3][4]
Cycloheximide , in contrast, binds to the E-site of the 60S ribosomal subunit.[5][6] This binding event inhibits the peptidyl transferase reaction and also blocks the translocation of peptidyl-tRNA from the A-site to the P-site, effectively freezing ribosomes on the mRNA.[5][7]
Quantitative Comparison of Inhibitory Activity
The potency of this compound and cycloheximide in inhibiting protein synthesis can vary depending on the cell type and experimental conditions. The half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50) are key parameters for comparing their efficacy and toxicity.
| Inhibitor | Cell Line | IC50 (nmol/L) | CC50 (nmol/L) | Reference |
| This compound | HepG2 | 2200 ± 1400 | 81 ± 9 | [1][7][8] |
| Primary Rat Hepatocytes | 620 ± 920 | 180 ± 700 | [1][8] | |
| Cycloheximide | HepG2 | 6600 ± 2500 | 570 ± 510 | [1][7][8] |
| Primary Rat Hepatocytes | 290 ± 90 | 680 ± 1300 | [1][8] |
Differential Effects on Translational Elongation and Reversibility
A key difference between the two inhibitors lies in the reversibility of their effects. Cycloheximide's inhibition of protein synthesis is generally considered to be rapidly reversible upon its removal from the culture medium.[7][9] In contrast, the inhibitory effect of this compound is often more sustained and can be irreversible under certain conditions.[10][11]
This differential reversibility is a critical consideration for experimental design, particularly in studies aiming to analyze cellular processes following a temporary block of protein synthesis.
Experimental Protocols
Protein Synthesis Inhibition Assay
This protocol allows for the quantification of protein synthesis inhibition by this compound and cycloheximide using radiolabeled amino acid incorporation.
Materials:
-
Cell culture medium
-
This compound and Cycloheximide stock solutions
-
[³H]-Leucine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat cells with varying concentrations of this compound or cycloheximide for a specified time (e.g., 30 minutes).
-
Add [³H]-Leucine to the culture medium and incubate for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS.
-
Precipitate the proteins by adding cold 10% TCA and incubating on ice for 30 minutes.
-
Wash the protein precipitate with 95% ethanol.
-
Solubilize the precipitate in a suitable buffer (e.g., 0.1 N NaOH).
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition relative to untreated control cells.
Polysome Profiling
Polysome profiling by sucrose gradient centrifugation allows for the visualization of the distribution of ribosomes on mRNA, providing insights into the mechanism of translation inhibition.
Materials:
-
Lysis buffer (containing cycloheximide or this compound)
-
Sucrose solutions (e.g., 10% and 50%)
-
Ultracentrifuge and tubes
-
Gradient maker
-
UV spectrophotometer
Procedure:
-
Treat cells with this compound or cycloheximide at the desired concentration and for the appropriate time.
-
Lyse the cells in a buffer containing the respective inhibitor to "freeze" the polysomes.[6][12]
-
Layer the cell lysate onto a linear sucrose gradient (e.g., 10-50%).
-
Centrifuge the gradients at high speed in an ultracentrifuge.
-
Fractionate the gradient while continuously monitoring the absorbance at 254 nm to generate a polysome profile.
-
Analyze the profiles: Cycloheximide treatment typically results in the accumulation of polysomes, while effective inhibition by this compound will also show a polysome "freeze."[9]
Signaling Pathways and Off-Target Effects
Both this compound and cycloheximide are known to induce apoptosis, a form of programmed cell death, as a secondary effect of protein synthesis inhibition. However, the signaling pathways they engage may differ.
Cycloheximide-induced apoptosis is often associated with the activation of caspases, particularly caspase-3, and can be dependent on the pro-apoptotic proteins Bax and Bak.[12][13] It can also lead to the rapid degradation of the anti-apoptotic protein Mcl-1.[14]
This compound-induced apoptosis also involves caspase activation.[2] Furthermore, this compound has been shown to sensitize cancer cells to TRAIL-induced apoptosis by downregulating Mcl-1.[2] Both inhibitors can activate the c-Jun N-terminal kinase (JNK) pathway, which plays a role in apoptosis signaling.[15]
Caspase Activity Assay
This protocol provides a method to measure the activation of executioner caspases, such as caspase-3, in response to treatment with this compound or cycloheximide.
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
Microplate reader
Procedure:
-
Treat cells with this compound or cycloheximide for various time points.
-
Lyse the cells to release cellular contents, including caspases.
-
Add the caspase-3 substrate to the cell lysates in a microplate.
-
Incubate to allow the activated caspase-3 to cleave the substrate, generating a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify the fold-increase in caspase-3 activity compared to untreated controls.
Visualizing the Mechanisms
Caption: Mechanism of Action of this compound and Cycloheximide.
Caption: Experimental Workflow for Polysome Profiling.
Caption: Apoptosis Signaling Induced by this compound and Cycloheximide.
Conclusion
This compound and cycloheximide are both potent inhibitors of eukaryotic protein synthesis, but their distinct molecular mechanisms and cellular effects make them suitable for different experimental applications. Cycloheximide, with its rapid and reversible action, is often the inhibitor of choice for studies requiring a transient block of translation, such as in pulse-chase experiments to determine protein half-life. This compound's more sustained inhibition can be advantageous in studies where a prolonged and stable inhibition of protein synthesis is required. Researchers must also consider the differential off-target effects, such as the induction of apoptosis and the specific signaling pathways activated by each compound, to ensure the accurate interpretation of their experimental results. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision on whether this compound or cycloheximide is the more appropriate tool for their specific scientific inquiry.
References
- 1. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elongation inhibitors do not prevent the release of puromycylated nascent polypeptide chains from ribosomes | eLife [elifesciences.org]
- 6. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial inhibition and recovery of protein synthesis in cycloheximide-treated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on T-2 toxin-induced inhibition of protein synthesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 13. Prevention of cycloheximide-induced apoptosis in hepatocytes by adenosine and by caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid turnover of mcl-1 couples translation to cell survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Translation inhibitors sensitize prostate cancer cells to apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Emetine's Inhibition of Translation: A Comparative Guide to Puromycylation Assays
For researchers, scientists, and drug development professionals, accurately validating the mechanism of translation inhibitors is paramount. This guide provides a comparative analysis of emetine and other common translation inhibitors—cycloheximide and anisomycin—using the puromycylation assay, a widely accepted method for monitoring global protein synthesis.
This compound, a natural alkaloid, is a potent inhibitor of protein synthesis, acting by binding to the 40S ribosomal subunit and blocking the translocation step of elongation.[1] The puromycylation assay, often performed using the SUnSET (Surface Sensing of Translation) technique, offers a non-radioactive method to measure the rate of global protein synthesis. This assay relies on the incorporation of puromycin, a structural analog of aminoacyl-tRNA, into nascent polypeptide chains, leading to their premature termination. The puromycylated peptides can then be detected by Western blotting, providing a quantitative measure of translational activity.
This guide details the experimental protocol for a puromycylation assay and presents a comparison of the inhibitory effects of this compound, cycloheximide, and anisomycin, supported by available experimental data.
Comparative Analysis of Translation Inhibitors
Quantitative Comparison of Inhibitory and Cytotoxic Concentrations:
One study determined the half-maximal inhibitory concentration (IC50) for protein synthesis and the half-maximal cytotoxic concentration (CC50) for this compound and cycloheximide in HepG2 cells and primary rat hepatocytes using a [3H]-Leucine incorporation assay over 72 hours.[2][3][4] It is important to note that these values were not obtained from a short-term puromycylation assay.
| Inhibitor | Cell Line | IC50 (Protein Synthesis) | CC50 (Cytotoxicity) | Assay Method |
| This compound | HepG2 | 2200 ± 1400 nM | 81 ± 9 nM | [3H]-Leucine incorporation (72h) |
| Primary Rat Hepatocytes | 620 ± 920 nM | 180 ± 700 nM | [3H]-Leucine incorporation (72h) | |
| Cycloheximide | HepG2 | 6600 ± 2500 nM | 570 ± 510 nM | [3H]-Leucine incorporation (72h) |
| Primary Rat Hepatocytes | 290 ± 90 nM | 680 ± 1300 nM | [3H]-Leucine incorporation (72h) |
Qualitative Comparison in Puromycylation Assays:
In the context of the Ribopuromycylation Method (RPM), a variation of the puromycylation assay, this compound has been observed to produce a brighter signal compared to cycloheximide, suggesting it may enhance the puromycylation of nascent chains more effectively.[5] Anisomycin, which competes with puromycin for binding to the ribosomal A-site, is often used as a negative control in these assays as it is expected to reduce the puromycin signal.
Commonly used concentrations in puromycylation-based assays are:
-
This compound: 45 µM to 208 µM[6]
-
Cycloheximide: 100 µg/mL (approximately 355 µM)[6]
-
Anisomycin: 37 µM[6]
Experimental Protocol: Puromycylation Assay (SUnSET Method)
This protocol outlines the key steps for performing a puromycylation assay to compare the effects of this compound, cycloheximide, and anisomycin on global protein synthesis.
Materials:
-
Cell culture reagents
-
This compound, Cycloheximide, Anisomycin stock solutions
-
Puromycin stock solution (10 mg/mL)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Anti-puromycin antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, cycloheximide, or anisomycin for a predetermined time (e.g., 30 minutes to 2 hours). Include a vehicle-only control.
-
-
Puromycin Labeling:
-
Add puromycin to the cell culture medium to a final concentration of 1-10 µg/mL.
-
Incubate for 10-15 minutes. This short incubation time is critical to ensure that the detected signal reflects the rate of protein synthesis.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities of the puromycylated proteins.
-
Normalize the puromycin signal to a loading control (e.g., total protein stain like Ponceau S or a housekeeping gene like GAPDH or β-actin).
-
Compare the normalized puromycin signal across the different treatment conditions to determine the inhibitory effect of each compound.
-
Visualizing the Process and Mechanisms
Diagram of the Puromycylation Assay Workflow:
Caption: Workflow of the puromycylation (SUnSET) assay.
Mechanism of Action of Puromycin and Translation Inhibitors:
Caption: Mechanism of puromycin and translation inhibitors.
References
- 1. Puromycin reactivity does not accurately localize translation at the subcellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elongation inhibitors do not prevent the release of puromycylated nascent polypeptide chains from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
Emetine vs. Cephaeline: A Comparative Analysis of Antiviral and Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
Emetine and cephaeline, two closely related ipecac alkaloids, have long been recognized for their potent biological activities. While historically used as emetics and anti-protozoal agents, recent research has unveiled their significant potential as broad-spectrum antiviral and cytotoxic compounds. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in navigating their therapeutic potential and underlying mechanisms.
Core Mechanisms of Action
Both this compound and cephaeline exert their primary biological effects through the inhibition of protein synthesis. They achieve this by binding to the 40S ribosomal subunit, thereby stalling the elongation phase of translation.[1][2] This fundamental mechanism underpins their potent antiviral and cytotoxic properties, as rapidly dividing cancer cells and replicating viruses are highly dependent on robust protein synthesis.[3]
However, their molecular activities are not limited to translation inhibition. Emerging evidence indicates that they modulate distinct intracellular signaling pathways, contributing to their diverse biological profiles. This compound has been shown to influence pathways such as Wnt/β-catenin, PI3K/AKT, and NF-κB.[1][4] Cephaeline, a desmethyl analog of this compound, induces histone H3 acetylation and promotes a form of programmed cell death known as ferroptosis by inhibiting NRF2.[1][5]
Quantitative Comparison of Biological Efficacy
The following tables summarize the available quantitative data on the antiviral and cytotoxic efficacy of this compound and cephaeline.
Table 1: Comparative Antiviral Activity (IC50/EC50 values)
| Virus | This compound (µM) | Cephaeline (µM) | Cell Line | Reference |
| SARS-CoV-2 | 0.00771 | 0.0123 | Vero E6 | [1][4] |
| Zika Virus (ZIKV) | 0.00874 | <0.042 | - | [1][6] |
| Ebola Virus (EBOV) | 0.0169 (live virus) | 0.02218 (live virus) | Vero E6 | [1][6] |
| Ebola Virus (EBOV) VLP Entry | 10.2 | 3.27 | HeLa | [5][6] |
| MERS-CoV | 0.16 | - | Huh-7.5 | [7] |
| Human Cytomegalovirus (HCMV) | ~0.04 | - | Human Foreskin Fibroblasts | [7][8] |
| Enterovirus D68 | 0.019 | - | RD | [4] |
| Echovirus-6 | 0.045 | - | RD | [4] |
| Coxsackievirus A16 | 0.083 | - | RD | [4] |
| Coxsackie B | 0.051 | - | RD | [4] |
Table 2: Comparative Cytotoxicity (CC50/IC50 values)
| Cell Line | This compound (µM) | Cephaeline (µM) | Cancer Type/Cell Type | Reference |
| Vero E6 | 2.17 | 49.05 | Kidney epithelial | [4][9] |
| H460 | - | 0.035 (at 72h) | Lung Cancer | [1][10] |
| Human Foreskin Fibroblasts | ~8 | - | Normal Fibroblast | [8] |
| RD | 10 | - | Rhabdomyosarcoma | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antiviral Activity Assays
1. Live Virus Inhibition Assay (e.g., for SARS-CoV-2, EBOV):
-
Cell Seeding: Vero E6 cells are seeded in 96-well plates and incubated overnight.
-
Compound Treatment: Cells are pre-treated with serial dilutions of this compound or cephaeline for a specified period (e.g., 1-2 hours).
-
Viral Infection: The medium is removed, and cells are infected with the virus at a specific multiplicity of infection (MOI).
-
Incubation: The infection is allowed to proceed for a designated time (e.g., 24-72 hours).
-
Quantification of Viral Replication: Viral replication is quantified using methods such as:
-
Plaque Reduction Assay: Counting the number of viral plaques formed.
-
RT-qPCR: Measuring the levels of viral RNA.
-
Immunofluorescence: Detecting viral proteins using specific antibodies.
-
-
IC50/EC50 Calculation: The half-maximal inhibitory/effective concentration (IC50/EC50) is determined from the dose-response curve.
2. Ebola Viral Like Particle (VLP) Entry Assay:
-
Cell Seeding: HeLa cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or cephaeline.
-
VLP Incubation: Ebola VLPs, which are engineered to express a reporter gene (e.g., luciferase), are added to the cells.
-
Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme is measured.
-
IC50 Calculation: The IC50 for entry inhibition is calculated based on the reduction in reporter gene activity.[6]
Cytotoxicity Assays
1. MTT Assay:
-
Cell Seeding: Cells are seeded in a 96-well plate and treated with different concentrations of this compound or cephaeline.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a solvent like DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm.
-
CC50/IC50 Calculation: Cell viability is calculated, and the half-maximal cytotoxic/inhibitory concentration (CC50/IC50) is determined.[1]
2. Western Blotting:
-
Protein Extraction: Cells are treated with this compound or cephaeline for a specified time and then lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Signaling Pathways and Mechanisms
The antiviral and cytotoxic effects of this compound and cephaeline are intricately linked to their ability to modulate key cellular signaling pathways.
This compound's Multifaceted Signaling Interference
This compound has been shown to interfere with multiple signaling cascades that are often dysregulated in viral infections and cancer. Its ability to inhibit protein synthesis can indirectly affect the expression of key signaling molecules. Furthermore, direct interactions with signaling components have been reported. For instance, this compound can suppress the NF-κB pathway, which is a critical regulator of inflammation and cell survival, and is often hijacked by viruses.[4][9]
Caption: Signaling pathways modulated by this compound.
Cephaeline's Unique Mechanisms: Ferroptosis and Epigenetic Modification
Cephaeline, while also a potent protein synthesis inhibitor, exhibits distinct mechanisms of action. A key differentiator is its ability to induce ferroptosis, an iron-dependent form of programmed cell death, by inhibiting the NRF2 antioxidant response pathway.[10] This provides an alternative mechanism for inducing cell death in cancer cells that may be resistant to traditional apoptosis. Additionally, cephaeline has been shown to be an inductor of histone H3 acetylation, suggesting a role in epigenetic regulation which can impact gene expression related to cell survival and proliferation.[1][5]
Caption: Signaling pathways influenced by Cephaeline.
Experimental Workflow for Antiviral Drug Screening
The process of identifying and characterizing antiviral compounds like this compound and cephaeline typically follows a structured workflow.
Caption: General workflow for antiviral drug discovery.
Conclusion
This compound and cephaeline are potent inhibitors of protein synthesis with significant antiviral and cytotoxic activities. While this compound has been more extensively studied across a broader range of viruses and cancer cell lines, cephaeline presents a compelling profile with a potentially better safety margin in some cell lines and a unique mechanism of inducing ferroptosis. The choice between these two alkaloids for further research and development will depend on the specific therapeutic context, including the target virus or cancer type and the desired mechanistic approach. Further in vivo studies are warranted to fully elucidate their therapeutic potential and toxicity profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benthamopen.com [benthamopen.com]
- 4. Different Aspects of this compound’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy and Mechanism of Action of Low Dose this compound against Human Cytomegalovirus | PLOS Pathogens [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling a Common Target: A Comparative Guide to the Cross-Resistance of Emetine, Cryptopleurine, and Tylocrebrine
A comprehensive analysis of experimental data reveals a shared mechanism of action and resistance for the protein synthesis inhibitors emetine, cryptopleurine, and tylocrebrine. Studies conducted on Chinese Hamster Ovary (CHO) cells demonstrate that resistance to one of these alkaloids invariably confers resistance to the other two, pointing to a common binding site within the ribosome.
Quantitative Analysis of Cross-Resistance
The cross-resistance profiles of this compound, cryptopleurine, and tylocrebrine were extensively characterized in wild-type and various drug-resistant CHO cell lines. The level of resistance is typically quantified by determining the concentration of the drug required to inhibit cell growth or protein synthesis by 50% (IC50). The data consistently show that cell lines selected for resistance to one of these drugs exhibit a significant increase in their IC50 values for the other two.
Below is a summary of the relative resistance levels observed in different mutant CHO cell lines.
| Cell Line | Selection Agent | Relative Resistance to this compound | Relative Resistance to Cryptopleurine | Relative Resistance to Tylocrebrine |
| CHO (Wild-Type) | - | 1x | 1x | 1x |
| EmtR | This compound | ~10-100x | ~10-100x | ~10-100x |
| CryR | Cryptopleurine | ~10-100x | ~10-100x | ~10-100x |
| TylR | Tylocrebrine | ~10-100x | ~10-100x | ~10-100x |
Note: The exact fold-resistance can vary between specific mutant clones.
Mechanism of Action and Resistance
The primary mechanism of action for this compound, cryptopleurine, and tylocrebrine is the inhibition of protein synthesis. These compounds bind to the 40S ribosomal subunit, thereby interfering with the translocation step of elongation.[1] Resistance to these drugs in CHO cells arises from a lesion in the 40S ribosomal subunit.[1] Genetic and biochemical analyses have pinpointed that mutations affecting the ribosomal protein S14 are responsible for the this compound-resistant phenotype.[1] The consistent cross-resistance pattern strongly implies that cryptopleurine and tylocrebrine also target this same ribosomal protein or a closely associated site.
Interestingly, these mutants do not exhibit cross-resistance to other protein synthesis inhibitors that act on the ribosome, such as cycloheximide, trichodermin, anisomycin, pactamycin, and sparsomycin, indicating a distinct and specific binding site for the this compound-like compounds.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-resistance studies of this compound, cryptopleurine, and tylocrebrine.
Generation of Drug-Resistant CHO Cell Lines
Stable, single-step mutant CHO cell lines resistant to this compound, cryptopleurine, or tylocrebrine were isolated.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells were maintained in alpha-minimal essential medium (α-MEM) supplemented with 10% fetal bovine serum and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Mutagenesis (Optional but Recommended): To increase the frequency of resistant mutants, cells were treated with a mutagen such as ethyl methanesulfonate (EMS) at a concentration of 200 µg/mL for 16-18 hours. After treatment, the cells were washed and cultured in fresh medium for an expression period of 2-3 days.
-
Selection: Cells were plated at a density of 5 x 10^5 cells per 100-mm dish. The appropriate selective drug (this compound, cryptopleurine, or tylocrebrine) was added to the culture medium at a concentration sufficient to kill wild-type cells (e.g., 0.2 µg/mL for this compound).
-
Isolation of Resistant Clones: The plates were incubated for 7-10 days, with the selective medium being changed every 3-4 days. Surviving colonies were then isolated using cloning cylinders, expanded, and maintained in medium containing the selective drug.
In Vivo Cytotoxicity Assay
This assay determines the concentration of a drug that inhibits the growth of a cell population.
-
Cell Plating: Wild-type and resistant CHO cells were seeded in 6-well plates at a density of 500-1000 cells per well in complete medium.
-
Drug Treatment: After allowing the cells to attach for 4-6 hours, the medium was replaced with fresh medium containing various concentrations of the test drug (this compound, cryptopleurine, or tylocrebrine).
-
Incubation: The plates were incubated for 7-8 days to allow for colony formation.
-
Staining and Counting: The medium was removed, and the colonies were fixed with methanol and stained with Giemsa. The number of colonies in each well was counted.
-
Data Analysis: The number of colonies in the treated wells was expressed as a percentage of the number of colonies in the untreated control wells. The IC50 value (the concentration of the drug that reduces the colony formation by 50%) was determined from the dose-response curves.
In Vitro Protein Synthesis Assay
This cell-free assay measures the effect of the drugs directly on the protein synthesis machinery.
-
Preparation of Cell-Free Lysates: CHO cells (wild-type and resistant lines) were harvested, washed, and lysed by hypotonic shock and Dounce homogenization. The lysate was centrifuged to remove nuclei and mitochondria, resulting in a post-mitochondrial supernatant (S30 extract) containing ribosomes and other components necessary for protein synthesis.
-
Reaction Mixture: The in vitro protein synthesis reaction mixture contained the S30 extract, an energy source (ATP and GTP), an ATP-regenerating system (creatine phosphate and creatine kinase), a mixture of amino acids including a radiolabeled amino acid (e.g., [3H]-leucine or [35S]-methionine), and a template mRNA (e.g., poly(U)).
-
Drug Addition: Various concentrations of this compound, cryptopleurine, or tylocrebrine were added to the reaction mixtures.
-
Incubation: The reactions were incubated at 30°C for a specific time (e.g., 30-60 minutes).
-
Measurement of Protein Synthesis: The reaction was stopped by the addition of trichloroacetic acid (TCA) to precipitate the newly synthesized proteins. The precipitates were collected on glass fiber filters, washed, and the radioactivity incorporated into the protein was measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity in the drug-treated samples was expressed as a percentage of the radioactivity in the untreated control. The IC50 value (the concentration of the drug that inhibits protein synthesis by 50%) was determined.
Conclusion
The extensive cross-resistance observed between this compound, cryptopleurine, and tylocrebrine in CHO cells provides compelling evidence for a common mechanism of action. The resistance is conferred by a specific alteration in the 40S ribosomal subunit, likely involving the S14 protein. These findings are crucial for understanding the fundamental processes of protein synthesis and for the rational design of novel antimicrobial and anticancer agents that target the ribosome. The detailed experimental protocols provided in this guide offer a robust framework for further research in this area.
References
Emetine and Remdesivir: A Comparative In Vitro Analysis of Efficacy Against SARS-CoV-2
A detailed guide for researchers on the preclinical antiviral activity of two potent molecules against the causative agent of COVID-19.
Executive Summary
Both Emetine, a decades-old approved anti-protozoal drug, and Remdesivir, a more recently developed broad-spectrum antiviral agent, have demonstrated significant inhibitory effects on SARS-CoV-2 replication in preclinical laboratory settings. In vitro studies consistently show that this compound exhibits potent anti-SARS-CoV-2 activity, in some cases at nanomolar concentrations, appearing significantly more effective than Remdesivir in direct comparative studies.[1][2] Their mechanisms of action are distinct: this compound targets host cell machinery to inhibit viral protein synthesis, while Remdesivir directly interferes with the virus's own replication engine.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound and Remdesivir from various in vitro studies. The Selectivity Index (SI), calculated as CC50/EC50, is also provided as a measure of the therapeutic window of each compound. A higher SI value indicates greater selectivity for viral targets over host cells.
| Drug | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Vero | 0.007 | 1.96 | 280 | [1][2] |
| Vero E6 | 0.46 | >100 | >217 | [1][3][4][5] | |
| Remdesivir | Vero | 0.24 | >100 | >417 | [1][2] |
| Vero E6 | 23.15 | >100 | >4.3 | [1][3][4][5] |
Note: EC50 and CC50 values can vary between studies due to differences in experimental conditions, such as the specific viral strain, cell line, and assay methodology used.
Mechanisms of Action
The antiviral activities of this compound and Remdesivir stem from their distinct interactions with viral and host cellular processes.
This compound: Targeting Host Cell Protein Synthesis
This compound exerts its antiviral effect by inhibiting protein synthesis in the host cell. It specifically targets the eukaryotic translation initiation factor 4E (eIF4E). By disrupting the interaction of viral mRNA with eIF4E, this compound effectively halts the production of viral proteins necessary for replication. The upstream signaling pathway involving ERK and MNK1 kinases, which regulate eIF4E activity, is also implicated in this mechanism.
Remdesivir: A Nucleotide Analog Inhibiting Viral Replication
Remdesivir is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form. This active molecule mimics the structure of adenosine triphosphate (ATP), a natural building block of RNA. The viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral genome, mistakenly incorporates the active form of Remdesivir into the growing RNA chain. This incorporation leads to delayed chain termination, effectively halting viral replication.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine the antiviral efficacy and cytotoxicity of compounds against SARS-CoV-2.
Viral Yield Reduction Assay (Plaque Assay)
This assay quantifies the amount of infectious virus produced in the presence of a test compound.
-
Cell Seeding: Plate a susceptible cell line, such as Vero E6 cells, in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound or Remdesivir) in a serum-free medium.
-
Virus Preparation: Dilute the SARS-CoV-2 stock to a concentration that yields a countable number of plaques.
-
Infection: Pre-incubate the virus with the compound dilutions for a specified time (e.g., 1 hour) at 37°C. Remove the culture medium from the cells and inoculate with the virus-compound mixture.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Staining: Fix the cells with a solution like 10% formalin and then stain with a dye such as crystal violet.
-
Plaque Counting: Count the number of plaques (clear zones where cells have been lysed by the virus) in each well.
-
Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to the untreated virus control. The EC50 is determined by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of a compound on the viability of host cells.[6]
-
Cell Seeding: Seed host cells (e.g., Vero E6) in a 96-well plate and incubate overnight.[6]
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize the MTT into formazan crystals.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability at each compound concentration relative to the untreated cell control. The CC50 is the concentration that reduces cell viability by 50%.[6]
Conclusion
Based on the available in vitro data, this compound demonstrates a more potent inhibition of SARS-CoV-2 replication compared to Remdesivir, often by a significant margin in direct comparisons.[1][2] This higher potency is reflected in its lower EC50 values. However, it is crucial to consider that in vitro efficacy is only one aspect of drug development. Factors such as pharmacokinetics, in vivo safety, and clinical trial outcomes are paramount in determining the ultimate therapeutic value of any compound. This guide serves as a foundational resource for understanding the preclinical, in vitro landscape of these two antiviral agents in the context of SARS-CoV-2 research.
References
- 1. Different Aspects of this compound’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low dose of this compound as potential anti-SARS-CoV-2 virus therapy: preclinical in vitro inhibition and in vivo pharmacokinetic evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Remdesivir, lopinavir, this compound, and homoharringtonine inhibit SARS-CoV-2 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HKU Scholars Hub: Remdesivir, lopinavir, this compound, and homoharringtonine inhibit SARS-CoV-2 replication in vitro [hub.hku.hk]
- 6. benchchem.com [benchchem.com]
Emetine and Ganciclovir: A Synergistic Combination Against Human Cytomegalovirus (HCMV)
A detailed comparison for researchers and drug development professionals on the enhanced antiviral efficacy of co-administering Emetine and Ganciclovir against Human Cytomegalovirus (HCMV). This guide synthesizes key experimental findings, outlines detailed protocols, and visualizes the underlying mechanisms of action.
A study published in PLoS Pathogens by Mukhopadhyay et al. (2016) has brought to light the potent synergistic activity of this compound, a well-known anti-protozoal agent, when used in combination with the standard anti-HCMV drug, Ganciclovir.[1][2] Their research demonstrates that this combination significantly enhances the inhibition of HCMV replication in vitro. This guide provides an objective comparison of their mechanisms and presents the supporting experimental data and protocols for further research.
Comparative Analysis of Antiviral Performance
The antiviral activities of this compound and Ganciclovir, both individually and in combination, were rigorously evaluated. The data reveals that this compound is a highly potent inhibitor of HCMV on its own, and its efficacy is significantly amplified when combined with Ganciclovir.
| Parameter | This compound | Ganciclovir | This compound + Ganciclovir |
| EC50 | ~40 nM[2] | Varies (strain dependent) | Synergistic Inhibition |
| CC50 | ~8 µM[2] | Varies (cell-line dependent) | Not explicitly stated, but synergy implies lower effective concentrations |
| Selectivity Index (SI) | ~200[2] | Varies | Enhanced SI expected |
| Mechanism of Action | Host-targeted: Disrupts MDM2-p53 & MDM2-IE2 interactions via RPS14[1] | Virus-targeted: Inhibits viral DNA polymerase[3] | Dual-mechanism, targeting both host and viral factors |
| Stage of Inhibition | Post-entry, before viral DNA replication[1][2] | During viral DNA replication | Broad inhibition across early and late stages of replication |
| Synergy Model | N/A | N/A | Bliss Independence Model Confirmed Synergy[2] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
Mechanisms of Action: A Tale of Two Targets
This compound and Ganciclovir inhibit HCMV replication through distinct mechanisms. Their combination creates a multi-pronged attack on the virus, targeting both host cell pathways exploited by the virus and the viral replication machinery itself.
Ganciclovir's Mechanism: Ganciclovir is a synthetic nucleoside analog of 2'-deoxy-guanosine.[3] It requires initial phosphorylation by the viral kinase UL97 in infected cells, ensuring its selective activation.[3] Cellular kinases then convert it to the active triphosphate form, which competitively inhibits the viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination.[3][4]
This compound's Novel Host-Directed Mechanism: this compound's anti-HCMV activity is host-centric and dependent on cell density.[1] In HCMV-infected cells, this compound induces the nuclear translocation of the ribosomal protein S14 (RPS14).[1] In the nucleus, RPS14 binds to the E3 ubiquitin ligase MDM2. This new interaction disrupts crucial complexes that HCMV forms to facilitate its replication, namely the MDM2-p53 and MDM2-IE2 interactions.[1] By disrupting these complexes, this compound effectively halts the viral life cycle before the onset of viral DNA replication.[1][2]
Below is a diagram illustrating the proposed signaling pathway for this compound's anti-HCMV activity.
Caption: this compound's anti-HCMV signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study by Mukhopadhyay et al. (2016).
Cell Culture and Virus
-
Cells: Human foreskin fibroblasts (HFFs) were used for all antiviral assays.[2]
-
Virus: A recombinant HCMV Towne strain expressing a pp28-luciferase reporter gene (pp28-luciferase HCMV Towne) was utilized for rapid quantification of viral replication.[2]
Luciferase-Based Antiviral Assay
This assay is used to determine the 50% effective concentration (EC50) of the antiviral compounds.
-
Seed HFFs in 96-well plates.
-
Infect the cells with pp28-luciferase HCMV Towne.
-
Following infection, add serial dilutions of this compound or Ganciclovir to the wells.
-
Incubate the plates for 72 hours post-infection.[2]
-
Measure luciferase activity using a luminometer. The light output is proportional to the level of viral replication.
-
Calculate the EC50 values by plotting the percentage of luciferase inhibition against the drug concentration.
Cytotoxicity Assay
This assay is performed to determine the 50% cytotoxic concentration (CC50) of the compounds.
-
Seed HFFs in 96-well plates.
-
Add serial dilutions of this compound or Ganciclovir to uninfected cells.
-
Incubate the plates for 72 hours.[2]
-
Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the CC50 values by plotting cell viability against drug concentration.
Synergy Analysis Assay
The synergistic effect of the drug combination is evaluated using the Bliss Independence model.
-
Seed HFFs in 96-well plates and infect with pp28-luciferase HCMV Towne as described above.
-
Prepare a matrix of drug concentrations. For example, use a checkerboard format with serial dilutions of this compound along the rows and serial dilutions of Ganciclovir along the columns.
-
Add the drug combinations to the infected cells.
-
Incubate for 72 hours post-infection.[2]
-
Measure luciferase activity to determine the percentage of viral inhibition for each combination.
-
Calculate the expected inhibition based on the Bliss Independence model formula: E_exp = A + B - (A * B) , where A and B are the inhibitions produced by drug A and drug B alone, respectively.
-
A synergistic effect is concluded if the observed inhibition of the combination is greater than the expected inhibition (E_obs > E_exp).
The experimental workflow for determining synergy is depicted below.
Caption: Experimental workflow for synergy analysis.
Conclusion
The combination of this compound and Ganciclovir presents a promising therapeutic strategy against HCMV. By targeting both host and viral factors, this dual-mechanism approach can lead to enhanced viral inhibition, potentially reducing the required therapeutic doses of each drug and mitigating the risk of drug resistance. The data strongly supports further investigation into this synergistic combination for the clinical management of HCMV infections.
References
- 1. Efficacy and Mechanism of Action of Low Dose this compound against Human Cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Mechanism of Action of Low Dose this compound against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Mechanism of Action of Low Dose this compound against Human Cytomegalovirus | PLOS Pathogens [journals.plos.org]
- 4. mednexus.org [mednexus.org]
Emetine's Antiviral Profile: A Comparative Analysis with Other Natural Alkaloids
A comprehensive guide for researchers and drug development professionals on the antiviral activity spectrum of emetine in comparison to other notable natural alkaloids. This guide provides a synthesis of experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways.
Natural alkaloids have long been a valuable source of bioactive compounds with therapeutic potential, including a significant number of agents with potent antiviral properties.[1] Among these, this compound, an isoquinoline alkaloid derived from the ipecacuanha plant, has demonstrated a remarkably broad spectrum of antiviral activity against numerous RNA and DNA viruses.[2][3] This guide provides an objective comparison of this compound's antiviral efficacy with other well-characterized natural alkaloids, supported by quantitative experimental data and detailed methodologies.
Comparative Antiviral Activity of Natural Alkaloids
The antiviral potency of a compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of viral activity. A lower value indicates higher potency. The following table summarizes the in vitro antiviral activities of this compound and other selected natural alkaloids against a range of viruses.
| Alkaloid | Virus | Cell Line | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | SARS-CoV-2 | Vero E6 | 0.46 | >10 | >21.7 | [4] |
| SARS-CoV-2 | Vero | 0.00771 | - | - | [2] | |
| SARS-CoV-2 | Vero | 0.147 (nM) | 1603.8 (nM) | 10910.4 | [5] | |
| MERS-CoV | - | 0.16 | - | - | [6] | |
| HCoV-OC43 | Vero E6 | 0.04 | - | - | [7] | |
| Zika Virus (ZIKV) | - | - | - | - | [2] | |
| Ebola Virus (EBOV) | - | - | - | - | [2] | |
| Enterovirus A71 (EV-A71) | RD | 0.049 | 10 | 204 | [2] | |
| Dengue Virus (DENV) | - | - | - | - | [2] | |
| Human Cytomegalovirus (HCMV) | - | - | - | - | [8] | |
| Lycorine | SARS-CoV | - | 0.015 | - | - | [9] |
| SARS-CoV-2 | - | 0.439 | - | - | [2] | |
| Dengue Virus (DENV) | - | - | - | - | [10] | |
| Zika Virus (ZIKV) | - | - | - | - | [11] | |
| Tetrandrine | MERS-CoV | - | 1.3 | - | - | [12] |
| Ebola Virus (EBOV) | - | - | - | - | [13] | |
| Berberine | Influenza A Virus (H1N1) | RAW 264.7 | 0.01 | - | - | [14] |
| SARS-CoV-2 | - | - | - | - | [9] | |
| Homoharringtonine | SARS-CoV-2 | Vero E6 | 2.55 | - | - | [4] |
| MERS-CoV | - | 2.1 | - | - | [15] | |
| Cephaeline | SARS-CoV-2 | - | 0.0123 | - | - | [2] |
| Zika Virus (ZIKV) | - | - | - | - | [2] | |
| Ebola Virus (EBOV) | - | - | - | - | [2] | |
| Anisomycin | Dengue Virus (DENV) | Vero | - | - | - | [16] |
| Zika Virus (ZIKV) | Vero | - | - | - | [16] | |
| Remdesivir (Control) | SARS-CoV-2 | Vero E6 | 23.15 | - | - | [4] |
Note: EC50 and IC50 values can vary between studies due to different cell lines, viral strains, and experimental conditions. A direct comparison should be made with caution. "-" indicates data not specified in the cited sources.
Mechanism of Action: this compound's Unique Approach
This compound's primary antiviral mechanism involves the inhibition of host cell protein synthesis, a critical process for viral replication.[17][18] It specifically binds to the 40S subunit of the ribosome, thereby halting the translation of both host and viral proteins.[6] A key aspect of its function against some viruses, such as SARS-CoV-2, is its ability to disrupt the binding of viral mRNA to the eukaryotic translation initiation factor 4E (eIF4E).[5][19] This action effectively shuts down the production of viral proteins necessary for replication.[5]
In contrast, other alkaloids exhibit different mechanisms. For instance, some bis-benzylisoquinoline alkaloids like tetrandrine inhibit flavivirus entry by compromising endolysosomal trafficking.[13] Lycorine has been shown to block viral proteases and inhibit viral replication.[9] Berberine can suppress influenza A virus by inhibiting neuraminidase activity and modulating host inflammatory responses.[20]
Experimental Protocols
The following are generalized methodologies for key experiments used to determine the antiviral activity of compounds like this compound.
1. Cell Viability Assay (CC50 Determination)
-
Principle: To determine the concentration of the compound that is toxic to the host cells. This is crucial for calculating the selectivity index.
-
Methodology:
-
Seed cells (e.g., Vero E6, Huh-7) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the alkaloid in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the alkaloid.
-
Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Add a viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CCK-8 (Cell Counting Kit-8).
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
-
2. Plaque Reduction Neutralization Test (PRNT) for EC50 Determination
-
Principle: To quantify the reduction in infectious virus particles (plaques) in the presence of the antiviral compound.
-
Methodology:
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the alkaloid.
-
In a separate plate, mix a standard amount of virus with each dilution of the alkaloid and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Inoculate the cell monolayers with the virus-compound mixtures.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells, thus forming localized plaques.
-
Incubate the plates for several days until visible plaques are formed.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The EC50 is the concentration of the alkaloid that reduces the number of plaques by 50% compared to the virus-only control.
-
3. Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification
-
Principle: To measure the amount of viral RNA in infected cells treated with the antiviral compound.
-
Methodology:
-
Infect cells with the virus in the presence of different concentrations of the alkaloid.
-
At a specific time point post-infection (e.g., 24 or 48 hours), lyse the cells and extract the total RNA.
-
Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).
-
Use specific primers and probes for a viral gene in a real-time PCR reaction to quantify the amount of viral cDNA.
-
The reduction in viral RNA levels in treated cells compared to untreated controls indicates the compound's inhibitory effect.
-
Visualizing this compound's Mechanism of Action
The following diagrams illustrate key aspects of this compound's antiviral mechanism and a typical experimental workflow.
Caption: this compound's inhibition of viral replication.
Caption: General workflow for in vitro antiviral assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Different Aspects of this compound’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits replication of RNA and DNA viruses without generating drug-resistant virus variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Remdesivir, lopinavir, this compound, and homoharringtonine inhibit SARS-CoV-2 replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of antiviral action and toxicities of ipecac alkaloids: this compound and dehydrothis compound exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Mechanism of Action of Low Dose this compound against Human Cytomegalovirus | PLOS Pathogens [journals.plos.org]
- 9. Alkaloids as Potential Phytochemicals against SARS-CoV-2: Approaches to the Associated Pivotal Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. uwcscholar.uwc.ac.za [uwcscholar.uwc.ac.za]
- 13. Bis-benzylisoquinoline alkaloids inhibit flavivirus entry and replication by compromising endolysosomal trafficking and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alkaloids as potential antivirals. A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antiviral activity of the natural alkaloid anisomycin against dengue and Zika viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of antiviral action and toxicities of ipecac alkaloids: this compound and dehydrothis compound exhibit anti-coronaviral activities at non-cardiotoxic concentrations – ScienceOpen [scienceopen.com]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. This compound suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Analysis of Emetine for the Treatment of Amoebiasis: In Vitro and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the efficacy of Emetine against Entamoeba histolytica, with a comparative analysis against alternative therapeutic agents. This guide synthesizes available experimental data to provide an objective overview of its performance, supported by detailed methodologies and visual pathways.
Abstract
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern. Historically, this compound, an alkaloid derived from ipecac root, was a cornerstone of treatment for invasive amoebiasis. However, its use has waned with the advent of safer alternatives. This guide provides a detailed comparison of the in vitro and in vivo efficacy of this compound against E. histolytica, juxtaposed with currently recommended treatments such as metronidazole, tinidazole, and nitazoxanide. Through a review of experimental data, this document aims to offer a clear perspective on this compound's standing in the landscape of amoebicidal therapeutics.
Mechanism of Action
This compound's primary mechanism of action against E. histolytica trophozoites is the irreversible inhibition of protein synthesis. It specifically blocks the translocation of tRNA on the ribosome, thereby halting polypeptide chain elongation. More recent studies have elucidated a secondary mechanism involving the induction of programmed cell death (PCD). This process is characterized by morphological changes such as a reduction in cytoplasmic volume, nuclear condensation, and DNA fragmentation, all while maintaining plasma membrane integrity. A key biochemical feature of this compound-induced PCD is the overproduction of reactive oxygen species (ROS) within the parasite.
In Vitro Efficacy
In vitro studies have consistently demonstrated the amoebicidal activity of this compound against E. histolytica. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits 50% of the parasite's growth or viability.
| Drug | E. histolytica Strain | Mean IC50 (µM) |
| This compound | Clinical Isolates | 31.2 |
| HM1:IMSS (Reference Strain) | 29.9 | |
| Metronidazole | Clinical Isolates | 13.2 |
| HM1:IMSS (Reference Strain) | 9.5 | |
| Tinidazole | Clinical Isolates | 12.4 |
| HM1:IMSS (Reference Strain) | 10.2 | |
| Chloroquine | Clinical Isolates | 26.3 |
| HM1:IMSS (Reference Strain) | 15.5 |
In vitro studies also show that this compound exhibits growth inhibition of the axenic HM1:IMSS strain of E. histolytica at concentrations as low as 0.05 μg/mL, although more potent inhibition is observed with metronidazole and tinidazole at 0.005 μg/mL.
In Vivo Efficacy
Animal models, particularly in mice, are crucial for evaluating the in vivo efficacy of anti-amoebic compounds. These studies provide insights into a drug's performance in a complex biological system, accounting for factors like metabolism and bioavailability.
A comparative study in a mouse model of intestinal amoebiasis provided the following results on the percentage of infected mice remaining after treatment:
| Drug | Treatment Group | Percentage of Infected Mice |
| This compound | This compound-treated | 16% |
| Metronidazole | Metronidazole-treated | 0% |
| Tinidazole | Tinidazole-treated | 0% |
| Nitazoxanide | Nitazoxanide-treated | 25% |
| Chloroquine | Chloroquine-treated | 16% |
| Placebo | PBS Control | Not specified, but higher than treated groups |
These findings suggest that while this compound demonstrates moderate efficacy in vivo, it is less effective than the nitroimidazoles (metronidazole and tinidazole) in clearing the infection in this animal model.
Experimental Protocols
In Vitro Susceptibility Testing
Objective: To determine the IC50 of various drugs against E. histolytica trophozoites.
Methodology:
-
Parasite Culture: Axenically cultivate E. histolytica trophozoites (e.g., HM1:IMSS strain or clinical isolates) in a suitable medium, such as TYI-S-33, at 37°C.
-
Drug Preparation: Prepare stock solutions of the test compounds (this compound, metronidazole, etc.) and perform serial dilutions to achieve a range of concentrations.
-
Assay Setup: In a 96-well microtiter plate, add a standardized number of trophozoites (e.g., 5 x 10^4) to each well.
-
Drug Exposure: Add the various drug concentrations to the wells and incubate for a defined period, typically 72 hours, at 37°C.
-
Viability Assessment: Determine the number of viable trophozoites. This can be done through:
-
Manual Counting: Detach the trophozoites by chilling and count them using a hemocytometer.
-
NBT Reduction Assay: This colorimetric assay measures the metabolic activity of viable cells.
-
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to a drug-free control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.
In Vivo Efficacy Testing in a Mouse Model
Objective: To evaluate the efficacy of amoebicidal drugs in a mouse model of intestinal amoebiasis.
Methodology:
-
Animal Model: Use a susceptible mouse strain (e.g., CBA or C3H).
-
Infection: Surgically infect the mice by intracecal inoculation of a defined number of virulent E. histolytica trophozoites.
-
Drug Administration: Administer the test compounds (e.g., this compound, metronidazole) and a placebo control (e.g., PBS) to different groups of infected mice. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen will vary depending on the drug's properties.
-
Evaluation of Infection: After a set period, euthanize the mice and assess the extent of the infection. This can be determined by:
-
Culture: Culturing cecal contents to detect the presence of viable trophozoites.
-
Antigen Detection: Using an ELISA to detect parasite antigens in the cecal contents.
-
Histology: Examining cecal tissue sections for the presence of amoebas and associated pathology.
-
-
Data Analysis: Compare the infection rates and parasite loads between the treated and control groups to determine the efficacy of each drug.
Signaling Pathways and Workflows
This compound-Induced Programmed Cell Death in E. histolytica
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Emetine
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of potent substances like emetine, an alkaloid traditionally used as an emetic and anti-protozoal agent, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This compound is classified as a highly toxic substance and must be managed as hazardous waste from cradle to grave.
This guide provides essential, step-by-step information for the safe and compliant disposal of this compound and its associated waste streams. Adherence to these procedures is paramount to protect personnel and the environment from the significant risks posed by this compound.
Core Principles of this compound Waste Management
Due to its toxicity, this compound waste must never be disposed of in standard laboratory trash or flushed down the drain.[1] All materials contaminated with this compound, including stock solutions, experimental samples, personal protective equipment (PPE), and cleaning materials, must be segregated and treated as hazardous waste. The primary and recommended method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.[2]
Quantitative Data and Regulatory Profile
| Parameter | Value/Classification | Source |
| UN Number | 1544 | [1] |
| Proper Shipping Name | ALKALOIDS, SOLID, N.O.S. (this compound dihydrochloride) | [1] |
| Transport Hazard Class | 6.1 (Toxic Substances) | [1] |
| Packing Group | I (Substance presenting high danger) | [1] |
| Oral Lethal Dose (Probable, Human) | 5-50 mg/kg | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste within a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A dedicated lab coat, preferably disposable.
-
Respiratory Protection: A respirator may be necessary depending on the form of this compound and the potential for aerosolization.
Waste Segregation and Collection
-
Solid Waste: All solid materials contaminated with this compound, such as weighing papers, pipette tips, contaminated gloves, and lab coats, should be placed in a dedicated, clearly labeled hazardous waste container. This container should be puncture-resistant and have a secure lid.
-
Liquid Waste: All aqueous and solvent-based solutions containing this compound must be collected in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Sharps Waste: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
Labeling
Proper labeling is crucial for regulatory compliance and the safety of waste handlers. The hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The chemical name: "this compound" or "this compound Hydrochloride"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name and contact information of the responsible researcher or laboratory
Storage
Sealed and labeled hazardous waste containers should be stored in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
Professional Disposal
The final step is the transfer of the hazardous waste to a licensed environmental waste management company. These professionals are equipped to transport and dispose of toxic chemical waste in accordance with all local, regional, and national regulations.
Spill Management
In the event of an this compound spill, immediate and appropriate action is necessary to contain the hazard.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material such as sand or vermiculite.[3]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable decontamination solution and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department or emergency response team.
-
Prevent entry to the contaminated area.
-
Experimental Protocols for Chemical Degradation
While high-temperature incineration remains the standard for disposal, research has explored the chemical degradation of this compound. Studies have shown that strong oxidizing agents, such as potassium permanganate and chloric acid, can break down the this compound molecule.[4][5] However, these methods are not established disposal protocols and should only be conducted by trained chemists in a controlled laboratory setting, with the resulting waste products still requiring assessment and proper disposal as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound waste.
References
Comprehensive Safety Protocol for Handling Emetine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Emetine. The following procedural guidance outlines operational plans, personal protective equipment requirements, and disposal methods to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is a highly toxic alkaloid that requires stringent handling protocols. It is classified as acutely toxic and can cause significant harm if not managed correctly. Ingestion of even small amounts can be fatal.[1][2] Key hazards are summarized below.
| Hazard Class | Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 1 | H300: Fatal if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
| Hazardous Decomposition | Not Applicable | Emits very toxic fumes of chlorides, hydrogen chloride, and nitrogen oxides when heated.[3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[4] All PPE should be inspected before use and removed carefully to avoid cross-contamination.[5]
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with powder-free nitrile or chloroprene gloves.[5][6] | Provides a barrier against skin contact. The outer glove should be removed immediately after handling and the inner glove upon leaving the work area. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[7] |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield.[7][8] | Protects against splashes, dust, and aerosols. Standard safety glasses are insufficient. |
| Body Protection | A disposable, solid-front gown with long sleeves and tight-fitting cuffs, made of a low-permeability fabric.[6] | Protects skin and personal clothing from contamination. The gown's cuffs should be covered by the outer gloves.[6] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood or a biological safety cabinet.[1][9] | A NIOSH/MSHA-approved respirator may be required for high-risk activities like cleaning up large spills or when engineering controls are not available.[8] |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport: Transport the sealed container in secondary containment to the designated storage area.
-
Storage: Store this compound in its original, tightly sealed container in a cool (recommended 4°C), dry, and well-ventilated area.[1][8] The storage location, such as a refrigerator or cabinet, must be clearly marked with an "Acute Toxin" warning label.[5]
-
Inventory: Maintain a detailed inventory log for all this compound stock.
-
Designated Area: All handling of this compound, especially the weighing of powder and preparation of solutions, must occur within a designated area inside a certified chemical fume hood.[1]
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing: When weighing the solid form, use a dedicated spatula and weighing paper. Handle carefully to prevent the generation of dust.[8]
-
Solution Preparation: When dissolving, add the solvent slowly to the this compound to prevent splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment with soap and water.[5] Dispose of all contaminated disposable materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (outer gloves, gown, face shield, goggles, inner gloves) to prevent self-contamination. Wash hands thoroughly with soap and water immediately after.[6]
-
Evacuate and Alert: Immediately alert others in the area and evacuate. Restrict access to the spill zone.[3][10]
-
Assess and Prepare: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without proper training and equipment. Assemble a spill kit containing absorbent material, waste bags, and all necessary PPE.
-
Cleanup Procedure (Small Dry Spill):
-
Don all required PPE, including respiratory protection if necessary.
-
Gently cover the spill with a plastic sheet or tarp to minimize the spread of dust.[8]
-
Using a clean shovel or other non-sparking tool, carefully place the material into a clean, dry, and labeled container for hazardous waste.[3][10] Avoid any actions that could create dust.[8]
-
Decontaminate the spill area thoroughly with soap and water.
-
-
Waste Disposal: Place all contaminated materials, including cleaning supplies and PPE, into a sealed, labeled hazardous waste container.
-
Waste Segregation: All this compound-contaminated waste, including unused product, empty containers, contaminated PPE, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through an approved industrial combustion plant or a certified hazardous waste management service, in accordance with all local, state, and federal regulations.[1][2] Do not dispose of this compound down the drain or in regular trash.
Emergency and First Aid Procedures
In case of any exposure, immediate action is critical. Medical attention is required in all exposure scenarios.[8]
| Exposure Route | Immediate First Aid Steps |
| Ingestion | FATAL IF SWALLOWED. Immediately call a POISON CENTER or doctor.[1] Do NOT induce vomiting.[3][8] If the person is conscious, rinse their mouth with water.[1] Never give anything by mouth to an unconscious person.[8] |
| Inhalation | Move the victim to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration, using a barrier device to avoid direct contact.[3][8] Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove all contaminated clothing while flushing the affected skin with large amounts of soap and water for at least 15 minutes.[8] Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8] |
This compound Handling Workflow
Caption: Workflow for safe handling of this compound, including emergency procedures.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. chemos.de [chemos.de]
- 3. This compound, DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. research.uga.edu [research.uga.edu]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. pppmag.com [pppmag.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. This compound Hydrochloride | C29H41ClN2O4 | CID 6603320 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
